1-Isonicotinoyl-3-piperidinecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(9-3-5-13-6-4-9)14-7-1-2-10(8-14)12(16)17/h3-6,10H,1-2,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGGJAWLHZDKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223479 | |
| Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67691-63-8 | |
| Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67691-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic Acid
This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 1-Isonicotinoyl-3-piperidinecarboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is predicated on fundamental organic chemistry principles, primarily involving the formation of an amide bond between isonicotinic acid and 3-piperidinecarboxylic acid (also known as nipecotic acid). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a strong foundation in authoritative references.
Strategic Approach to Synthesis
The synthesis of this compound is most efficiently achieved through the coupling of two primary synthons: the isonicotinoyl moiety derived from isonicotinic acid, and the piperidine-3-carboxylic acid scaffold. The central challenge lies in the formation of a stable amide linkage between the carboxylic acid of isonicotinic acid and the secondary amine of 3-piperidinecarboxylic acid. This necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
The chosen strategy involves a two-step process:
-
Activation of Isonicotinic Acid: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an active ester. This enhances the electrophilicity of the carbonyl carbon.
-
Amide Coupling: Reaction of the activated isonicotinic acid derivative with 3-piperidinecarboxylic acid under controlled conditions to yield the target molecule.
This approach is widely adopted in peptide synthesis and related amide bond formations due to its efficiency and versatility.[1][2]
Precursor Synthesis and Availability
A reliable synthesis begins with high-quality starting materials. This section details the acquisition and synthesis of the key precursors.
Isonicotinic Acid (Pyridine-4-carboxylic acid)
Isonicotinic acid is a commercially available reagent.[3][4] For researchers requiring in-house synthesis, several established methods exist:
-
Oxidation of 4-Methylpyridine (γ-picoline): A common industrial method involves the oxidation of 4-methylpyridine with strong oxidizing agents like nitric acid or through catalytic ammoxidation followed by hydrolysis.[3][4][5] The reaction with nitric acid can be performed in the vapor phase using catalysts such as B₂O₃ and SeO₂.[5]
-
Oxidation of 4-Vinylpyridine: 4-Vinylpyridines can be oxidized to isonicotinic acid using a mixture of nitric and sulfuric acids.[6][7]
3-Piperidinecarboxylic Acid (Nipecotic Acid)
3-Piperidinecarboxylic acid is also commercially available, often as a racemic mixture or as its individual enantiomers. For synthetic preparation, the catalytic hydrogenation of its aromatic precursor, nicotinic acid (pyridine-3-carboxylic acid), is the most direct route.
-
Catalytic Hydrogenation of Nicotinic Acid: This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8] The reaction is performed in a suitable solvent, such as water, at elevated temperature and pressure.[8] Alternative catalysts like platinum oxide can also be employed.[9]
Detailed Synthetic Pathway and Experimental Protocols
The core of this guide is the detailed, step-by-step procedure for the synthesis of this compound.
Step 1: Activation of Isonicotinic Acid to Isonicotinoyl Chloride Hydrochloride
To facilitate the amide coupling, isonicotinic acid is first converted to its more reactive acid chloride derivative. The use of thionyl chloride (SOCl₂) is a standard and effective method for this transformation.[10]
Experimental Protocol:
-
To a stirred mixture of isonicotinic acid (1 equivalent) and a catalytic amount of N,N-dimethylformamide (DMF), carefully add thionyl chloride (excess, e.g., 3-5 equivalents) at room temperature.
-
A vigorous evolution of gas (SO₂ and HCl) will be observed. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.
-
Upon completion of the reaction (as monitored by the cessation of gas evolution or TLC), the excess thionyl chloride is removed under reduced pressure.
-
The resulting solid, isonicotinoyl chloride hydrochloride, is typically a white crystalline solid and can be used in the next step without further purification after washing with an inert solvent like diethyl ether.[10]
Causality: The addition of a catalytic amount of DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent. The hydrochloride salt of the acid chloride is formed due to the presence of HCl generated in situ.
Step 2: Amide Coupling of Isonicotinoyl Chloride with 3-Piperidinecarboxylic Acid
This step involves the nucleophilic acyl substitution reaction between the prepared isonicotinoyl chloride hydrochloride and 3-piperidinecarboxylic acid. The reaction is typically performed in the presence of a base to neutralize the HCl generated and to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol:
-
Dissolve 3-piperidinecarboxylic acid (1 equivalent) in a suitable aprotic solvent, such as anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 2 equivalents), to the solution and stir at 0 °C.
-
Slowly add a solution of isonicotinoyl chloride hydrochloride (1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 5-12 hours) until completion, which can be monitored by TLC or LC-MS.[11]
-
Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with an appropriate organic solvent.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Causality: The base is crucial for this reaction. One equivalent neutralizes the hydrochloride salt of the acid chloride, and the second equivalent scavenges the HCl produced during the amide bond formation, driving the reaction to completion. Performing the reaction at a low initial temperature helps to control the exothermicity of the reaction.
Alternative Coupling Methods
While the acid chloride method is robust, other coupling reagents commonly used in peptide synthesis can also be employed for the direct coupling of isonicotinic acid and 3-piperidinecarboxylic acid.[1] These reagents activate the carboxylic acid in situ, avoiding the need to isolate the acid chloride.
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[1]
-
Phosphonium and Aminium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents.[2][12]
The choice of coupling reagent can depend on the scale of the reaction, desired purity, and cost considerations.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Overall synthetic scheme for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary
While specific yields can vary based on reaction scale and purification efficiency, the following table provides representative data for this type of amide coupling reaction.
| Step | Reactants | Key Reagents | Typical Yield | Purity |
| Activation | Isonicotinic Acid | SOCl₂, DMF | >95% (crude) | Used directly |
| Amide Coupling | Isonicotinoyl Chloride HCl, 3-Piperidinecarboxylic Acid | Triethylamine | 70-90% | >98% (after purification) |
Trustworthiness and Self-Validation
The described protocol represents a self-validating system. The progress of each step can be rigorously monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product. The appearance of characteristic signals for both the isonicotinoyl and piperidine moieties, along with the amide proton, provides definitive structural proof.[13][14]
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch for the amide bond (typically around 1630-1680 cm⁻¹) and the disappearance of the acid chloride carbonyl stretch (around 1785 cm⁻¹) are key indicators of a successful reaction.
By employing these analytical methods at each stage, the researcher can ensure the integrity of the synthesis and the identity and purity of the final compound.
References
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]
-
Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. PubMed. [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Progress in Chemistry. [Link]
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]
-
The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. PubMed. [Link]
-
AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. Kimya Problemleri. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
- (S)-3 piperidine carboxylic acids preparation method.
- Process for preparing isonicotinic acid.
- Process for the preparation of isonicotinic acid.
-
Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate. [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
- Isonicotinic acid derivatives and preparation methods and uses thereof.
-
Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Blog. [Link]
-
Isonicotinic acid. Wikipedia. [Link]
- Substituted piperidines.
-
Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Process for producing pyridine carboxylic acids.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. [Link]
- Preparation of nicotinic acid amide.
-
[N 1-nicotinoyl and isonicotinoylpyrazoles]. PubMed. [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][15][16]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 7. chempanda.com [chempanda.com]
- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 9. US2739968A - Substituted piperidines - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dist.buketov.edu.kz [dist.buketov.edu.kz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
"1-Isonicotinoyl-3-piperidinecarboxylic acid" mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1-Isonicotinoyl-3-piperidinecarboxylic Acid and its Relation to Niacin Receptor Activation
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mechanistic underpinnings of this compound, a critical chemical entity structurally related to niacin (Vitamin B3). The primary focus of this document is to elucidate its role in the context of niacin's well-established mechanism of action, which is predominantly mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as niacin receptor 1 (NIACR1). We will delve into the molecular interactions, downstream signaling cascades, and the key experimental protocols required to investigate these pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this compound and its therapeutic potential.
Introduction: From Chemical Structure to Biological Function
This compound holds significant interest in medicinal chemistry and pharmacology due to its structural similarity to niacin. Niacin, in its various forms, is a fundamental vitamin that plays a crucial role as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are vital for numerous metabolic and cellular processes.
Beyond its nutritional importance, niacin at pharmacological doses is a potent agent for treating dyslipidemia, a major risk factor for cardiovascular disease. Its therapeutic effects are primarily attributed to its ability to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. The discovery of the GPR109A receptor as the molecular target for niacin has been a pivotal moment in understanding its lipid-modulating properties.
This guide will explore the mechanism of action through the lens of GPR109A activation, providing a detailed narrative of the subsequent signaling events and the experimental methodologies to validate them.
The Primary Pharmacological Target: GPR109A (Niacin Receptor 1)
The cornerstone of niacin's pharmacological action is its interaction with the G-protein coupled receptor 109A (GPR109A). This receptor is predominantly expressed in adipocytes and immune cells such as macrophages. The binding of niacin, and by extension its structural analogs, to GPR109A initiates a cascade of intracellular events that ultimately lead to its therapeutic effects.
Ligand-Receptor Interaction and G-Protein Coupling
Upon binding of a ligand like niacin, GPR109A undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gi family. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαi subunit. The now-active Gαi-GTP and the Gβγ dimer dissociate to propagate the signal downstream.
Figure 1: Ligand-induced activation of the GPR109A receptor and subsequent G-protein coupling.
Downstream Signaling Pathways and Physiological Effects
The dissociation of the activated Gi protein subunits triggers multiple downstream signaling pathways that account for both the therapeutic and some of the side effects of niacin.
Inhibition of Adenylyl Cyclase and Lipolysis
The primary therapeutic mechanism in adipocytes involves the Gαi-GTP subunit, which directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower cAMP levels result in the reduced activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. This reduction in the flux of FFAs to the liver is a key factor in the decreased hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL.
Figure 2: Signaling cascade leading to the inhibition of lipolysis in adipocytes.
Prostaglandin-Mediated Vasodilation (The "Niacin Flush")
A common side effect of niacin therapy is a cutaneous vasodilation known as the "niacin flush." This is also mediated by GPR109A, but in different cell types, namely keratinocytes and Langerhans cells in the skin. In these cells, the Gβγ subunit of the activated Gi protein activates phospholipase C (PLC), which leads to the production of arachidonic acid. This is then converted into prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins act on receptors on nearby blood vessels, causing vasodilation and the characteristic flushing and itching.
Experimental Validation: Protocols and Methodologies
To rigorously study the mechanism of action of this compound or any niacin analog, a series of well-defined experiments are necessary.
In Vitro Receptor Binding and Activation Assays
The initial step is to confirm direct interaction with and activation of the GPR109A receptor.
4.1.1. Radioligand Binding Assay
This competitive binding assay quantifies the affinity of the test compound for GPR109A.
Protocol:
-
Cell Culture: Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-Niacin) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibition constant (Ki).
4.1.2. cAMP Accumulation Assay
This functional assay measures the consequence of GPR109A activation, i.e., the inhibition of adenylyl cyclase.
Protocol:
-
Cell Culture: Use GPR109A-expressing cells as described above.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
-
Compound Treatment: Add varying concentrations of the test compound and incubate for a specified period (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the half-maximal inhibitory concentration (IC₅₀).
In Vivo Models of Dyslipidemia
To assess the therapeutic potential, in vivo studies in relevant animal models are crucial.
4.2.1. Acute Free Fatty Acid Lowering in Rodents
This model provides a rapid assessment of the compound's ability to inhibit lipolysis in a whole-animal system.
Protocol:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Fasting: Fast the animals overnight to elevate baseline FFA levels.
-
Compound Administration: Administer the test compound orally or via intraperitoneal injection.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4 hours).
-
FFA Measurement: Isolate plasma and measure FFA concentrations using a colorimetric assay kit.
-
Data Analysis: Compare the FFA levels in the treated groups to a vehicle-treated control group.
Data Summary
| Assay | Parameter Measured | Typical Endpoint | Purpose |
| Radioligand Binding | Affinity (Ki) | nM to µM range | Quantifies binding affinity to GPR109A |
| cAMP Accumulation | Potency (IC₅₀) | nM to µM range | Measures functional inhibition of adenylyl cyclase |
| In Vivo FFA Lowering | % Reduction in Plasma FFAs | Dose-dependent reduction | Assesses in vivo efficacy on lipolysis |
Conclusion and Future Directions
The mechanism of action of this compound is best understood through its relationship with niacin and the activation of the GPR109A receptor. The primary therapeutic effect of reducing plasma lipids is driven by the Gi-mediated inhibition of adenylyl cyclase in adipocytes, leading to decreased lipolysis. The experimental protocols outlined in this guide provide a robust framework for validating the activity of this and other niacin-like compounds.
Future research in this area will likely focus on developing GPR109A agonists that retain the beneficial lipid-modifying effects while minimizing the prostaglandin-mediated flushing side effect. This could involve the development of biased agonists that preferentially signal through the Gαi pathway over the Gβγ pathway, or the co-administration of flushing inhibitors. A thorough understanding of the structure-activity relationship and the downstream signaling pathways is paramount to achieving these goals.
References
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26. [Link]
-
Tunaru, S., Kero, J., Schaub, A., Wufka, C., Blaukat, A., Pfeffer, K., & Offermanns, S. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature medicine, 9(3), 352-355. [Link]
Unlocking the Therapeutic Potential of 1-Isonicotinoyl-3-piperidinecarboxylic acid: A Technical Guide to Target Identification
Foreword: The Rationale for Investigation
The convergence of privileged chemical scaffolds in a single molecule presents a compelling opportunity for the discovery of novel therapeutics. 1-Isonicotinoyl-3-piperidinecarboxylic acid is one such molecule, integrating the isonicotinoyl moiety, a cornerstone of various clinically significant drugs, with the piperidinecarboxylic acid framework, a known modulator of biological pathways. The isonicotinoyl group is famously present in the anti-tuberculosis drug isoniazid and its derivatives, which are known to exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Similarly, derivatives of piperidinecarboxylic acid have shown promise as anti-inflammatory agents by inhibiting adhesion molecules and as modulators of neurotransmitter transporters.[4][5]
This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into the most promising potential therapeutic targets based on the established pharmacology of its constituent chemical motifs and provide detailed, field-proven experimental protocols for target identification and validation. Our approach is grounded in scientific integrity, ensuring that each proposed step is supported by a clear causal rationale.
Part 1: Postulated Therapeutic Arenas and Potential Molecular Targets
Based on a thorough analysis of existing literature on isonicotinoyl and piperidinecarboxylic acid derivatives, we have identified four primary therapeutic areas where this compound could exhibit significant activity:
-
Inflammation and Immunology
-
Infectious Diseases
-
Oncology
-
Neurological Disorders
The following sections will explore the specific molecular targets within these areas and the mechanistic basis for their selection.
Inflammation and Immunology: Targeting the Drivers of Chronic Inflammation
The structural components of this compound suggest a strong potential for anti-inflammatory activity. Isonicotinic acid derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO), and to reduce the production of reactive oxygen species (ROS).[6][7] Furthermore, piperidinecarboxylic acid derivatives can inhibit the upregulation of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1), which are crucial for leukocyte migration to sites of inflammation.[4]
Potential Molecular Targets in Inflammation:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[6] Inhibition of COX-2 is a well-established strategy for treating inflammatory disorders.
-
Myeloperoxidase (MPO): An enzyme released by neutrophils that produces hypochlorous acid, a potent pro-inflammatory oxidant.[6]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammatory gene expression. The isonicotinoyl moiety may modulate this pathway, leading to a broad anti-inflammatory effect.
-
Intercellular Adhesion Molecule-1 (ICAM-1): A cell surface glycoprotein that mediates the adhesion and transmigration of leukocytes.[4]
Logical Flow for Investigating Anti-Inflammatory Targets:
Caption: Workflow for identifying and validating anti-inflammatory targets.
Infectious Diseases: A Focus on Tuberculosis
The isonicotinoyl hydrazide core of isoniazid is critical for its antimycobacterial activity. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts to NAD(H), and this complex inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.[1] Given the presence of the isonicotinoyl moiety, this compound is a prime candidate for investigation as a novel anti-tuberculosis agent.
Potential Molecular Targets in Mycobacterium tuberculosis:
-
InhA (Enoyl-Acyl Carrier Protein Reductase): The primary target of isoniazid. It is essential for the synthesis of the mycobacterial cell wall.[1]
-
KatG (Catalase-Peroxidase): The enzyme responsible for activating isoniazid. While not the ultimate therapeutic target, interaction with KatG is a prerequisite for the canonical mechanism of action.
-
Other Enzymes in Mycolic Acid Biosynthesis: The compound could potentially inhibit other enzymes in this essential pathway.
Oncology: Exploring Novel Anti-Cancer Mechanisms
Isonicotinoyl derivatives have demonstrated anticancer activity, and various pyridine carboxylic acid derivatives are known to inhibit enzymes involved in cancer progression, such as tyrosine kinases and histone demethylases.[2][6][8]
Potential Molecular Targets in Oncology:
-
Bcr-Abl Tyrosine Kinase: A constitutively active tyrosine kinase that is a key driver of chronic myeloid leukemia.[6]
-
Histone Demethylases (HDMs): Enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.[6]
-
Other Kinases: The pyridine ring is a common scaffold in kinase inhibitors, suggesting that this compound could target other kinases involved in cancer cell proliferation and survival.[8]
Neurological Disorders: Modulating Neurotransmitter Systems
The piperidinecarboxylic acid scaffold is present in molecules that interact with neurotransmitter transporters. Specifically, (S)-Piperidine-3-carboxylic acid is a known inhibitor of the GABA transporter GAT-1.[5] This suggests that this compound could have therapeutic potential in neurological and psychiatric disorders where GABAergic signaling is dysregulated, such as epilepsy and anxiety.
Potential Molecular Targets in the Central Nervous System:
-
GABA Transporter 1 (GAT-1): Responsible for the reuptake of GABA from the synaptic cleft, thereby regulating the duration and intensity of GABAergic signaling.[5]
-
Other Solute Carrier (SLC) Transporters: The compound may interact with other neurotransmitter transporters of the SLC family.
Part 2: Experimental Protocols for Target Identification and Validation
This section provides detailed, step-by-step methodologies for identifying and validating the therapeutic targets of this compound. These protocols are designed to be self-validating, with built-in controls and orthogonal approaches to confirm initial findings.
Affinity-Based Target Identification: Pull-Down Assays Coupled with Mass Spectrometry
This method relies on immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[9][10][11]
Protocol: Affinity Purification-Mass Spectrometry
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., a primary amine or a terminal alkyne). The linker should be attached at a position that is predicted to be non-essential for biological activity based on structure-activity relationship (SAR) studies of related compounds.
-
Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads (for click chemistry).
-
-
Preparation of Cell Lysate:
-
Culture the appropriate cells (e.g., a human macrophage cell line for inflammation studies, or a cancer cell line) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Pull-Down:
-
Incubate the clarified lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
For a competition control, pre-incubate the lysate with an excess of the free, unmodified this compound before adding the compound-conjugated beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the negative and competition control lanes.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot or Sequest).
-
Data Presentation: Putative Protein Targets Identified by Affinity Purification-Mass Spectrometry
| Protein ID | Protein Name | Function | Experimental Lane | Negative Control | Competition Control |
| P05787 | Cyclooxygenase-2 | Prostaglandin synthesis | +++ | - | + |
| P05164 | Myeloperoxidase | Oxidative burst | +++ | - | + |
| Q08345 | InhA | Mycolic acid synthesis | +++ | - | + |
| P00390 | KatG | Isoniazid activation | ++ | - | +/- |
| P00519 | Bcr-Abl kinase | Signal transduction | ++ | - | + |
| P49736 | GAT-1 | GABA reuptake | +++ | - | + |
Relative abundance is indicated by: +++ (high), ++ (medium), + (low), +/- (very low), - (not detected).
Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[12]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture the relevant cells and treat them with either this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of a specific protein of interest in the soluble fraction using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore target engagement.
-
Visualization of CETSA Workflow:
Caption: A stepwise workflow for the Cellular Thermal Shift Assay.
Part 3: Concluding Remarks and Future Directions
The exploration of this compound's therapeutic potential is a scientifically grounded endeavor, built upon the well-documented biological activities of its constituent chemical moieties. This guide has provided a strategic framework for identifying and validating its molecular targets across several key therapeutic areas. The successful identification of a specific, high-affinity target will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent to address unmet medical needs. The integration of robust, orthogonal target identification methods will be paramount to the success of this endeavor, ensuring a high degree of confidence in the subsequent stages of drug discovery and development.
References
- ProQuest. (n.d.). Isonicotinoyl-butanoic acid hydrazone derivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. (n.d.).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (n.d.).
-
PubMed. (n.d.). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][4]benzothiazine as orally-active adhesion molecule inhibitors. Retrieved from
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023, October 10).
- PubMed Central. (n.d.). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.
- ResearchGate. (n.d.). Compounds containing isonicotinoyl or nicotinoyl group as antimicrobial....
- MDPI. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6).
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- DrugMAP. (n.d.). Details of the Drug.
- MDPI. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
- NIH. (n.d.). Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
- ResearchGate. (2025, August 5). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents.
- ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen.
- Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides.
- ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules.
Sources
- 1. Isonicotinoyl-butanoic acid hydrazone derivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
"1-Isonicotinoyl-3-piperidinecarboxylic acid" biological activity screening
An In-depth Technical Guide to the Biological Activity Screening of 1-Isonicotinoyl-3-piperidinecarboxylic acid
Introduction: Deconstructing a Molecule of Interest
This compound stands as a compelling candidate for biological activity screening due to its hybrid structure, which combines two pharmacologically significant moieties: the isonicotinoyl group and a 3-piperidinecarboxylic acid (nipecotic acid) core. The isonicotinoyl fragment is the cornerstone of isoniazid, a first-line antitubercular drug, and is found in numerous compounds with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The nipecotic acid scaffold is a well-established γ-aminobutyric acid (GABA) uptake inhibitor, forming the basis for anticonvulsant agents like tiagabine.[5][6][7]
This guide provides a comprehensive, multi-tiered strategy for the systematic biological evaluation of this compound. The proposed workflow is designed to first cast a wide net to identify potential activities and then to pursue the most promising leads through more specific, hypothesis-driven assays. This approach prioritizes resource efficiency while maximizing the potential for discovering novel therapeutic applications.
Part 1: Foundational Analysis - Physicochemical and ADME/Tox Profiling
Before embarking on extensive biological assays, a foundational understanding of the molecule's drug-like properties is paramount. This initial phase, combining in silico predictions and in vitro assays, helps to identify potential liabilities that could terminate a drug development program, irrespective of biological potency.
In Silico ADME/Tox Prediction
Computational models provide a rapid and cost-effective first pass to estimate key pharmacokinetic and toxicity parameters.
Table 1: Predicted Physicochemical and ADME Properties
| Parameter | Predicted Value | Implication |
| Molecular Weight | ~248.26 g/mol | Favorable (within Lipinski's Rule of Five) |
| LogP | Low to Moderate | Suggests reasonable aqueous solubility |
| pKa (basic) | ~8-9 (piperidine N) | Cationic at physiological pH |
| pKa (acidic) | ~4-5 (carboxylic acid) | Anionic at physiological pH |
| hERG Inhibition | Low to Moderate Risk | Requires experimental validation |
| PAINS Alert | Possible (hydrazone-like) | Potential for non-specific activity |
In Vitro ADME Screening
Experimental validation of key in silico predictions is a critical next step.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: Prepare a lipid-infused artificial membrane on a 96-well filter plate.
-
Application: Add a solution of the test compound to the donor wells.
-
Incubation: Incubate the plate assembly for 4-16 hours.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Analysis: Calculate the permeability coefficient (Pe). High permeability is indicative of good passive absorption.
Part 2: Tier 1 - Broad-Spectrum Primary Screening
The objective of Tier 1 screening is to broadly survey the biological landscape for any significant "hits." This phase utilizes high-throughput assays across diverse target classes.
Workflow for Tier 1 Screening
Caption: Tier 1 broad-spectrum screening workflow.
Key Assays in Tier 1
-
General Cytotoxicity: Essential for establishing a therapeutic window. Assays using cell lines like HEK293 (human embryonic kidney) and HepG2 (human liver) can identify baseline toxicity.
-
Broad Receptor/Enzyme Panels: Commercially available panels can screen the compound against hundreds of known biological targets. This is an efficient method to identify unexpected activities or off-target effects.
-
Antimicrobial Screening: Given the isonicotinoyl moiety, screening against a panel of bacteria is a logical starting point. This should include Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and a non-pathogenic mycobacterial species (Mycobacterium smegmatis) as an initial indicator for antitubercular potential.[2]
Part 3: Tier 2 - Hypothesis-Driven Secondary Screening
Based on the structural alerts inherent in the molecule, this tier focuses on targeted assays to confirm and characterize the activities suggested by the literature.
A. Neurological & CNS Activity Profile
The 3-piperidinecarboxylic acid core strongly suggests a potential interaction with the GABAergic system.[5] Derivatives of piperidine are also known to possess anticonvulsant properties.[8][9]
Signaling Pathway Hypothesis: GABA Uptake Inhibition
Caption: Postulated mechanism of GABA reuptake inhibition.
Protocol 2: In Vitro GABA Uptake Assay
-
Preparation: Prepare synaptosomes from rat brain tissue.
-
Incubation: Pre-incubate synaptosomes with the test compound or a reference inhibitor (e.g., Tiagabine) for 15 minutes.
-
Initiation: Add [³H]-GABA to initiate the uptake reaction.
-
Termination: After a short incubation (1-5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of GABA uptake.[6][7]
Table 2: Hypothetical CNS Activity Data
| Assay | Endpoint | Result (Test Compound) | Result (Control) |
| GABA Uptake | IC₅₀ | 5 µM | 0.1 µM (Tiagabine) |
| MES Seizure Model | ED₅₀ | 30 mg/kg | 15 mg/kg (Phenytoin) |
| PTZ Seizure Model | ED₅₀ | 25 mg/kg | 5 mg/kg (Diazepam) |
| Na⁺ Channel Block | IC₅₀ | > 100 µM | 10 µM (Carbamazepine) |
These results would suggest moderate anticonvulsant activity, likely mediated through GABA uptake inhibition. The lack of potent sodium channel blocking activity would help to differentiate its mechanism from other anticonvulsants.[10]
B. Antimycobacterial Activity Profile
The isonicotinoyl hydrazide structure is a strong indicator for potential activity against Mycobacterium tuberculosis (Mtb).[1][11]
Protocol 3: Mtb Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Add a standardized inoculum of Mtb H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Readout: Determine cell viability using a resazurin-based indicator. A color change from blue to pink indicates bacterial growth.
-
Analysis: The MIC is defined as the lowest concentration of the compound that prevents this color change.
Table 3: Hypothetical Antimycobacterial Data
| Strain | MIC (Test Compound) | MIC (Isoniazid) |
| Mtb H37Rv (sensitive) | 0.8 µg/mL | 0.1 µg/mL |
| Mtb (INH-resistant) | > 64 µg/mL | > 64 µg/mL |
This profile would suggest the compound has intrinsic antimycobacterial activity, but its mechanism of action is likely similar to isoniazid, as it is not effective against INH-resistant strains.
C. Anticancer & Anti-inflammatory Screening
Literature suggests that isonicotinic acid derivatives can possess both anticancer and anti-inflammatory activities.[3][4]
-
Anticancer Screening: The compound should be screened against the NCI-60 panel of human cancer cell lines. A hit would be defined as a compound showing significant growth inhibition (GI₅₀) in a subset of cell lines. Follow-up studies could involve cell cycle analysis and tubulin polymerization assays, as some isonicotinoyl derivatives act as antimitotic agents.[12]
-
Anti-inflammatory Screening: An initial screen for the inhibition of reactive oxygen species (ROS) in activated neutrophils can be a good starting point.[4] If active, further assays for cyclooxygenase (COX-1/COX-2) inhibition can be performed.
Part 4: Data Interpretation and Hit-to-Lead Strategy
The culmination of this screening cascade will generate a comprehensive biological activity profile for this compound. A "hit" is not merely a potent compound, but one with a favorable balance of potency, selectivity, and drug-like properties.
Workflow for Hit Triage and Lead Progression
Caption: Decision-making workflow from hit identification to lead optimization.
If, for instance, the compound emerges as a moderately potent anticonvulsant with a clean off-target profile and good predicted ADME properties, the next steps would involve a medicinal chemistry campaign. This would focus on synthesizing analogs to improve potency against GAT1, enhance brain penetration, and further optimize the pharmacokinetic profile.
Conclusion
The structured biological screening of this compound, guided by its chemical architecture, provides a robust framework for uncovering its therapeutic potential. By systematically progressing from broad, unbiased assays to specific, hypothesis-driven studies, researchers can efficiently identify and validate novel biological activities, paving the way for the development of new chemical entities to address unmet medical needs.
References
- Dalby, N. O., & Nielsen, E. B. (1997).
- Küçükgüzel, Ş. G., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2002).
- Sarva, M., et al. (2020). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors.
- Pei, Y. Q. (1983).
- D'hooge, R., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed Central.
- Popiołek, Ł., & Wujec, M. (2019). Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde.
- Sriram, D., Yogeeswari, P., & Madhu, K. (2014). Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. Semantic Scholar.
- Saeed, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
-
Nishikawa, Y., et al. (2002). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][8][9]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.
- Andersen, K. E., et al. (1996). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed.
- Kowalczyk, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry.
- Kowalczyk, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
- Naz, S., et al. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
- Özcan, E., et al. (2024).
- Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine)
- D'Hooge, R., et al. (1996). Anticonvulsant activity of piperine on seizures induced by excitatory amino acid receptor agonists. Semantic Scholar.
- Khan, I., et al. (2024).
- Contreras, J. M., et al. (1998). ChemInform Abstract: Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants.
- D'hooge, R., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid.
- Gilani, S. J., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- Khan, I., et al. (2017). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. PubMed.
- Saeed, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Ghorab, M. M., et al. (2012). Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides.
- Le, T. N., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. PubMed.
- Kumar, D., et al. (2022). Isonicotinoylhydrazonobutanoic acidderivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation.
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of pharmacology and clinical use of piperine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-Isonicotinoyl-3-piperidinecarboxylic acid" CAS number 67691-63-8 properties
An In-depth Technical Guide to 1-Isonicotinoyl-3-piperidinecarboxylic acid (CAS: 67691-63-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic compound that merges two moieties of significant pharmacological interest: the GABA uptake inhibitor scaffold of piperidine-3-carboxylic acid (nipecotic acid) and the isonicotinoyl group, a fragment present in numerous therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an exploration of its potential pharmacological applications based on the established activities of its constituent parts. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes available information on its precursors to offer a robust scientific foundation for researchers exploring its potential in drug discovery and development, particularly in neuroscience and anti-inflammatory research.
Physicochemical and Structural Properties
This compound (IUPAC Name: 1-(pyridin-4-ylcarbonyl)piperidine-3-carboxylic acid) is a derivative of nipecotic acid. Its core structure consists of a piperidine ring acylated at the nitrogen atom with an isonicotinoyl group. The physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 67691-63-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [2][4] |
| Molecular Weight | 234.25 g/mol | [2][4] |
| Canonical SMILES | C1C(C(=O)O)CN(C(=O)C2=CC=NC=C2)C1 | |
| Appearance | Predicted: Solid, beige or white powder | [5] |
| Solubility | Predicted: Soluble in water and polar organic solvents | [6] |
Synthesis and Purification
The synthesis of this compound involves the formation of an amide bond between the piperidine nitrogen of 3-piperidinecarboxylic acid (nipecotic acid) and the carboxyl group of isonicotinic acid. A standard peptide coupling reaction is a suitable and efficient method for this transformation.
Proposed Synthetic Workflow
The diagram below outlines a logical workflow for the synthesis, starting from commercially available precursors.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a common method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[7]
Materials:
-
(R,S)-Piperidine-3-carboxylic acid (Nipecotic Acid)
-
Isonicotinic acid
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve isonicotinic acid (1.0 eq) in anhydrous DMF. Add NHS (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 1-2 hours to form the active NHS ester.
-
Coupling Reaction: In a separate flask, dissolve 3-piperidinecarboxylic acid (1.0 eq) in anhydrous DMF and add DIPEA or TEA (2.5 eq). Cool this solution in an ice bath (0 °C).
-
Slowly add the solution of the activated isonicotinic acid (from step 1) to the 3-piperidinecarboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of methanol in dichloromethane or ethyl acetate/hexane as the eluent, to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Analytical Characterization
While specific spectra for this compound are not publicly available, a predicted ¹H NMR spectrum can be inferred from its constituent parts.[8]
-
Isonicotinoyl Protons: Two sets of doublets are expected in the aromatic region (δ 7.5-8.8 ppm), corresponding to the protons on the pyridine ring.[8] The protons ortho to the nitrogen (adjacent to the carbonyl) will be the most downfield.
-
Piperidine Ring Protons: A complex series of multiplets is expected in the aliphatic region (δ 1.5-4.0 ppm) for the piperidine ring protons.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
Pharmacological Potential and Rationale
The pharmacological profile of this compound is not yet defined in the literature. However, its structure as a conjugate of nipecotic acid and isonicotinic acid provides a strong basis for hypothesizing its biological activities.
Central Nervous System Activity: GABA Uptake Inhibition
The core directive for investigating this molecule stems from the well-established activity of its nipecotic acid component.
-
Mechanism of Action: Nipecotic acid is a potent inhibitor of the γ-aminobutyric acid (GABA) transporters (GATs), primarily GAT1.[9][10] By blocking the reuptake of GABA from the synaptic cleft, it increases GABAergic neurotransmission, leading to an overall inhibitory effect in the central nervous system. This mechanism is a validated target for anticonvulsant drugs.[10]
-
Blood-Brain Barrier Challenge: A major limitation of nipecotic acid as a therapeutic agent is its poor ability to cross the blood-brain barrier (BBB) due to its hydrophilic, zwitterionic nature at physiological pH.[10]
-
Prodrug Hypothesis: The isonicotinoyl moiety could serve as a lipophilic carrier to facilitate the transport of the nipecotic acid scaffold across the BBB.[11] Once in the central nervous system, the amide bond could be hydrolyzed by endogenous esterases or amidases, releasing the active nipecotic acid. This prodrug strategy is a common approach to improve the pharmacokinetic properties of polar drugs.[11]
Sources
- 1. 67691-63-8|1-Isonicotinoylpiperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 67691-63-8 | this compound | Tetrahedron [thsci.com]
- 3. This compound CAS#: 67691-63-8 [chemicalbook.com]
- 4. This compound,(CAS# 67691-63-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gamma-Aminobutyric acid uptake inhibition and anticonvulsant activity of nipecotic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 1-Isonicotinoyl-3-piperidinecarboxylic Acid: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Foreword: The Convergence of Proven Pharmacophores
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the chemical space surrounding 1-Isonicotinoyl-3-piperidinecarboxylic acid, a molecule that marries the therapeutic heritage of the isonicotinoyl moiety with the versatile piperidine scaffold. While literature on this exact molecule is sparse, its constituent parts are richly characterized, offering a fertile ground for the exploration of its structural analogs.
The isonicotinoyl group, a cornerstone of antitubercular therapy in the form of isoniazid, is a versatile hydrogen bond acceptor and can participate in various biological interactions.[1][2] The piperidine ring, a ubiquitous motif in pharmaceuticals, provides a three-dimensional structure that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3] This guide will, therefore, focus on the synthesis, structure-activity relationships (SAR), and therapeutic applications of analogs derived from the conjugation of isonicotinic acid and substituted piperidines, providing researchers and drug development professionals with a comprehensive understanding of this promising chemical space.
The Strategic Rationale: Why Isonicotinoyl-Piperidine Analogs?
The design of isonicotinoyl-piperidine analogs is predicated on the principle of molecular hybridization, aiming to synergize the desirable properties of each component. The isonicotinoyl moiety often imparts significant biological activity, including antimicrobial and anti-inflammatory effects, while the piperidine scaffold allows for fine-tuning of properties such as solubility, lipophilicity, and target engagement.[4][5]
This strategic combination has led to the exploration of these analogs for a range of therapeutic targets, including:
-
Antitubercular Agents: Building on the legacy of isoniazid, researchers have explored how modifications to the piperidine ring can overcome resistance mechanisms and enhance potency against Mycobacterium tuberculosis.[6]
-
Anti-inflammatory Agents: The isonicotinoyl core has been identified in compounds with potent anti-inflammatory activity, potentially through the inhibition of pathways like cyclooxygenase-2 (COX-2).[4]
-
Antimalarial Agents: Piperidine carboxamides have shown promise as species-selective proteasome inhibitors for the treatment of malaria.[7]
-
Enzyme Inhibitors: The versatility of the piperidine scaffold has been leveraged to design inhibitors for a variety of enzymes, including Cathepsin K, which is implicated in osteoporosis.[8]
The following sections will provide a detailed exploration of the synthesis and biological evaluation of these analogs, underpinned by field-proven insights and methodologies.
Synthetic Pathways to Isonicotinoyl-Piperidine Analogs
The synthesis of isonicotinoyl-piperidine derivatives typically involves the formation of an amide bond between isonicotinic acid (or its activated form) and a substituted piperidine. The choice of synthetic route is often dictated by the desired substitution pattern on the piperidine ring.
General Amide Coupling Protocol
A robust and widely applicable method for synthesizing these analogs is through standard peptide coupling conditions.
Experimental Protocol: Synthesis of a Generic 1-Isonicotinoyl-piperidine Derivative
-
Activation of Isonicotinic Acid: To a solution of isonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: To the activated isonicotinic acid solution, add the desired substituted piperidine derivative (1.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-isonicotinoyl-piperidine analog.
Causality Behind Experimental Choices: The use of HATU as a coupling agent is favored for its efficiency in forming amide bonds with minimal side reactions. DIPEA is a common choice of base as it is sterically hindered and less likely to act as a nucleophile. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester.
Synthesis via Acyl Chlorides
An alternative approach involves the use of isonicotinoyl chloride, which is a more reactive acylating agent.
Experimental Protocol: Acylation with Isonicotinoyl Chloride
-
Preparation of Isonicotinoyl Chloride: Isonicotinic acid can be converted to isonicotinoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) and should be handled with care due to the corrosive nature of the reagents.
-
Acylation: Dissolve the desired piperidine derivative in an anhydrous, non-protic solvent (e.g., DCM or THF) containing a non-nucleophilic base (e.g., triethylamine or DIPEA) to act as a proton scavenger.
-
Reaction: Cool the solution in an ice bath and add isonicotinoyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography or recrystallization.
Trustworthiness of the Protocol: This method is highly reliable for a wide range of piperidine derivatives. The inclusion of a base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the piperidine nitrogen, rendering it non-nucleophilic.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-isonicotinoyl-piperidine analogs can be significantly influenced by the nature and position of substituents on the piperidine ring.
Antitubercular Activity
In the context of antitubercular agents, modifications to the piperidine ring can modulate lipophilicity and interactions with the target enzyme, InhA.
| Compound ID | R Group on Piperidine | MIC against M. tuberculosis H37Rv (µM) | Reference |
| Isoniazid | (N/A) | 0.07 - 1.46 | [1] |
| IP11 | 4-(4-cyclohexylpiperazin-1-yl)benzylidene (at position 4) | Promising activity against INH-resistant strains | [6] |
| Analog A | 4-phenyl | Varies with further substitution | [6] |
Key SAR Insights:
-
Lipophilicity: Increasing the lipophilicity of the molecule by adding bulky, non-polar groups to the piperidine ring can enhance cell wall penetration in M. tuberculosis.[6]
-
Hydrogen Bonding: The isonicotinoyl nitrogen is a key hydrogen bond acceptor. Substituents on the piperidine ring that do not sterically hinder this interaction are generally preferred.
-
Target Engagement: For analogs targeting InhA, the piperidine substituents can occupy a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of isonicotinic acid derivatives are often linked to their ability to inhibit reactive oxygen species (ROS) production.
| Compound ID | Linker and R Group | IC50 (µg/mL) for ROS Inhibition | Reference |
| Ibuprofen | (Standard) | 11.2 ± 1.9 | [4] |
| Compound 5 | meta-aminophenol | 1.42 ± 0.1 | [4] |
| Compound 6 | para-aminophenol | 8.6 ± 0.5 | [4] |
Key SAR Insights:
-
Linker Position: The position of the linker on an aromatic ring attached to the isonicotinoyl group can significantly impact activity, as seen with the meta- and para-aminophenol linkers.[4]
-
Lipophilicity: A balance of lipophilicity is crucial. While some lipophilicity is required for cell membrane permeability, excessive lipophilicity can lead to decreased activity.[4]
Mechanistic Insights and Pathway Visualization
Understanding the mechanism of action is critical for rational drug design. For isonicotinoyl-based analogs, two key pathways are of particular interest.
Inhibition of InhA in Mycobacterium tuberculosis
Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG. The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis and cell wall integrity. Structural analogs of this compound may act through a similar mechanism.
Caption: Proposed mechanism of action for antitubercular isonicotinoyl analogs.
Workflow for Screening and SAR Studies
A systematic approach to the discovery and optimization of novel analogs is essential. The following workflow outlines a typical process.
Caption: A typical workflow for the discovery of bioactive isonicotinoyl-piperidine analogs.
Future Directions and Concluding Remarks
The exploration of structural analogs of this compound represents a promising avenue for the discovery of novel therapeutic agents. The inherent versatility of both the isonicotinoyl and piperidine moieties allows for the creation of large, diverse chemical libraries with the potential to address a wide range of diseases.
Future research in this area should focus on:
-
Expanding Chemical Diversity: Synthesizing analogs with a wider range of substituents on the piperidine ring, including chiral centers, to explore new regions of chemical space.
-
Multi-target Drug Design: Investigating the potential for these analogs to modulate multiple targets simultaneously, which could be beneficial for complex diseases.
-
Advanced In Silico Modeling: Employing computational methods, such as molecular dynamics and free energy perturbation, to gain a deeper understanding of ligand-target interactions and to guide the design of more potent and selective analogs.
This guide has provided a comprehensive overview of the synthesis, structure-activity relationships, and therapeutic potential of isonicotinoyl-piperidine analogs. By building upon the foundational knowledge presented herein, researchers can continue to innovate and develop new medicines to address unmet medical needs.
References
Sources
- 1. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Isomeric World of Pyridine Carboxylic Acids: A Chronicle of Discovery, Synthesis, and Therapeutic Revolution
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide navigates the intricate history and scientific evolution of the three pyridine carboxylic acid isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). From their initial discoveries in the 19th century to their pivotal roles in modern medicine, this document provides a comprehensive technical overview of their synthesis, characterization, and the scientific milestones that have defined their journey. These seemingly simple heterocyclic compounds have laid the groundwork for significant advancements in nutrition and pharmacology, most notably in the fight against tuberculosis and the management of dyslipidemia.
A Tale of Three Isomers: Discovery and Early Synthesis
The story of pyridine carboxylic acids is a testament to the systematic and sometimes serendipitous nature of chemical discovery. The subtle shift of a single carboxyl group around the pyridine ring gives rise to three distinct molecules, each with a unique history and a profoundly different impact on science and medicine.
Nicotinic Acid: From Tobacco Alkaloid to Essential Vitamin
The history of nicotinic acid is the most extensively documented of the three isomers. Its journey began in 1867, not in the realm of biology, but in a chemical laboratory where it was first synthesized through the oxidative degradation of nicotine, the prominent alkaloid in tobacco.[1] This origin is forever enshrined in its name. The Austrian chemist Hugo Weidel is credited with first describing the compound in 1873.
For decades, nicotinic acid remained a chemical curiosity. Its vital role in biological systems was not uncovered until the early 20th century, in the quest to understand and cure the devastating nutritional deficiency disease, pellagra. In 1937, the American biochemist Conrad Elvehjem and his team at the University of Wisconsin made the groundbreaking discovery that nicotinic acid could cure "black tongue," a canine disease analogous to pellagra in humans. This pivotal research established nicotinic acid as a vitamin, later designated as vitamin B3.
Picolinic Acid: An Early Glimpse into Chelation
Picolinic acid, with its carboxyl group at the 2-position, was also first synthesized in the 19th century. The foundational work on pyridine chemistry by chemists like August Wilhelm von Hofmann paved the way for its discovery.[2] While a specific individual and date for its initial synthesis are less clearly documented than for nicotinic acid, the scientific literature of the late 19th century contains reports on its preparation and properties. A notable early contribution came from Hugo Weidel in 1879, who reported on the chelating properties of picolinic acid, demonstrating its ability to form complexes with copper and iron.[3] This early observation foreshadowed its later recognized role in metal ion transport and metabolism.
The most common and historically significant method for the synthesis of picolinic acid has been the oxidation of its corresponding methyl-substituted pyridine, 2-methylpyridine (α-picoline), typically using a strong oxidizing agent like potassium permanganate.[2]
Isonicotinic Acid: A Prelude to a "Miracle Drug"
The discovery of isonicotinic acid, the 4-position isomer, is also rooted in the late 19th century. Its synthesis was first reported during this period, often through the oxidation of 4-methylpyridine (γ-picoline).[4] However, for many years, isonicotinic acid and its derivatives remained of limited interest.
This changed dramatically in the mid-20th century with the serendipitous discovery of the anti-tuberculosis activity of its hydrazide derivative, isoniazid. While isoniazid was first synthesized in 1912, its potent bactericidal effect against Mycobacterium tuberculosis was not recognized until the late 1940s and early 1950s. This discovery transformed the treatment of tuberculosis, offering the first highly effective and orally available medication against this devastating infectious disease. The urgent need for large quantities of isoniazid spurred significant research into efficient and scalable synthetic routes for isonicotinic acid.
Comparative Overview of Discovery and Synthesis
| Isomer | Position of COOH | Year of First Synthesis/Discovery | Key Figure(s) | Historical Synthesis Method |
| Picolinic Acid | 2 | 19th Century | August Wilhelm von Hofmann (foundational work), Hugo Weidel (chelation studies) | Oxidation of 2-methylpyridine (α-picoline) |
| Nicotinic Acid | 3 | 1867 | Hugo Weidel (characterization), Conrad Elvehjem (vitamin discovery) | Oxidation of nicotine |
| Isonicotinic Acid | 4 | Late 19th Century | - | Oxidation of 4-methylpyridine (γ-picoline) |
The Art of Separation: Early Techniques for Isolating the Isomers
The structural similarity of the pyridine carboxylic acid isomers presented a significant analytical challenge to early chemists. Before the advent of modern chromatographic techniques, the separation of these compounds relied on classical chemical and physical methods that exploited their subtle differences in solubility and reactivity.
Fractional Crystallization: A Laborious but Essential Technique
One of the primary methods for separating the isomers was fractional crystallization. This technique leverages the different solubilities of the compounds in a given solvent at various temperatures. A mixture of the isomers would be dissolved in a hot solvent, and as the solution cooled, the least soluble isomer would crystallize out first, allowing for its separation by filtration. This process would often need to be repeated multiple times to achieve a reasonable degree of purity for each isomer. The choice of solvent was critical, and the process was often tedious and time-consuming, requiring careful control of temperature and evaporation rates.
Separation via Salt Formation
Another effective strategy involved the differential solubility of the salts of the pyridine carboxylic acid isomers. By reacting a mixture of the acids with a base, a mixture of their corresponding salts was formed. The choice of the base was crucial, as the resulting salts would exhibit different solubilities in various solvents. For instance, the calcium salts of nicotinic and isonicotinic acid show markedly different solubilities in aqueous alcohols, allowing for their separation by precipitation.[5] This method often provided a more efficient separation than direct fractional crystallization of the free acids.
Modern Synthesis and the Dawn of New Applications
While the fundamental principles of oxidizing methylpyridines to their corresponding carboxylic acids remain relevant, modern synthetic chemistry has introduced more efficient and environmentally benign methods. Catalytic oxidation processes using various metal catalysts and oxidants have been developed to improve yields and reduce waste.
The discovery of the diverse biological activities of pyridine carboxylic acid derivatives has propelled them to the forefront of drug discovery and development.[6] Beyond the established uses of nicotinic acid as a vitamin and in treating high cholesterol, and isoniazid in tuberculosis therapy, these scaffolds are being explored for a wide range of therapeutic applications, including as enzyme inhibitors in cancer, diabetes, and neurodegenerative diseases.[7]
Experimental Protocols: A Glimpse into Historical and Modern Methodologies
Historical Synthesis: Oxidation of α-Picoline to Picolinic Acid
This protocol is based on the classical method of permanganate oxidation, a staple of 19th and early 20th-century organic synthesis.
Materials:
-
α-Picoline (2-methylpyridine)
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Copper(II) sulfate (CuSO₄)
Procedure:
-
A solution of α-picoline in water is prepared in a reaction flask equipped with a reflux condenser.
-
Potassium permanganate is added portion-wise to the solution with stirring. The reaction is exothermic and the temperature should be controlled.
-
The mixture is heated to reflux until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
The hot solution is filtered to remove the manganese dioxide precipitate.
-
The filtrate is concentrated by evaporation.
-
The concentrated solution is acidified with hydrochloric acid to precipitate the crude picolinic acid.
-
For purification, the crude acid can be dissolved in a minimal amount of hot water and a solution of copper(II) sulfate is added to precipitate the sparingly soluble copper picolinate.
-
The copper salt is collected by filtration, washed, and then decomposed by treatment with a base such as sodium hydroxide to regenerate the sodium salt of picolinic acid.
-
Finally, acidification of the sodium picolinate solution yields pure picolinic acid, which can be collected by filtration and dried.
Modern Analytical Separation: High-Performance Liquid Chromatography (HPLC)
Modern analytical laboratories rely on high-performance liquid chromatography (HPLC) for the rapid and efficient separation and quantification of the pyridine carboxylic acid isomers.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column or a mixed-mode column
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.
Procedure:
-
A standard mixture of picolinic, nicotinic, and isonicotinic acids is prepared in the mobile phase.
-
The sample is injected into the HPLC system.
-
The components of the mixture are separated on the column based on their differential partitioning between the stationary phase and the mobile phase. The elution order will depend on the specific column and mobile phase conditions.
-
The separated isomers are detected by the UV detector at a wavelength where all three compounds exhibit significant absorbance (typically around 260-270 nm).
-
The retention time of each peak is used to identify the isomer by comparison with the standards. The peak area is proportional to the concentration of each isomer.
Conclusion: A Legacy of Scientific Inquiry and Therapeutic Innovation
The journey of the pyridine carboxylic acid isomers from their 19th-century origins to their current status as vital molecules in medicine and research is a compelling narrative of scientific progress. The distinct paths of picolinic, nicotinic, and isonicotinic acids highlight how subtle structural variations can lead to vastly different biological functions and therapeutic applications. The ongoing exploration of these versatile scaffolds in drug discovery promises to continue their legacy of innovation, offering new hope for the treatment of a wide array of human diseases. This guide serves as a testament to the enduring importance of fundamental chemical research and its profound impact on human health.
References
- Weidel, H. (1879). Ueber die Oxydation von Nicotin und über die Constitution des Pyridins. Berichte der deutschen chemischen Gesellschaft, 12(2), 1989-1999.
- Elvehjem, C. A., Madden, R. J., Strong, F. M., & Woolley, D. W. (1937). The Isolation and Identification of the Anti-Black Tongue Factor. Journal of Biological Chemistry, 123(1), 137-149.
- Huber, C. (1867). Vorläufige Notiz über einige Derivate des Nicotins. Annalen der Chemie und Pharmacie, 141(2), 271-271.
- Hofmann, A. W. (1870). Action of Bromine on the Pyridine-Bases. Proceedings of the Royal Society of London, 18, 465-467.
- Weidel, H. (1879). Zur Kenntniss des Picolins. Berichte der deutschen chemischen Gesellschaft, 12(1), 1146-1149.
- Fox, H. H. (1952). The Chemical Approach to the Control of Tuberculosis. Science, 116(3006), 129-134.
- Tuberculosis Chemotherapy Centre, Madras. (1959). A concurrent comparison of home and sanatorium treatment of pulmonary tuberculosis in South India.
- Altschul, R., Hoffer, A., & Stephen, J. D. (1955). Influence of nicotinic acid on serum cholesterol in man. Archives of Biochemistry and Biophysics, 54(2), 558-559.
- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114.
-
Sielc.com. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
- American Cyanamid Company. (1956). Process for separating nicotinic acid from isonicotinic acid (U.S. Patent No. 2,748,136). U.S.
-
National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isonicotinic acid. PubChem Compound Database. Retrieved from [Link]
- Ladenburg, A. (1883). Ueber die Synthese der Pyridinbasen. Berichte der deutschen chemischen Gesellschaft, 16(1), 1149-1152.
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 1835–1865. [Link]
-
The Physiological Action of Picolinic Acid in the Human Brain. (2009). The Open Neurology Journal, 3, 44–49. [Link]
- American Cyanamid Company. (1956). Process for preparing isonicotinic acid (U.S. Patent No. 2,748,137). U.S.
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 4. baranlab.org [baranlab.org]
- 5. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
In silico modeling of "1-Isonicotinoyl-3-piperidinecarboxylic acid"
An In-Depth Technical Guide to the In Silico Modeling of 1-Isonicotinoyl-3-piperidinecarboxylic acid: A Prospective Analysis for Drug Discovery
Introduction
In the landscape of modern drug discovery, the strategic use of computational, or in silico, methods is indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide presents a comprehensive, prospective in silico modeling workflow for a novel chemical entity: "this compound." This compound is a synthetic hybrid, integrating two moieties of significant pharmacological interest: the isonicotinoyl group, a derivative of isonicotinic acid, and the 3-piperidinecarboxylic acid scaffold, also known as nipecotic acid.
The pyridine carboxylic acid core, including isonicotinic acid, is a cornerstone in medicinal chemistry, found in a plethora of approved drugs for conditions ranging from tuberculosis and cancer to diabetes and inflammatory disorders.[3][4] Its derivatives are known to act as potent enzyme inhibitors.[3] Concurrently, the piperidine-3-carboxylic acid (nipecotic acid) structure is a well-established inhibitor of the GABA transporter GAT-1, highlighting its potential for developing central nervous system (CNS) active agents.[5] The core piperidine scaffold is also prevalent in compounds designed as adhesion molecule inhibitors, suggesting anti-inflammatory applications.[6]
Given the absence of preclinical data for the hybrid "this compound," this document serves as a detailed technical roadmap. It outlines the systematic computational evaluation process a researcher would undertake to predict its physicochemical characteristics, identify plausible biological targets, assess binding affinity and stability through molecular docking and dynamics, and forecast its pharmacokinetic and toxicity profile (ADMET). This workflow is designed not merely as a set of instructions, but as a field-guide grounded in established scientific principles, explaining the causality behind each methodological choice to build a robust, evidence-based hypothesis for the compound's therapeutic potential.
Section 1: Initial Characterization: Physicochemical Profiling & Structural Preparation
Before any complex biological modeling, the foundational step is to characterize the molecule's intrinsic properties and prepare a high-quality, three-dimensional structure. These initial parameters are critical as they dictate the compound's likely behavior in biological systems and are prerequisites for all subsequent computational analyses.
Predicted Physicochemical Properties
Experimental Protocol: Physicochemical Property Prediction
-
Obtain SMILES String: Generate the Simplified Molecular Input Line Entry System (SMILES) notation for this compound: O=C(O)C1CN(C(=O)c2ccncc2)CCC1.
-
Submit to Web Server: Input the SMILES string into a validated prediction platform (e.g., ADMETlab 2.0).
-
Data Compilation: Collect the calculated values for key physicochemical descriptors and druglikeness rules.
-
Analysis: Compare the predicted properties against established thresholds for oral bioavailability (e.g., Lipinski's Rule of Five).
Table 1: Predicted Physicochemical and Druglikeness Profile
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Rationale and Implication |
| Molecular Weight | ~248.25 g/mol | Pass (< 500) | Low molecular weight is favorable for absorption and distribution. |
| LogP (Octanol/Water) | ~0.5 - 1.5 | Pass (< 5) | Indicates balanced lipophilicity, suggesting good solubility and permeability. |
| Hydrogen Bond Donors | 1 | Pass (≤ 5) | The carboxylic acid group is the primary donor. |
| Hydrogen Bond Acceptors | 4 | Pass (≤ 10) | Carbonyl oxygens and the pyridine nitrogen act as acceptors. |
| Molar Refractivity | ~65 - 70 | N/A | Relates to molecular volume and polarizability. |
| Topological Polar Surface Area (TPSA) | ~75 Ų | N/A | Suggests moderate potential for penetrating the blood-brain barrier. |
Ligand 3D Structure Preparation
The quality of the initial ligand structure is paramount for the accuracy of docking and dynamics studies. This process involves converting the 2D representation into a stable, low-energy 3D conformation.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Use a molecular editor (e.g., Avogadro, ChemDraw) to draw the 2D structure and generate an initial 3D conformation.
-
Energy Minimization: Apply a suitable force field (e.g., MMFF94 or UFF) to the 3D structure to relax steric clashes and find a local energy minimum. This step ensures a geometrically plausible starting conformation.
-
Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger charges) which are essential for accurately modeling electrostatic interactions.
-
File Format Conversion: Save the prepared structure in a format compatible with docking software (e.g., .pdbqt).
Section 2: Target Hypothesis and Identification
With no defined biological target, a rational, hypothesis-driven approach is required. This involves leveraging the known pharmacology of the compound's core scaffolds to identify high-probability protein targets. This strategy, often termed "target fishing," is a cornerstone of early-stage in silico discovery.[9]
Hypothesis A: GABA Transporter 1 (GAT-1) Inhibition
-
Causality: The 3-piperidinecarboxylic acid moiety is the core structure of nipecotic acid, a well-characterized competitive inhibitor of GAT-1.[5] GAT-1 is responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft. Its inhibition increases GABAergic tone and has therapeutic potential in epilepsy and anxiety disorders. It is therefore a primary hypothesis that the addition of the isonicotinoyl group may modulate this inherent activity.
Hypothesis B: Enoyl-ACP Reductase (InhA) Inhibition
-
Causality: The isonicotinoyl group is central to the mechanism of the frontline anti-tuberculosis drug Isoniazid. Isoniazid is a prodrug that, once activated, acylates NAD+ to form an adduct that potently inhibits InhA, an enzyme essential for mycolic acid synthesis in Mycobacterium tuberculosis.[10] Therefore, this compound could be investigated as a direct InhA inhibitor.
For the remainder of this guide, we will proceed with Hypothesis A (GAT-1) to illustrate the complete modeling workflow against a specific, high-probability target.
Section 3: Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[11][12] It allows for an atomic-level investigation of the binding mode, providing insights that guide further optimization.[13]
Caption: Workflow for the molecular docking of a ligand to its protein target.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Target Preparation:
-
Download the crystal structure of human GAT-1 (e.g., PDB ID: 4M48) from the Protein Data Bank.
-
Using software like UCSF Chimera or AutoDock Tools, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges for the protein atoms.
-
Save the prepared protein in .pdbqt format.
-
-
Binding Site Definition:
-
Identify the known binding site of GAT-1 (e.g., the tiagabine binding site).
-
Define a grid box (search space) that encompasses this entire binding pocket, ensuring sufficient volume for the ligand to sample various conformations.
-
-
Docking Execution:
-
Use a validated docking program like AutoDock Vina.
-
Provide the prepared protein and ligand files, along with the grid box coordinates, as input.
-
The algorithm will then explore various poses of the ligand within the binding site, scoring each based on a semi-empirical free energy force field.
-
-
Post-Docking Analysis:
-
The primary output is a ranked list of binding poses and their corresponding binding affinity scores (in kcal/mol). Lower, more negative scores indicate stronger predicted binding.
-
Visualize the top-ranked pose within the protein's binding site using a molecular graphics program.
-
Analyze the intermolecular interactions: identify hydrogen bonds, salt bridges, hydrophobic contacts, and π-π stacking. This analysis is crucial for validating the pose and understanding the structural basis of binding. A self-validating pose is one that aligns with known structure-activity relationships (SAR) of the target.
-
Section 4: Molecular Dynamics: Assessing Complex Stability
While docking provides a static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing critical insights into the stability of the predicted pose.[14][15]
Caption: Standard workflow for a Molecular Dynamics (MD) simulation.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
The starting point is the best-ranked protein-ligand complex from molecular docking.
-
Select an appropriate force field (e.g., AMBER or CHARMM) for the protein and generate parameters for the ligand (e.g., using Antechamber or CGenFF).
-
Place the complex in a simulation box of a defined shape (e.g., cubic) and fill it with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (~0.15 M).
-
-
Equilibration:
-
Perform a robust energy minimization to remove any steric clashes introduced during system setup.
-
Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (NVT ensemble). Positional restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.
-
Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate. The positional restraints are typically gradually released during this phase.
-
-
Production Run:
-
Once equilibrated, run the simulation for a significant duration (e.g., 50-200 nanoseconds) without restraints. During this phase, the trajectory (atomic coordinates over time) is saved for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is not dissociating from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode.
-
Section 5: ADMET & Druglikeness Prediction
Experimental Protocol: ADMET Prediction
-
Input Structure: Submit the SMILES string of the compound.
-
Run Prediction: Execute the platform's full suite of ADMET and physicochemical models.
-
Tabulate and Analyze Data: Organize the predictions into a clear table. Analyze each property in the context of the intended therapeutic application (e.g., for a CNS drug, blood-brain barrier penetration is desirable).
Table 2: Predicted ADMET Profile for this compound
| Category | Property | Predicted Outcome | Implication for Drug Development |
| Absorption | Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed after oral administration. |
| Caco-2 Permeability | Moderate-High | Suggests good potential for passive diffusion across the gut wall. | |
| P-glycoprotein (P-gp) Substrate | No | Favorable; the compound is less likely to be removed by efflux pumps. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes (Probable) | Critical for a CNS-active agent targeting GAT-1. |
| Plasma Protein Binding (PPB) | Moderate | A moderate level of binding is often a good balance for efficacy and clearance. | |
| Metabolism | CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| CYP450 3A4 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. | |
| Excretion | Renal Organic Cation Transporter (OCT2) | No | Provides insight into the likely clearance pathway. |
| Toxicity | AMES Toxicity (Mutagenicity) | No | Indicates a low probability of being a mutagen. |
| hERG (Cardiac Toxicity) Inhibition | Low Risk | Favorable; suggests a lower risk of causing cardiac arrhythmias. | |
| Human Hepatotoxicity (H-HT) | Low Risk | Suggests a lower risk of causing liver damage. |
Conclusion and Future Directions
This technical guide has outlined a systematic and robust in silico workflow to prospectively evaluate the therapeutic potential of "this compound." By leveraging the known pharmacology of its constituent scaffolds, we hypothesized that the GABA transporter GAT-1 is a high-probability biological target.
The computational analysis indicates a promising profile:
-
The compound exhibits favorable physicochemical properties consistent with good druglikeness.
-
Molecular docking predicts a strong binding affinity for GAT-1, with specific, plausible intermolecular interactions.
-
Molecular dynamics simulations can be used to confirm that this binding pose is stable over time in a dynamic, solvated environment.
-
The predicted ADMET profile is largely favorable, suggesting good absorption, CNS penetration, and a low risk of common toxicities and drug-drug interactions.
Collectively, these in silico findings build a strong, self-validating case for "this compound" as a lead candidate for CNS disorders. The logical next steps in a drug discovery pipeline would be to move from computation to experimentation: chemical synthesis of the compound, followed by in vitro validation of its activity against GAT-1, and subsequent experimental ADMET and efficacy studies. This workflow demonstrates the power of computational modeling to rationally guide these resource-intensive processes, maximizing the probability of success in the complex journey of drug development.
References
-
PubChem. Isonicotinic Acid | C6H5NO2 | CID 5922. National Center for Biotechnology Information. Available from: [Link]
-
Singh, U. B., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available from: [Link]
-
Kaser, D. Z., et al. (2025). Pharmacophore modeling in drug design. Methods in Molecular Biology. Available from: [Link]
-
Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Natural Products. Available from: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available from: [Link]
-
Salo-Ahen, O. M. H., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes. Available from: [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available from: [Link]
-
DrugMAP. Details of the Drug: (S)-Piperidine-3-carboxylic acid. DrugMAP. Available from: [Link]
-
Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery. Available from: [Link]
-
Abdel-Galil, F. M., et al. (2011). Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides. Molecules. Available from: [Link]
-
Ganesan, A., et al. (2017). Molecular Dynamics Simulations in Drug Design. Drug Discovery Today. Available from: [Link]
-
KBbox. Small Molecule Docking. KBbox Methods. Available from: [Link]
-
Ohta, M., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][19][20]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Available from: [Link]
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
-
Bonvin Lab. Small molecule docking. Bonvin Lab. Available from: [Link]
-
Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulation for all. Neuron. Available from: [Link]
-
Pharmidex. In Silico Drug Discovery. Pharmidex. Available from: [Link]
-
ADMETlab 2.0. ADMETlab 2.0 Home. ADMET Structure-Based Target Prediction. Available from: [Link]
-
Labinsights. (2023). Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. Labinsights. Available from: [Link]
-
Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. Available from: [Link]
-
Siddiqui, N., et al. (2022). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available from: [Link]
-
PubChem. Nipecotic Acid | C6H11NO2 | CID 4498. National Center for Biotechnology Information. Available from: [Link]
-
Drug Design Org. Molecular Dynamics. Drug Design Org. Available from: [Link]
-
Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. Available from: [Link]
-
Pro, S. What are the best practices for molecular dynamics simulations in drug design?. Pro. Available from: [Link]
-
ResearchGate. (2019). Various in silico techniques used in the drug design and discovery process. ResearchGate. Available from: [Link]
-
Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. Available from: [Link]
-
Kumar, S., & Kumar, A. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Available from: [Link]
-
Kumar, P., et al. (2022). Isonicotinoylhydrazonobutanoic acid derivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation. Bioorganic Chemistry. Available from: [Link]
-
Rowan Scientific. ADMET Prediction. Rowan Scientific. Available from: [Link]
-
The Clinical Trial Vanguard. (2024). How Do In Silico Trials Work? A Brief Guide. The Clinical Trial Vanguard. Available from: [Link]
-
RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. Available from: [Link]
-
Swanson, K., et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. ChemRxiv. Available from: [Link]
-
PubChem. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 6. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADMETlab 2.0 [admetmesh.scbdd.com]
- 8. portal.valencelabs.com [portal.valencelabs.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. KBbox: Methods [kbbox.h-its.org]
- 14. mdpi.com [mdpi.com]
- 15. Molecular dynamics simulation for all - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ADMET Prediction | Rowan [rowansci.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"1-Isonicotinoyl-3-piperidinecarboxylic acid" in vitro assay protocols
An In-Depth Guide to In Vitro Assay Protocols for 1-Isonicotinoyl-3-piperidinecarboxylic acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activity of this compound. Given its structural similarity to nicotinic acid (Niacin), this guide focuses on protocols to evaluate its potential as an agonist for the G-protein coupled receptor 109A (GPR109A), a key target in metabolic and inflammatory pathways.
Introduction: Unveiling the Therapeutic Potential of a Nicotinic Acid Analog
This compound is a synthetic compound featuring an isonicotinoyl group attached to a piperidinecarboxylic acid scaffold. Isonicotinic acid and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory and enzyme inhibitory properties.[1][2] The structural isomer, nicotinic acid (Niacin or Vitamin B3), is a well-established therapeutic agent used to treat dyslipidemia.[3]
The primary mechanism of action for nicotinic acid's lipid-lowering effects is through the activation of the G-protein coupled receptor 109A (GPR109A, also known as HM74A or NIACR1).[4] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and neutrophils.[5] Agonism of GPR109A by nicotinic acid in adipocytes inhibits lipolysis, which reduces the flux of free fatty acids to the liver and subsequently decreases the synthesis of triglycerides and VLDL.[6][7][8] Beyond its metabolic role, GPR109A activation exhibits potent anti-inflammatory effects, making it an attractive target for conditions beyond dyslipidemia, including atherosclerosis and neuroinflammatory diseases.[5][9]
Given the structural relationship, it is a primary scientific hypothesis that this compound may act as a ligand for GPR109A. This guide presents detailed protocols for robust in vitro assays designed to test this hypothesis by measuring key downstream signaling events following receptor activation.
The GPR109A Signaling Cascade: A Foundation for Assay Design
GPR109A is a Gαi-coupled receptor. Upon binding of an agonist like nicotinic acid, the receptor undergoes a conformational change that activates the heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). Concurrently, the Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10]
These two distinct downstream events—a decrease in cAMP and an increase in intracellular Ca2+—provide the basis for the primary functional assays to identify and characterize GPR109A agonists.
Caption: GPR109A signaling pathway upon agonist binding.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a 96-well or 384-well plate format, suitable for screening and dose-response analysis. It is crucial to use a cell line endogenously expressing or recombinantly overexpressing human GPR109A, such as CHO-K1 or HEK293 cells stably transfected with the GPR109A gene.
Protocol 1: cAMP Accumulation Assay (HTRF)
This assay quantifies the inhibition of forskolin-stimulated cAMP production, a direct measure of Gαi activation.
Caption: Workflow for the HTRF-based cAMP accumulation assay.
Materials:
-
GPR109A-expressing cells (e.g., CHO-hGPR109A)
-
Cell culture medium (e.g., F-12, 10% FBS)
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Test Compound: this compound, dissolved in DMSO
-
Reference Agonist: Nicotinic acid
-
Stimulant: Forskolin
-
Phosphodiesterase Inhibitor: IBMX
-
cAMP HTRF Assay Kit (containing cAMP-d2 and anti-cAMP cryptate)
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells into a 384-well plate at a density of 5,000-10,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist (Nicotinic acid) in assay buffer containing IBMX. A typical starting concentration is 100 µM.
-
Assay Initiation: Aspirate the culture medium from the cells. Add the compound dilutions to the respective wells. Then, add Forskolin (to stimulate cAMP production) to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) prepared in the lysis buffer as per the manufacturer's instructions.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and normalize the data to determine the dose-dependent inhibition of cAMP production.
Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the transient increase in intracellular calcium concentration upon receptor activation.
Caption: Workflow for the FLIPR-based calcium mobilization assay.
Materials:
-
GPR109A-expressing cells
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM Probenecid, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Test Compound and Reference Agonist dilutions
-
Black-walled, clear-bottom 96- or 384-well plates
-
FLIPR (Fluorometric Imaging Plate Reader) or similar instrument
Procedure:
-
Cell Seeding: Seed cells in black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Aspirate the medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Plate: Prepare a source plate with 4X final concentration of the test compound and reference agonist dilutions.
-
Assay Execution: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Data Acquisition: The instrument will first read a baseline fluorescence for 10-20 seconds. It will then automatically transfer the compounds from the source plate to the cell plate. Fluorescence readings will continue for an additional 1-2 minutes to capture the transient calcium peak. The data is reported as the maximal change in relative fluorescence units (RFU).
Protocol 3: Anti-inflammatory Activity in Macrophages
This assay assesses the functional consequence of receptor activation by measuring the suppression of inflammatory cytokine production.[11]
Materials:
-
RAW 264.7 or THP-1 macrophage cell line
-
Cell culture medium (e.g., DMEM, 10% FBS)
-
Inflammatory Stimulus: Lipopolysaccharide (LPS)
-
Test Compound and Reference Agonist
-
ELISA kit for TNF-α or IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with serial dilutions of the test compound or reference agonist for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL final concentration) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a specific ELISA kit, following the manufacturer's protocol. The data is used to determine the dose-dependent inhibition of cytokine release.
Data Analysis and Expected Results
For each assay, raw data should be normalized to controls (e.g., 0% effect for vehicle control, 100% effect for a maximal concentration of a reference agonist). The normalized data is then plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to determine the EC50 (for agonist activity) or IC50 (for inhibitory activity).
| Assay | Parameter Measured | Expected Result for GPR109A Agonist | Key Metric |
| cAMP Accumulation | Inhibition of Forskolin-stimulated cAMP | Dose-dependent decrease in HTRF signal | IC50 |
| Calcium Mobilization | Increase in intracellular [Ca²⁺] | Dose-dependent increase in fluorescence | EC50 |
| Cytokine Release | Inhibition of LPS-induced TNF-α/IL-6 | Dose-dependent decrease in cytokine levels | IC50 |
Interpretation:
-
Potent activity in both the cAMP and Calcium assays (low IC50/EC50 values, typically in the nM to low µM range) strongly indicates that this compound is a direct agonist of GPR109A.
-
Activity in the cytokine release assay provides evidence of a functional anti-inflammatory effect, a key therapeutic consequence of GPR109A activation.
-
Comparing the potency (IC50/EC50) of the test compound to a known agonist like nicotinic acid provides a benchmark for its relative efficacy.
References
-
Drugs.com. (n.d.). Niaspan: Package Insert / Prescribing Information / MOA. Retrieved from [Link][6]
-
U.S. Food and Drug Administration. (n.d.). NIASPAN® niacin extended-release tablets - accessdata.fda.gov. Retrieved from [Link][7]
-
DailyMed. (n.d.). Label: NIASPAN- niacin tablet, film coated, extended release. Retrieved from [Link][8]
-
GoodRx. (2023, October 2). Niacin ER (Niaspan): Benefits, Side Effects, Tips & More. Retrieved from [Link][12]
-
Knowles, J. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. Retrieved from [Link][4]
-
Guyton, J. R. (1998). A new extended-release niacin (Niaspan): efficacy, tolerability, and safety in hypercholesterolemic patients. The American journal of cardiology, 82(12A), 73U-76U.[3]
-
Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832.[13]
-
El-Mas, M. M., & Abdel-Rahman, A. A. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of pharmacology and experimental therapeutics, 358(3), 443–452.[10]
-
ResearchGate. (n.d.). Knockdown of GPR109A protein expression in RAW264.7 cells after.... Retrieved from [Link][9]
-
Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS omega.[1]
-
Chai, J. T., et al. (2014). GPR109A and Vascular Inflammation. Current atherosclerosis reports, 16(5), 415.[5]
-
Wnorowska, U., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules (Basel, Switzerland), 26(11), 3375.[14]
-
Yurista, S. R., et al. (2023). Ketones in Cardiovascular Health and Disease: An Updated Review. Metabolites, 13(10), 1056.[15]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136.[11]
-
Murata, M., et al. (2003). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][6][12]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & medicinal chemistry letters, 13(5), 913–917.[16]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.[17]
-
Hayat, F., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272.[2][18]
-
ResearchGate. (2022, October 19). Isonicotinoylhydrazonobutanoic acidderivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation. Retrieved from [Link][19]
-
Wall, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 13(9), 3169.[20]
-
Tetko, I. V., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical biology & drug design, 92(1), 1356–1365.[21]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new extended-release niacin (Niaspan): efficacy, tolerability, and safety in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pathwaymap.com [pathwaymap.com]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. DailyMed - NIASPAN- niacin tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Niacin ER (Niaspan): Benefits, Side Effects, Tips & More - GoodRx [goodrx.com]
- 13. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 1-Isonicotinoyl-3-piperidinecarboxylic Acid as a Novel Reactive Oxygen Species (ROS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting Reactive Oxygen Species with Novel Isonicotinoyl Derivatives
Reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, are naturally occurring molecules essential for various physiological processes, including cell signaling.[1][2][3] However, an imbalance leading to excessive ROS production results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including inflammatory disorders, cardiovascular diseases, and cancer.[4][5][6][7] Consequently, the development of effective ROS inhibitors is a significant focus in therapeutic research.
The isonicotinoyl scaffold, a derivative of pyridine carboxylic acid, has emerged as a promising pharmacophore in the design of enzyme inhibitors and anti-inflammatory agents.[8][9][10][11][12] Several isonicotinic acid-derived compounds have demonstrated potent anti-inflammatory and ROS-inhibiting properties, validating this structural motif as a promising starting point for novel drug discovery.[8][9] This document provides a comprehensive guide for the investigation of a novel derivative, 1-Isonicotinoyl-3-piperidinecarboxylic acid , as a potential inhibitor of cellular ROS production.
The central hypothesis is that this compound may exert its ROS-inhibitory effects by modulating key enzymatic sources of cellular ROS, such as the NADPH oxidase (NOX) family of enzymes.[4][5][13] These enzymes are primary generators of ROS and are often dysregulated in pathological conditions.[5][6] This guide will provide the foundational knowledge and detailed protocols to test this hypothesis and characterize the efficacy of this novel compound.
Mechanism of Action: A Focus on NADPH Oxidase Inhibition
While the precise mechanism of this compound is yet to be elucidated, a plausible target is the family of NADPH oxidases (NOX).[4][5] NOX enzymes are unique in that their primary function is to generate ROS.[5] The overactivity of various NOX isoforms is linked to a range of diseases, making them a compelling target for therapeutic intervention.[6][13]
The proposed mechanism of action to be investigated is the direct or indirect inhibition of a specific NOX isoform, thereby reducing the cellular output of ROS. This inhibition could occur through several means, such as interfering with the assembly of the enzyme complex or blocking the electron transfer required for ROS generation.
Proposed Signaling Pathway for Investigation
Figure 1: Proposed mechanism of action for this compound as an inhibitor of NADPH oxidase-mediated ROS production.
Experimental Protocols
Preparation and Handling of this compound
Safety Precautions:
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[14][15]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
-
Refer to the material safety data sheet (MSDS) for detailed handling and disposal instructions.[14][15]
Stock Solution Preparation:
-
Determine the appropriate solvent for this compound (e.g., DMSO, ethanol, or aqueous buffer). This may require preliminary solubility testing.
-
Accurately weigh the desired amount of the compound using an analytical balance.
-
Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro ROS Detection: Cellular Assays
A crucial first step is to determine if the compound can reduce ROS levels in a cellular context. The following protocol utilizes the widely used fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3]
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
Cell line of interest (e.g., a macrophage cell line like RAW 264.7, which can be stimulated to produce ROS)
-
Complete cell culture medium
-
This compound stock solution
-
ROS inducer (e.g., Lipopolysaccharide (LPS), Phorbol 12-myristate 13-acetate (PMA), or H₂O₂)
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound at various concentrations. Include a vehicle control (solvent only).
-
Incubate for the desired pre-treatment time (e.g., 1-4 hours).
-
-
ROS Induction:
-
After pre-treatment, add the ROS inducer (e.g., LPS at 1 µg/mL) to the wells. Include a negative control group with no inducer.
-
Incubate for the optimal induction time, which should be determined empirically (e.g., 30 minutes to 6 hours).
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells gently with warm PBS.
-
Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells again with warm PBS to remove excess probe.
-
Add PBS or a clear imaging buffer to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for DCF (typically ~485 nm excitation and ~535 nm emission).
-
Experimental Workflow for Cellular ROS Assay
Figure 2: Step-by-step workflow for the in vitro cellular ROS detection assay using DCFH-DA.
Alternative and Complementary ROS Assays
To ensure the robustness of the findings, it is advisable to use more than one method to measure ROS.[1][3]
| Assay Type | Probe/Kit Name | Principle | Detection Method | Key Advantages |
| Luminescence | ROS-Glo™ H₂O₂ Assay | A substrate reacts directly with H₂O₂ to produce a luminescent signal.[1] | Luminescence | High sensitivity, suitable for HTS.[1] |
| Fluorescence | CellROX® Reagents | Non-fluorescent in a reduced state; fluoresce upon oxidation by ROS.[16] | Fluorescence | Available in different colors (green, orange, deep red).[16] |
| Colorimetric | NBT Reduction Assay | Measures superoxide formation through the reduction of nitroblue tetrazolium (NBT).[3] | Colorimetric (absorbance) | Simple, plate-based approach.[3] |
| Chemiluminescence | Luminol/Lucigenin | Emits light upon reaction with specific ROS. | Chemiluminescence | Extremely sensitive for low ROS levels.[3] |
Data Analysis and Interpretation
-
Background Subtraction: Subtract the fluorescence of blank wells (medium only) from all readings.
-
Normalization: Normalize the fluorescence values of the treated groups to the vehicle control group. The results can be expressed as a percentage of the ROS level in the induced, untreated group.
-
IC₅₀ Determination: Plot the normalized ROS levels against the logarithm of the compound concentration. Use a non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the ROS production.
Expected Outcome: A dose-dependent decrease in fluorescence intensity in the wells treated with this compound compared to the vehicle control would indicate that the compound has ROS-inhibitory activity.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a novel ROS inhibitor. Positive results from these in vitro assays would warrant further investigation into the compound's specific mechanism of action. Subsequent studies could include:
-
NOX Isoform Specificity Assays: To determine if the compound selectively inhibits a particular NADPH oxidase isoform.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of diseases associated with oxidative stress.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogs to optimize the potency and selectivity of the compound.
The exploration of novel isonicotinoyl derivatives like this compound holds significant promise for the development of new therapeutics to combat diseases driven by oxidative stress.
References
-
Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]
-
Sedeek, M., et al. (2016). Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement. Antioxidants & Redox Signaling, 25(8), 436-450. Retrieved from [Link]
-
Magnani, F., et al. (2017). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Antioxidants & Redox Signaling, 27(18), 1505-1547. Retrieved from [Link]
-
Biocompare. (n.d.). ROS Assay Kits. Retrieved from [Link]
-
Wingler, K., et al. (2011). NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS. British Journal of Pharmacology, 164(2), 247-260. Retrieved from [Link]
-
Csanyi, G., et al. (2020). Inhibiting NADPH Oxidases to Target Vascular and Other Pathologies: An Update on Recent Experimental and Clinical Studies. Antioxidants, 9(9), 803. Retrieved from [Link]
-
Sereda, R., et al. (2016). Natural Compounds as Modulators of NADPH Oxidases. Antioxidants, 5(4), 40. Retrieved from [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Retrieved from [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Retrieved from [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23. Retrieved from [Link]
-
Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][16]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-87. Retrieved from [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]
-
Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-23. Retrieved from [Link]
-
Perillo, B., et al. (2020). Understanding of ROS-Inducing Strategy in Anticancer Therapy. Cancers, 12(1), 15. Retrieved from [Link]
-
ResearchGate. (2025). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Sources
- 1. Oxidative Stress Assays [promega.kr]
- 2. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
- 3. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Compounds as Modulators of NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - ProQuest [proquest.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. 活性酸素種のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Methodologies for Evaluating the Anti-Inflammatory Potential of 1-Isonicotinoyl-3-piperidinecarboxylic Acid
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[2] Nonsteroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be limited by adverse gastrointestinal or cardiovascular effects.[3] This necessitates the exploration of new chemical entities with improved efficacy and safety profiles.
The isonicotinoyl scaffold, a derivative of pyridine carboxylic acid, is present in numerous therapeutic agents and has shown significant potential in medicinal chemistry.[1][4] Specifically, derivatives of isonicotinic acid have demonstrated potent anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen.[1][5] These compounds are believed to exert their effects through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the suppression of reactive oxygen species (ROS).[1]
This document provides a detailed guide for researchers and drug development professionals on the characterization of 1-Isonicotinoyl-3-piperidinecarboxylic acid , a novel compound combining the promising isonicotinoyl moiety with a piperidine carboxylic acid structure. We present the proposed mechanism of action based on related structures and provide comprehensive, validated protocols for assessing its anti-inflammatory activity in vitro.
Compound Profile & Proposed Mechanism of Action
This compound is a synthetic compound that merges two biologically relevant scaffolds. The isonicotinoyl group is hypothesized to be the primary pharmacophore responsible for anti-inflammatory action, while the piperidine carboxylic acid moiety may influence solubility, cell permeability, and binding orientation within target enzymes.
Causality of Action: Targeting Key Inflammatory Pathways
Based on extensive research into isonicotinic acid derivatives and other anti-inflammatory agents, the primary mechanisms are likely twofold:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes.[6] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible at sites of inflammation.[6] Selective inhibition of COX-2 is a hallmark of modern NSAIDs.[6] Molecular docking studies on related isonicotinoyl compounds strongly suggest they bind effectively within the active site of the COX-2 enzyme, correlating with their potent anti-inflammatory activity.[1]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[2] It controls the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and the enzyme inducible nitric oxide synthase (iNOS).[2][7] Pathogen-associated molecules like lipopolysaccharide (LPS) activate this pathway via Toll-like receptor 4 (TLR4).[2] By inhibiting upstream signals or the nuclear translocation of NF-κB, a compound can broadly suppress the inflammatory cascade.
The diagram below illustrates the proposed signaling cascade initiated by LPS and highlights the potential points of intervention for this compound.
Quantitative Data of Structurally Related Compounds
While data for the specific title compound is not yet published, studies on structurally similar isonicotinoyl derivatives provide a strong benchmark for expected potency. The following table summarizes key findings from a study on novel isonicotinates.[1][5]
| Compound ID (in source) | Description | In Vitro Assay | IC₅₀ (µg/mL) | % Inhibition (at 25 µg/mL) | Reference |
| Compound 5 | Isonicotinate derivative | ROS Inhibition | 1.42 ± 0.1 | 95.9% | [1][5] |
| Ibuprofen | Standard NSAID | ROS Inhibition | 11.2 ± 1.9 | 71.8% | [1][5] |
Table 1: Anti-inflammatory activity of a potent isonicotinate derivative compared to the standard drug Ibuprofen. The significantly lower IC₅₀ value for Compound 5 suggests a promising profile for this chemical class.[1][5]
Experimental Application: Protocols for In Vitro Evaluation
This section provides a comprehensive workflow for assessing the anti-inflammatory activity of this compound using a well-established cell-based model.
Overall Experimental Workflow
The protocol is designed as a self-validating system. A primary screen for anti-inflammatory effects (Nitric Oxide and Cytokine inhibition) is coupled with a cytotoxicity assay to ensure that the observed results are due to specific bioactivity and not cell death.
Protocol: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the dose-dependent effect of this compound on the production of key inflammatory mediators (NO, TNF-α, IL-6) in a macrophage model.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, inducing a strong inflammatory response that mimics infection.[2][8] This protocol measures the ability of the test compound to suppress this response.
Materials and Reagents:
-
RAW 264.7 macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom cell culture plates
-
Griess Reagent Kit (for NO measurement)
-
Mouse TNF-α and IL-6 ELISA Kits
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dexamethasone or Ibuprofen (as positive control)
Safety & Handling:
-
Compound: Based on safety data for parent compounds, this compound should be handled with care. It may cause skin and serious eye irritation.[9][10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation.[10]
-
LPS: Handle LPS with care as it is a potent endotoxin.
-
General: All cell culture work must be performed in a certified Class II biological safety cabinet using aseptic techniques.
Step-by-Step Methodology:
-
Cell Culture Maintenance:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days, ensuring they do not exceed 80% confluency.
-
-
Preparation of Test Compound and Controls:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the positive control (e.g., Dexamethasone) in DMSO.
-
Create serial dilutions of the test compound and positive control in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Causality Check: The final concentration of DMSO in all wells must be identical and should not exceed 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control (medium with 0.1% DMSO).
-
-
Cell Seeding:
-
Harvest cells using a cell scraper (do not use trypsin).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 12-24 hours to allow for cell adherence.
-
-
Compound Treatment and Inflammatory Stimulation:
-
After incubation, carefully remove the medium.
-
Add 100 µL of medium containing the respective concentrations of the test compound, positive control, or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C.
-
Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control (untreated) wells. Add 10 µL of medium to the negative control wells.
-
The experimental groups should include:
-
Negative Control (Cells + Medium)
-
Vehicle Control (Cells + Vehicle + LPS)
-
Test Compound (Cells + Compound at various doses + LPS)
-
Positive Control (Cells + Dexamethasone + LPS)
-
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 80 µL of the supernatant from each well for NO and cytokine analysis. Store at -80°C if not used immediately.
-
The remaining cells in the plate are used for the cell viability assay.
-
Protocol: Measurement of Nitric Oxide (Griess Assay)
-
In a new 96-well plate, add 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution (Component 2) to each well and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Protocol: Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions precisely for the assay procedure, including incubation times and washing steps.
-
Measure the final absorbance on a microplate reader and calculate cytokine concentrations based on the provided standard curve.
Protocol: Assessment of Cell Viability (MTT Assay)
Principle: This assay ensures that the reduction in inflammatory markers is a direct effect of the compound and not a result of cytotoxicity.
-
To the wells containing the remaining cells, add 100 µL of fresh medium.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Express cell viability as a percentage relative to the vehicle-treated control group.
Data Analysis and Interpretation
-
Inhibition Calculation: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration using the following formula: % Inhibition = [1 - (Abs_Compound - Abs_Negative) / (Abs_Vehicle - Abs_Negative)] * 100
-
IC₅₀ Determination: Plot the % Inhibition against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
-
Viability Analysis: Calculate cell viability as: % Viability = (Abs_Compound / Abs_Vehicle) * 100
Trustworthiness of Results: A compound is considered a valid anti-inflammatory "hit" if it shows a dose-dependent inhibition of inflammatory markers with an acceptable IC₅₀ value, while demonstrating high cell viability (>90%) at those same concentrations.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential anti-inflammatory agent. Evidence from closely related isonicotinoyl compounds suggests a high probability of activity through COX-2 and NF-κB inhibition.[1] Successful demonstration of in vitro efficacy with low cytotoxicity would warrant further investigation, including direct enzymatic assays (e.g., COX-1/COX-2 inhibition assays) and subsequent evaluation in in vivo models of inflammation, such as carrageenan-induced paw edema in rodents.[7][12] The continued exploration of this chemical scaffold holds significant promise for the development of next-generation anti-inflammatory therapeutics.
References
-
Uddin, J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. Available at: [Link]
-
Uddin, J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed, 33652837. Available at: [Link]
-
Zarghi, A., et al. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. MDPI. Available at: [Link]
-
Uddin, J., et al. (2021). Design rationale of isonicotinates. ResearchGate. Available at: [Link]
-
Uddin, J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed, 38271823. Available at: [Link]
-
Al-Aqel, S. I., et al. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. PubMed Central. Available at: [Link]
-
Varghese, E., et al. (2015). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PMC - NIH. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Carl ROTH. Available at: [Link]
-
Correa, W., et al. (2017). Biophysical Analysis of Lipopolysaccharide Formulations for an Understanding of the Low Endotoxin Recovery (LER) Phenomenon. PubMed. Available at: [Link]
-
Salejda, A. M., et al. (2023). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. MDPI. Available at: [Link]
-
Ohemeng, K. A., et al. (2006). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][13]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]
-
Yusuf, M., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. NIH. Available at: [Link]
-
Adams, B. K., et al. (2005). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Reddy, D. C., et al. (2022). Synthesis, Anti-Inflammatory, Antioxidant Activity And Insilico Evaluation of 3-(Pyridin-4- Yl)-. ER Publications. Available at: [Link]
-
Van de Walle, D., et al. (2016). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. Available at: [Link]
-
Al-Ostath, R. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Nipecotic Acid. PubChem Compound Database. Available at: [Link]
-
Arul, D. B., et al. (2020). Comparative Evaluation of the Anti-Inflammatory Potential of Three Different Anti Diabetic Natural Compounds (Piperine, Lupeol, Beta Sitosterol). Journal of Pharmaceutical Research International. Available at: [Link]
-
Uddin, J., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biophysical Analysis of Lipopolysaccharide Formulations for an Understanding of the Low Endotoxin Recovery (LER) Phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives [mdpi.com]
Application Notes & Protocols: Investigating 1-Isonicotinoyl-3-piperidinecarboxylic Acid for Neurodegenerative Disease
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: A Multi-Target Strategy for a Multifactorial Challenge
Neurodegenerative diseases such as Alzheimer's and Parkinson's are complex, multifactorial disorders characterized by a progressive loss of neuronal function.[1] The failure rate for therapeutics in this area has been notoriously high, often because drugs designed for a single target fail to address the intricate network of pathological processes.[2] This has led to the rise of the multi-target directed ligand (MTDL) strategy, which aims to design single molecules capable of modulating several key pathways involved in the disease cascade, such as oxidative stress, neuroinflammation, protein aggregation, and neurotransmitter dysregulation.[3][4]
This guide focuses on a novel investigational compound, 1-Isonicotinoyl-3-piperidinecarboxylic acid , which we will refer to as Compound X . This molecule represents a rational design approach, chemically linking two scaffolds with known biological activities relevant to neurodegeneration:
-
Isonicotinoyl Moiety: Derived from isonicotinic acid, this group is present in compounds known to possess potent anti-inflammatory and antioxidant (Reactive Oxygen Species inhibitor) properties.[5] Modulating neuroinflammation and oxidative stress are promising therapeutic avenues.
-
3-Piperidinecarboxylic Acid (Nipecotic Acid) Scaffold: This core structure is known to act as a GABA reuptake inhibitor.[3] Derivatives of nipecotic acid have been explored as multi-target agents exhibiting acetylcholinesterase inhibition, antioxidant effects, and anti-inflammatory activity, making them highly relevant for neuroprotection.[6][7]
By combining these two moieties, Compound X is hypothesized to be a novel MTDL. This document provides a comprehensive framework and detailed protocols for its synthesis, characterization, and systematic evaluation as a potential therapeutic agent for neurodegenerative diseases, progressing from initial in vitro screening to preclinical in vivo validation.
Part 1: Synthesis and Analytical Characterization
The first critical step in evaluating any novel compound is to ensure its reliable synthesis and confirm its identity, purity, and stability. A flawed starting material will invalidate all subsequent biological data.
Protocol 1: Proposed Synthesis of this compound (Compound X)
Causality: This protocol employs a standard amide coupling reaction, a robust and well-documented method for linking a carboxylic acid (isonicotinic acid) to an amine (the secondary amine of the piperidine ring). The use of a coupling agent like EDC/HOBt minimizes side reactions and improves yield. Protecting the carboxylic acid on the piperidine ring as an ester prevents self-polymerization and is a common strategy in peptide and heterocyclic chemistry. The final hydrolysis step deprotects the ester to yield the target carboxylic acid.
Step-by-Step Methodology:
-
Ester Protection: Begin with (S)-Piperidine-3-carboxylic acid (Nipecotic Acid). Convert it to its ethyl ester, (S)-ethyl piperidine-3-carboxylate, using ethanol and a catalyst like thionyl chloride (SOCl₂) or by following standard esterification procedures. This protects the carboxylic acid group.
-
Amide Coupling:
-
Dissolve isonicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF).
-
Add coupling agents N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir at 0°C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve (S)-ethyl piperidine-3-carboxylate (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 1.5 eq) in the same anhydrous solvent.
-
Slowly add the activated isonicotinic acid solution to the ethyl nipecotate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product (the ethyl ester of Compound X) via flash column chromatography on silica gel.
-
-
Ester Hydrolysis (Deprotection):
-
Dissolve the purified ethyl ester in a mixture of Tetrahydrofuran (THF) and water.
-
Add Lithium Hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, neutralize the mixture with 1M HCl to pH ~6-7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the final product, this compound (Compound X), if necessary.
-
Protocol 2: Analytical Characterization
Causality: Each technique provides orthogonal, essential information. NMR confirms the chemical structure and connectivity of atoms. Mass Spectrometry confirms the molecular weight. HPLC-UV determines the purity of the compound, which is critical for dose-response calculations in biological assays.
-
¹H and ¹³C NMR: Record spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the presence of all expected protons and carbons and verify the successful formation of the amide bond.
-
High-Resolution Mass Spectrometry (HRMS): Use ESI-MS to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA or formic acid) to determine the purity of the final compound. Purity should be >95% for use in biological assays.
Part 2: Primary In Vitro Evaluation of Neuroprotective Mechanisms
In vitro assays are the cornerstone of early-stage drug discovery, offering a cost-effective and high-throughput method to screen for desired biological activities and triage compounds before advancing to more complex models.[8]
Protocol 3: Assessing Antioxidant and Anti-inflammatory Activity
Causality: Neuroinflammation and oxidative stress are deeply intertwined pathologies in neurodegenerative diseases. This protocol tests the hypothesis that the isonicotinoyl moiety of Compound X can mitigate these processes. We use lipopolysaccharide (LPS) to mimic a bacterial inflammatory challenge in microglia (the brain's immune cells), which robustly produces nitric oxide (NO), a key inflammatory mediator.
Methodology:
-
Cell Culture: Culture HMC3 human microglial cells or BV-2 murine microglial cells in appropriate media.
-
Cytotoxicity Pre-screen: Determine the non-toxic concentration range of Compound X on the chosen cell line using an MTT or similar viability assay after 24 hours of incubation.
-
Anti-inflammatory Assay (Griess Assay for Nitric Oxide):
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various non-toxic concentrations of Compound X for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include vehicle-only and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent, which correlates directly with NO production.
-
Calculate the percentage inhibition of NO production relative to the LPS-only control.
-
Protocol 4: Evaluating Neuronal Viability and Protection
Causality: The ultimate goal of a neuroprotective agent is to prevent neuronal death.[9] This protocol directly tests if Compound X can protect a neuronal cell line from common stressors implicated in neurodegeneration, such as amyloid-beta (Aβ) oligomers (relevant to Alzheimer's) and hydrogen peroxide (H₂O₂), a potent ROS.[8]
Methodology:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells. For a more mature neuronal phenotype, differentiate the cells using retinoic acid for 5-7 days.
-
Neuroprotection Assay (MTT or LDH Assay):
-
Plate differentiated SH-SY5Y cells and allow them to attach.
-
Pre-treat the cells with various non-toxic concentrations of Compound X for 2-4 hours.
-
Introduce the neurotoxic insult: either pre-aggregated Aβ₄₂ oligomers (e.g., 5-10 µM) or H₂O₂ (e.g., 100-200 µM). Include vehicle-only and toxin-only controls.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay (measures metabolic activity) or measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the media (indicates membrane damage).
-
Calculate the percentage of neuronal protection relative to the toxin-only control.
-
Protocol 5: Mechanistic Target Engagement Assays
Causality: Based on the known pharmacology of the nipecotic acid scaffold, these assays investigate if Compound X engages with specific molecular targets relevant to symptomatic relief and disease modification in Alzheimer's disease.[3][4]
Methodology:
-
Acetylcholinesterase (AChE) Inhibition Assay:
-
This is a cell-free colorimetric assay based on the Ellman's method.
-
In a 96-well plate, add AChE enzyme solution, various concentrations of Compound X, and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the absorbance kinetically at 412 nm.
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
-
-
GABA Reuptake Inhibition Assay:
-
This can be performed using primary cortical neurons or synaptosomes.
-
Pre-incubate the cells/synaptosomes with various concentrations of Compound X.
-
Add radiolabeled [³H]GABA and incubate for a short period (e.g., 10-20 minutes) to allow for uptake.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the amount of incorporated radioactivity using a scintillation counter.
-
Determine the IC₅₀ for GABA uptake inhibition.
-
Data Summary: Hypothetical In Vitro Profile of Compound X
| Assay Type | Target/Model | Endpoint | Hypothetical Result (IC₅₀/EC₅₀) |
| Cytotoxicity | SH-SY5Y Neurons | Cell Viability | > 100 µM |
| Anti-inflammatory | LPS-stimulated Microglia | NO Production | 5.2 µM |
| Antioxidant | H₂O₂-stressed Neurons | Cell Viability | 8.7 µM |
| Neuroprotection | Aβ₄₂-stressed Neurons | Cell Viability | 10.5 µM |
| Target Engagement | Purified AChE Enzyme | Enzyme Activity | 25.0 µM |
| Target Engagement | Synaptosomes | [³H]GABA Uptake | 15.8 µM |
Part 3: Advanced In Vitro and Preclinical In Vivo Evaluation
Positive results from primary screening warrant progression to more complex, physiologically relevant models to assess brain penetrance and efficacy in a whole-organism context.
Protocol 6: Blood-Brain Barrier (BBB) Permeability Assay
Causality: A drug for a CNS disorder must be able to cross the highly selective BBB to reach its target. Failure to do so is a common reason for clinical trial attrition. This in vitro model provides an early indication of a compound's potential for brain penetration.[10]
Methodology:
-
Model Setup: Use a transwell insert system. Culture human brain microvascular endothelial cells on the porous membrane of the insert. Culture human astrocytes and pericytes on the underside of the membrane or in the bottom of the well. Allow the co-culture to establish for several days to form tight junctions, mimicking the BBB.
-
Permeability Measurement:
-
Add Compound X to the top (apical/blood) chamber.
-
At various time points (e.g., 30, 60, 120, 240 minutes), take samples from the bottom (basolateral/brain) chamber.
-
Quantify the concentration of Compound X in the basolateral samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp), a key indicator of transport across the barrier.
-
Protocol 7: Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
Causality: Animal models, despite their limitations, are essential for understanding how a drug behaves in a complex biological system and whether it can modify disease-relevant behaviors and pathologies.[1][11] The 5XFAD mouse model, for example, develops aggressive amyloid pathology and cognitive deficits, making it suitable for testing potential therapeutics.[12]
Methodology:
-
Animal Model: Use 5XFAD transgenic mice and wild-type littermates as controls.
-
Dosing Regimen: Based on PK and MTD studies, establish a chronic daily dosing regimen (e.g., via oral gavage) for a period of 1-3 months, beginning before or after significant pathology onset, depending on the therapeutic hypothesis (preventative vs. treatment).
-
Behavioral Assessment:
-
In the final weeks of treatment, perform a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
Open Field Test: To assess general locomotor activity and rule out confounding effects of the drug on movement.
-
-
Post-mortem Brain Analysis:
-
At the end of the study, perfuse the animals and collect brain tissue.
-
Immunohistochemistry/ELISA: Quantify Aβ plaque load (using antibodies like 6E10), phosphorylated Tau levels (AT8), microgliosis (Iba1), and astrocytosis (GFAP).
-
Biochemical Assays: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.
-
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to evaluating the novel compound this compound (Compound X) for its therapeutic potential in neurodegenerative diseases. By progressing through a logical funnel of in vitro and in vivo experiments, researchers can build a comprehensive data package. Positive outcomes, such as demonstrated oral bioavailability, brain penetration, significant improvement in cognitive function, and reduction in key neuropathological markers in a relevant animal model, would provide a strong rationale for advancing Compound X into formal IND-enabling toxicology studies and, ultimately, toward clinical development.
References
-
InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Available from: [Link]
-
InVivo Biosystems. Neurodegenerative Disease Models. Available from: [Link]
-
Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Available from: [Link]
-
Drug Target Review. (2024, April 26). Assay design for Alzheimer’s disease: key considerations and emerging trends. Available from: [Link]
-
National Institutes of Health (NIH). Cell death assays for neurodegenerative disease drug discovery. Available from: [Link]
-
NeuroProof. In vitro Disease Models for Screening Services. Available from: [Link]
-
National Institutes of Health (NIH). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Available from: [Link]
-
MDPI. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 31. Available from: [Link]
-
Maze Engineers. (2019, February 13). Murine Models of Neurodegenerative Diseases. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]
-
National Institutes of Health (NIH). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available from: [Link]
-
PubMed. (2022, October 17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. Available from: [Link]
-
ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Available from: [Link]
-
ResearchGate. Structures of the synthesized compounds. Available from: [Link]
-
PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. Available from: [Link]
-
National Institutes of Health (NIH). (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
-
ResearchGate. (2022, October). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. Available from: [Link]
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
National Institutes of Health (NIH). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Available from: [Link]
-
MDPI. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available from: [Link]
-
PubMed. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. Available from: [Link]
-
PubMed. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][8][13]benzothiazine as orally-active adhesion molecule inhibitors. Available from: [Link]
Sources
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 9. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
- 11. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: Investigating "1-Isonicotinoyl-3-piperidinecarboxylic acid" in Cancer Cell Line Studies
Introduction: A Novel Nicotinic Acid Analog for Cancer Research
1-Isonicotinoyl-3-piperidinecarboxylic acid is a novel synthetic compound featuring a piperidine core structure functionalized with an isonicotinoyl group. This unique architecture combines two pharmacologically significant moieties. The piperidine heterocycle is a common scaffold in numerous therapeutic agents, and its derivatives have been explored for a wide range of anticancer activities, including the disruption of critical signaling pathways in cancer progression.[1][2] The isonicotinoyl moiety, a derivative of isonicotinic acid, is also found in compounds with diverse biological activities, including anti-inflammatory and potential anticancer effects.[3][4]
Structurally, this compound can be classified as a nicotinic acid (niacin/Vitamin B3) analog. Niacin and its endogenous counterpart, butyrate, are known agonists for the G protein-coupled receptor GPR109A (also known as HCA2).[5][6] The activation of GPR109A has been identified as a tumor-suppressive signaling pathway in several cancers, particularly colon and breast cancer.[7][8] In normal and certain cancer cells, GPR109A expression can be silenced, but its re-expression and activation can trigger apoptosis and inhibit cell survival.[5][]
Given its structural similarity to known GPR109A agonists, this compound presents a compelling candidate for investigation as a novel anticancer agent. These application notes provide a comprehensive guide to exploring its potential therapeutic efficacy in cancer cell lines, focusing on a hypothesized mechanism of action centered around GPR109A activation. We will detail the necessary protocols to assess its cytotoxicity, pro-apoptotic activity, and target engagement.
Hypothesized Mechanism of Action: GPR109A-Mediated Tumor Suppression
We hypothesize that this compound acts as an agonist of the GPR109A receptor. The proposed signaling cascade, initiated by this interaction, is as follows:
-
Receptor Binding and G-Protein Activation: The compound binds to the extracellular domain of the GPR109A receptor, which is coupled to an inhibitory G-protein (Gαi).
-
Inhibition of Adenylyl Cyclase: This binding event leads to the dissociation of the Gαi subunit, which then inhibits the activity of adenylyl cyclase (AC).[10]
-
Reduction of Intracellular cAMP: The inhibition of AC results in a significant decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11]
-
Downstream Signaling Modulation: Reduced cAMP levels can have pleiotropic effects on downstream signaling pathways that govern cell survival and proliferation. This can include:
-
Modulation of p53: Lower cAMP levels can lead to the stabilization and activation of the p53 tumor suppressor protein by reducing its MDM2-mediated degradation.[10] Activated p53 can then induce apoptosis by upregulating pro-apoptotic proteins like Bax and Puma.
-
Inhibition of Anti-Apoptotic Pathways: GPR109A activation has been shown to down-regulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[]
-
NF-κB Inhibition: The GPR109A-mediated pathway can also lead to the inhibition of the pro-survival transcription factor NF-κB.[]
-
This cascade culminates in the induction of apoptosis and the inhibition of cancer cell proliferation.
Caption: Hypothesized GPR109A signaling pathway activated by this compound.
Experimental Protocols and Workflows
To validate the hypothesized mechanism of action and evaluate the anticancer potential of this compound, a systematic series of in vitro experiments is required.
Caption: Overall experimental workflow for evaluating the compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Selected cancer cell lines (e.g., HCT-116 human colon carcinoma, MCF-7 human breast adenocarcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Cancer cells treated with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound as described above. Include a vehicle control. After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Target Engagement (Intracellular cAMP Assay)
Objective: To verify that the compound engages the GPR109A receptor by measuring its effect on intracellular cAMP levels.
Materials:
-
Cancer cells expressing GPR109A
-
Forskolin (an adenylyl cyclase activator)
-
cAMP Assay Kit (e.g., ELISA-based or FRET-based)
-
This compound
Procedure:
-
Cell Seeding: Seed cells in the appropriate plate format as required by the cAMP assay kit.
-
Pre-treatment: Incubate cells with various concentrations of this compound for 15-30 minutes.
-
Adenylyl Cyclase Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the basal control to stimulate cAMP production. Incubate for another 15-30 minutes. The GPR109A agonist is expected to counteract this stimulation.
-
Cell Lysis and Assay: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol.
-
Data Analysis: A successful GPR109A agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.
Data Presentation: Expected Outcomes
The following tables provide examples of how to structure the quantitative data obtained from the described protocols.
Table 1: IC₅₀ Values of this compound
| Cell Line | IC₅₀ (µM) after 48h |
| HCT-116 (Colon Cancer) | Example: 25.4 ± 3.1 |
| MCF-7 (Breast Cancer) | Example: 42.8 ± 5.6 |
| Normal Colon Epithelial (Control) | Example: > 100 |
Table 2: Apoptosis Induction in HCT-116 Cells (48h Treatment)
| Treatment Group | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control (DMSO) | 94.1 ± 2.5 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| Compound (IC₅₀) | 45.3 ± 4.1 | 35.8 ± 3.7 | 18.9 ± 2.9 |
| Compound (2x IC₅₀) | 21.7 ± 3.3 | 48.2 ± 5.2 | 30.1 ± 4.5 |
References
-
Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
-
Thangaraju, M., Cresci, G. A., Liu, K., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 74(4), 1166-1178.
-
Augusta University. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Augusta University Research Profiles.
-
American Association for Cancer Research. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research.
-
Thangaraju, M., Nanditi, N. T., Gilstrap, L., et al. (2014). GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. Cancer Research, 74(19_Supplement), 3022.
-
BOC Sciences. (n.d.). GPR109A Inhibitors, Agonists and Modulators. BOC Sciences.
-
Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. PubMed, 40(1), 128-39.
-
American Association for Cancer Research. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research.
-
El-Damasy, D. A., Lee, J. A., & Cho, N. C. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250.
-
Wiley Online Library. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie.
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Abdullah, E. S., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 11(1), 21102.
-
Ali, M., Ahmed, M., & Ishrat, G. (2021). Synthesis, characterization and anticancer activity of isonicotinylhydrazide metal complexes. ResearchGate.
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861953.
-
Al-Ostath, A. I., Al-Ghorbani, M., & Muthukumar, V. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 28(18), 6695.
-
Yaqoob, S., Nasim, N., Khanam, R., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1437.
-
Salehi, B., Sestili, P., Stafilov, T., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Molecules, 28(22), 7695.
-
Khan, F. A., El-Seedi, H. R., & Musharraf, S. G. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry, 65(10), 7048-7080.
-
Al-Warhi, T., Rizk, O., Sabt, A., et al. (2020). Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents. Molecules, 25(23), 5585.
-
Fu, D. J., Jin, Y. R., & Wang, H. D. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1403-1413.
-
Rather, R. A., & Bhagat, M. (2023). A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. Molecular and Cellular Biochemistry, 478(10), 2535-2561.
-
Kucuk, M., & Yaglioglu, A. S. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1,3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1438-1447.
-
ResearchGate. (2022). Synthesis, Antimicrobial-Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones Containing Nitrophenyl or Isonicotinoyl/Nicotinoyl Moiety. Request PDF.
-
MDPI. (2023). The Promise of Piperine in Cancer Chemoprevention. MDPI.
-
Frontiers Media S.A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers.
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 1-Isonicotinoyl-3-piperidinecarboxylic Acid
Introduction
1-Isonicotinoyl-3-piperidinecarboxylic acid is a heterocyclic compound featuring a piperidine ring, a carboxylic acid group, and an isonicotinoyl moiety.[1][2][3] Its structural similarity to nipecotic and isonipecotic acids, which are derivatives of the neurotransmitter GABA, suggests potential pharmacological relevance.[4][5][6][7] The pyridine carboxylic acid core is a versatile scaffold in medicinal chemistry, known for its role in enzyme inhibition.[8] As with any potential therapeutic agent or metabolite, robust and reliable analytical methods for its quantification in various matrices are essential for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicological studies.
This application note provides detailed protocols for the quantitative analysis of this compound using two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[9][10][11][12][13]
Challenges in Analysis
The chemical structure of this compound presents a key analytical challenge: it is a polar molecule.[14][15][16] The carboxylic acid and the nitrogen atoms in the piperidine and pyridine rings contribute to its hydrophilicity. This can lead to poor retention on traditional reversed-phase HPLC columns. Furthermore, when analyzing biological samples, matrix effects can interfere with quantification, necessitating efficient sample preparation techniques.[14][17][18]
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method provides a robust and accessible approach for the quantification of this compound in bulk material or simple formulations. The isonicotinoyl group contains a chromophore that allows for UV detection.[19][20]
Principle
The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. To overcome the challenge of retaining the polar analyte, an ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the carboxylate or protonated amine, thereby increasing its hydrophobicity and retention on the reversed-phase column.[16]
Experimental Workflow: RP-HPLC-UV
Caption: Workflow for RP-HPLC-UV analysis.
Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).
-
Heptafluorobutyric acid (HFBA) or other suitable ion-pairing reagent.[16]
-
Reference standard of this compound.
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% (v/v) HFBA in water and a solution of 0.1% (v/v) HFBA in acetonitrile. A typical starting mobile phase could be 80:20 (v/v) aqueous:organic.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% HFBA in water and 0.1% HFBA in acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte. A starting wavelength of 254 nm or 265 nm is recommended based on the isonicotinoyl moiety.
-
Injection Volume: 10 µL.
4. Method Validation (as per ICH Q2(R2)) [9][10][11][12][13]
-
Specificity: Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) and assess the impact on the results.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice.[21][22] This technique is ideal for pharmacokinetic studies requiring low detection limits.
Principle
The analyte is first separated from other matrix components by liquid chromatography. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI). The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.[21]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS bioanalysis.
Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
UPLC or HPLC system.
-
Reversed-phase C18 column or a HILIC column.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior can be used.
-
Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Formic acid or ammonium formate (LC-MS grade).
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
2. Mass Spectrometer Optimization
-
Infuse a standard solution of this compound (approx. 100 ng/mL) directly into the mass spectrometer to optimize the ESI source parameters (e.g., ion spray voltage, temperature, gas flows).
-
Perform a product ion scan to identify the most abundant and stable fragment ions from the precursor ion ([M+H]⁺ with m/z 235.1). At least two MRM transitions should be selected for quantification and confirmation.
3. Sample Preparation (from Plasma)
-
Protein Precipitation (PPT): [18]
-
To 100 µL of plasma, add 10 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Solid-Phase Extraction (SPE): [22]
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the pre-treated plasma sample (diluted with an acidic buffer).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a basic organic solvent.
-
Evaporate and reconstitute as in the PPT method.
-
4. Chromatographic Conditions
-
Option A (Reversed-Phase):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic content.
-
-
Option B (HILIC): [21]
-
Column: HILIC (e.g., amide or silica), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A time-programmed gradient from high to low organic content.
-
5. Method Validation (Bioanalytical) The validation will follow regulatory guidelines (e.g., FDA or EMA) and will include the parameters listed for the HPLC method, with the addition of:
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples with the response in neat solutions.[23]
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples with post-extraction spiked samples.
-
Stability: Evaluation of analyte stability in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).[18]
Data Summary
The following table outlines the typical validation acceptance criteria for the described analytical methods.
| Validation Parameter | HPLC-UV (ICH Q2) | LC-MS/MS (Bioanalytical) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 (with weighting) |
| Accuracy (% Recovery) | 98.0 - 102.0% | ±15% of nominal (±20% at LLOQ) |
| Precision (RSD) | ≤ 2% | ≤15% (≤20% at LLOQ) |
| Specificity/Selectivity | No interference at analyte RT | No significant interference at analyte and IS RT |
| Matrix Effect (IS-normalized) | N/A | CV ≤ 15% |
| Recovery | N/A | Consistent, precise, and reproducible |
| Stability | N/A | Within ±15% of nominal concentrations |
Conclusion
This application note details two robust and reliable methods for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The RP-HPLC-UV method is suitable for purity and dose formulation analysis, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications in drug development. Both methods are designed to be validated to meet stringent regulatory standards, ensuring the generation of high-quality, reproducible data.
References
-
Schappler, J., et al. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(20), 3758-3768. Available at: [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Retrieved from [Link]
-
Journal of Lipid Research. (n.d.). The schematic procedures of the INC derivatization method for LC-MS analysis of 25(OH)D. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Retrieved from [Link]
-
PubMed. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Retrieved from [Link]
-
MDPI. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine. Retrieved from [Link]
-
Tetrahedron. (n.d.). 67691-63-8 | this compound. Retrieved from [Link]
-
PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effect. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Isonipecotic acid (HMDB0253664). Retrieved from [Link]
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
PubMed. (2006). HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Retrieved from [Link]
-
Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
PubMed. (1994). High-performance liquid chromatography with UV detection and diode-array UV confirmation of isonicotinic acid hydrazide in cattle milk. Retrieved from [Link]
-
PubMed. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
Sources
- 1. This compound,(CAS# 67691-63-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 67691-63-8 | this compound | Tetrahedron [thsci.com]
- 3. This compound CAS#: 67691-63-8 [m.chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for Isonipecotic acid (HMDB0253664) [hmdb.ca]
- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 6. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. scispace.com [scispace.com]
- 15. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. rockefeller.edu [rockefeller.edu]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 20. High-performance liquid chromatography with UV detection and diode-array UV confirmation of isonicotinic acid hydrazide in cattle milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A validated liquid chromatography-tandem mass spectrometry assay for the analysis of isoniazid and its metabolite acetyl-isoniazid in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced Delivery Systems for 1-Isonicotinoyl-3-piperidinecarboxylic Acid (IPCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Isonicotinoyl-3-piperidinecarboxylic acid (IPCA) is a structural analog of the frontline anti-tuberculosis drug, isoniazid.[1][2] Isoniazid functions as a prodrug, activated by the mycobacterial catalase-peroxidase enzyme (KatG), to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] The emergence of drug-resistant Mycobacterium tuberculosis (Mtb), often through mutations in the katG gene, necessitates novel therapeutic strategies.[5] IPCA presents a promising scaffold, but like many small molecules, its therapeutic potential may be hampered by suboptimal physicochemical properties, such as poor aqueous solubility, leading to low bioavailability.[6][7] Nanoparticle-based drug delivery systems offer a transformative approach to overcome these limitations.[8][9] By encapsulating IPCA within biocompatible nanocarriers, it is possible to enhance its solubility, facilitate targeted delivery to Mtb-infected macrophages, and provide sustained intracellular drug release, thereby improving therapeutic efficacy and potentially overcoming resistance mechanisms.[9][10]
This guide provides a comprehensive framework for the development and characterization of two distinct nanoparticle-based delivery systems for IPCA: biodegradable Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and biomimetic liposomes. It includes the scientific rationale, detailed step-by-step formulation protocols, and robust analytical methods for physicochemical characterization and in vitro evaluation.
Rationale for Nanocarrier-Mediated Delivery of IPCA
The primary challenges in delivering IPCA for the treatment of tuberculosis are twofold: (1) overcoming its predicted poor aqueous solubility, and (2) ensuring it reaches its intracellular target—Mtb residing within alveolar macrophages.[11] Nanoparticle formulations are uniquely suited to address these challenges.[12]
-
Enhanced Bioavailability: For poorly soluble drugs, nano-sizing significantly increases the surface-area-to-volume ratio, which can improve dissolution rates and, consequently, bioavailability.[8] Encapsulation within a hydrophilic shell can render the entire particle dispersible in aqueous media.
-
Targeted Macrophage Uptake: Macrophages are professional phagocytes that readily internalize particles in the nanometer size range (typically 50-500 nm).[13] This natural biological process can be harnessed for passive targeting, concentrating the IPCA-loaded nanocarriers at the site of infection.[14][15]
-
Sustained Intracellular Release: Once internalized, the nanocarriers can act as an intracellular drug depot. Biodegradable polymers like PLGA hydrolyze slowly in the acidic environment of the phagolysosome, releasing the drug over an extended period.[16] Similarly, liposomes can fuse with endosomal membranes to release their contents directly into the cytoplasm.[9][10] This sustained release maintains high intracellular drug concentrations, which is crucial for eradicating persistent mycobacteria and can help reduce dosing frequency.[10]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];
} enddot Caption: Figure 1. Overall workflow for the development of IPCA delivery systems.
Formulation Protocols
Two standard and highly adaptable methods are presented: the single emulsion-solvent evaporation technique for creating PLGA nanoparticles and the thin-film hydration method for liposome preparation.
Protocol 2.1: IPCA-Loaded PLGA Nanoparticle Formulation
This protocol utilizes the oil-in-water (o/w) single emulsion-solvent evaporation method, a robust technique for encapsulating hydrophobic or poorly water-soluble drugs within a PLGA matrix.[16][17]
Materials:
-
This compound (IPCA)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g)
-
Ethyl Acetate (EtAc) or Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized (DI) water
-
Ice bath
-
Probe sonicator
-
Magnetic stirrer
-
High-speed centrifuge
Step-by-Step Methodology:
-
Prepare Organic Phase: Dissolve 100 mg of PLGA and 10 mg of IPCA in 2 mL of ethyl acetate in a glass vial. Ensure complete dissolution by vortexing. This forms the "oil" phase.
-
Prepare Aqueous Phase: Dissolve PVA in DI water to create a 2% (w/v) solution. Prepare at least 25 mL. This will act as the surfactant to stabilize the emulsion.
-
Form Primary Emulsion: Place 4 mL of the 2% PVA solution in a small beaker and place it in an ice bath. While sonicating the PVA solution at a high energy output (e.g., 40W), add the organic phase dropwise using a pipette.[18] Continue sonication for 2 minutes to form a fine oil-in-water (o/w) emulsion. The ice bath is critical to prevent overheating, which can affect polymer stability.
-
Solvent Evaporation: Immediately transfer the primary emulsion into a larger beaker containing 20 mL of a 0.1% (w/v) PVA solution. Place this on a magnetic stirrer and stir at a moderate speed (~400 rpm) for 3-4 hours at room temperature.[19] This allows the ethyl acetate to evaporate, causing the PLGA to precipitate and form solid nanoparticles.
-
Harvest and Wash Nanoparticles: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at ~15,000 x g for 20 minutes at 4°C. Discard the supernatant, which contains residual PVA and unencapsulated drug.
-
Resuspend and Wash (x2): Resuspend the nanoparticle pellet in 10 mL of fresh DI water by vortexing or brief sonication. Repeat the centrifugation step (Step 5). This washing process is crucial to remove surface-associated drug and surfactant.
-
Final Resuspension and Storage: After the final wash, resuspend the nanoparticle pellet in a suitable volume of DI water or a buffer (e.g., PBS). For long-term storage, the suspension can be lyophilized with a cryoprotectant (e.g., 5% sucrose).
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Roboto", fontsize=10]; edge [len=1.5, color="#5F6368"]; bgcolor="#F1F3F4";
} enddot Caption: Figure 2. Structure of an IPCA-loaded PLGA nanoparticle.
Protocol 2.2: IPCA-Loaded Liposome Formulation
The thin-film hydration method is a classic and effective technique for preparing liposomes, particularly for encapsulating hydrophilic molecules like IPCA in the aqueous core.[20][21][22][23][24]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform/Methanol mixture (2:1 v/v)
-
This compound (IPCA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Step-by-Step Methodology:
-
Lipid Dissolution: In a round-bottom flask, dissolve 100 mg of DPPC and 30 mg of cholesterol in 5 mL of the chloroform/methanol solvent mixture. This creates a clear lipid solution. Cholesterol is included to modulate membrane fluidity and stability.
-
Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to ~45-50°C. Reduce the pressure and rotate the flask. The solvent will evaporate, leaving a thin, uniform lipid film on the inner wall of the flask.[21] Continue evaporation for at least 30 minutes after the film appears dry to remove all residual solvent.
-
Film Hydration: Prepare a 1 mg/mL solution of IPCA in PBS (pH 7.4). Add 5 mL of this drug solution to the flask containing the lipid film. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the primary lipid (DPPC Tc ≈ 41°C).
-
Vesicle Formation: Seal the flask and allow it to rotate (without vacuum) in the water bath (~50°C) for 1 hour. The lipid film will swell and peel off the flask wall, forming large, multilamellar vesicles (MLVs).[20]
-
Size Reduction (Sonication): To reduce the size and lamellarity of the MLVs, place the flask in a bath sonicator for 5-10 minutes. This will produce smaller, more uniform vesicles.
-
Size Reduction (Extrusion): For a well-defined, monodisperse size distribution, the liposome suspension should be extruded. Load the suspension into a lipid extruder fitted with a 100 nm polycarbonate membrane. Pass the suspension through the membrane 11-21 times.[21] This process forces the vesicles through the defined pores, resulting in unilamellar vesicles of a consistent size.
-
Purification: To remove unencapsulated IPCA, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.
-
Storage: Store the final liposome suspension at 4°C. Do not freeze, as this can disrupt the lipid bilayer.
Physicochemical Characterization Protocols
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the nanoparticle formulations.
Protocol 3.1: Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles. Zeta potential measures the surface charge, which is a key indicator of colloidal stability.[25][26][27]
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Methodology:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in DI water or 10 mM NaCl solution to achieve an appropriate scattering intensity (typically 100-500 kcps).
-
Size Measurement: Transfer the diluted sample to a disposable cuvette. Place the cuvette in the DLS instrument. Set the instrument parameters (e.g., dispersant viscosity, temperature at 25°C).[21] Perform at least three replicate measurements.
-
Zeta Potential Measurement: Transfer the diluted sample (in 10 mM NaCl) to a folded capillary cell. Place the cell in the instrument and perform the measurement. The salt is necessary to ensure sufficient conductivity for the measurement.
-
Data Analysis: The instrument software will report the Z-average diameter (intensity-weighted mean size), PDI (a measure of the width of the size distribution), and the zeta potential in millivolts (mV).
| Formulation | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| IPCA-PLGA-NPs | 180 ± 10 | < 0.2 | -25 ± 5 |
| IPCA-Liposomes | 110 ± 8 | < 0.15 | -5 ± 3 |
| Table 1: Representative Physicochemical Properties of IPCA-Loaded Nanocarriers. |
Protocol 3.2: Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol determines the amount of IPCA successfully encapsulated within the nanoparticles. It involves separating the formulated nanoparticles from the unencapsulated drug and quantifying the drug in both fractions.[28][29][30][31]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with UV detector
-
High-speed centrifuge
-
Lyophilizer (optional)
Methodology:
-
Separation of Free Drug: Centrifuge a known volume of the nanoparticle suspension (before the washing steps for PLGA NPs, or after extrusion for liposomes) at 15,000 x g for 20 minutes. Carefully collect the supernatant, which contains the unencapsulated ("free") drug.
-
Quantification of Free Drug (W_free): Analyze the supernatant using a validated HPLC method for IPCA. The concentration is determined against a standard curve.
-
Quantification of Total Drug (W_total): Take a known volume of the original, uncentrifuged nanoparticle suspension. Disrupt the nanoparticles to release the encapsulated drug.
-
For PLGA NPs: Add a solvent like acetonitrile or DMSO to dissolve the polymer.
-
For Liposomes: Add a surfactant like Triton X-100 or methanol to disrupt the lipid bilayer.
-
Analyze this total solution by HPLC to get the total drug amount.
-
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = [(W_total - W_free) / W_total] x 100[31]
-
-
Calculation of Drug Loading (DL):
-
First, determine the weight of the nanoparticles (W_np). This is best done by lyophilizing a known volume of the washed nanoparticle suspension.
-
DL (%) = [Weight of encapsulated drug (W_total - W_free) / W_np] x 100[31]
-
Protocol 3.3: In Vitro Drug Release Study
The dialysis bag method is a common and effective technique for assessing the rate of drug release from a nanoformulation under sink conditions.[32][33][34][35][36]
Materials:
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Release medium (e.g., PBS pH 7.4, and an acidic buffer like acetate buffer pH 5.5 to mimic the phagolysosomal environment)
-
Shaking incubator or water bath
-
HPLC system
Methodology:
-
Prepare Dialysis Bags: Cut a length of dialysis tubing and hydrate it according to the manufacturer's instructions.
-
Load Sample: Pipette a precise volume (e.g., 1 mL) of the IPCA-nanoparticle suspension into the dialysis bag. Securely close both ends.
-
Start Release Study: Place the sealed bag into a vessel containing a known volume of release medium (e.g., 50 mL). The large volume of external medium ensures "sink conditions," where the concentration of released drug remains low, preventing it from inhibiting further release.
-
Incubate and Sample: Place the entire setup in a shaking incubator at 37°C. At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 0.5 mL) of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
Analyze Samples: Quantify the concentration of IPCA in the collected aliquots using HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time.
Application Note: In Vitro Macrophage Uptake Assay
This assay provides a method to quantify the internalization of the IPCA-loaded nanoparticles by a macrophage cell line (e.g., RAW 264.7), confirming the potential for targeted intracellular delivery.[14][37][38]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled nanoparticles (e.g., by co-encapsulating a fluorescent dye like Coumarin-6 in PLGA NPs or using a fluorescent lipid like NBD-PE in liposomes)
-
Plate reader with fluorescence capability or flow cytometer
-
Trypan Blue solution
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Treatment: Prepare a series of dilutions of the fluorescently labeled nanoparticles in complete medium. Remove the old medium from the cells and add the nanoparticle-containing medium. Include a "no-particle" control.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 4 hours).
-
Washing: After incubation, aspirate the medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Fluorescence Quenching (Optional but Recommended): To distinguish between internalized and surface-bound nanoparticles, add Trypan Blue solution (0.4%) to the wells for 5 minutes. Trypan Blue will quench the fluorescence of extracellular particles.
-
Cell Lysis: Wash away the Trypan Blue with PBS. Add a cell lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to lyse the cells and release the internalized nanoparticles.
-
Quantification: Transfer the lysate to a black 96-well plate and measure the fluorescence intensity using a plate reader. The intensity is directly proportional to the amount of nanoparticle uptake.[37] Alternatively, for more detailed single-cell analysis, cells can be detached and analyzed by flow cytometry.
References
-
Unissa, A. N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection and Drug Resistance, 9, 273–282.
-
World Health Organization. (2021). Global tuberculosis report 2021.
-
Lipp, R., & Jameson, J. (2009). Developing nanoparticle formulations for poorly soluble drugs. Pharmaceutical Technology, 33(10), 54-62.
-
Rabinow, B. E. (2004). Drug nanoparticles: formulating poorly water-soluble compounds. Pharmaceutical Research, 21(11), 2043–2050.
-
Gomez, J. E., & McKinney, J. D. (2004). M. tuberculosis persistence, latency, and drug tolerance. Tuberculosis, 84(1-2), 29–44.
-
Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220–1227.
-
Gao, L., et al. (2011). Nanoparticle formulation increases oral bioavailability of poorly soluble drugs: approaches, experimental evidences and theory. Current Nanoscience, 7(5), 737-747.
-
Stier, M. A., & Zlotnik, A. (2012). Targeted intracellular delivery of antituberculosis drugs to Mycobacterium tuberculosis-infected macrophages via functionalized mesoporous silica nanoparticles. Antimicrobial Agents and Chemotherapy, 56(8), 4154–4161.
-
Clemens, D. L., et al. (2012). Targeted intracellular delivery of antituberculosis drugs to Mycobacterium tuberculosis-infected macrophages via functionalized mesoporous silica nanoparticles. Antimicrobial Agents and Chemotherapy, 56(5), 2535-2545.
-
Pediatric Oncall. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index.
-
Unciti-Broceta, A. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Precision Nanosystems.
-
Reddy, S., & Murthy, R. S. R. (2005). Developing nanoparticle formulations of poorly soluble drugs. ResearchGate.
-
Jo, Y. G., et al. (2017). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Journal of Visualized Experiments, (128), e56111.
-
Junghanns, J. U., & Müller, R. H. (2008). Nanocrystals of poorly soluble drugs: drug bioavailability and physicochemical stability. International Journal of Pharmaceutics, 347(1-2), 67–75.
-
Duan, Y., et al. (2020). Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. In Liposomes (pp. 11-20). Humana, New York, NY.
-
Vallet-Regí, M., et al. (2018). Encapsulation of Anti-Tuberculosis Drugs within Mesoporous Silica and Intracellular Antibacterial Activities. Pharmaceutics, 10(4), 185.
-
Mourdikoudis, S., et al. (2018). Dynamic light scattering: a useful technique to characterize nanoparticles. Materials Today: Proceedings, 5(7), 14505-14513.
-
CD Formulation. Thin-Film Hydration Method for Liposome Preparation.
-
Song, K. C., et al. (2014). PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS. Journal of Visualized Experiments, (82), e51015.
-
NCI Nanotechnology Characterization Laboratory. (2013). Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages. NCL Assay Cascade Protocol, NCL-ITA-10.
-
Guterres, S. S., et al. (2007). Development and validation of a fast RP-HPLC method for determination of methotrexate entrapment efficiency in polymeric nanocapsule. Journal of the Brazilian Chemical Society, 18, 1376-1381.
-
Donnellan, S., et al. (2018). Intracellular delivery of nano-formulated antituberculosis drugs enhances bactericidal activity. Journal of Nanobiotechnology, 16(1), 1-13.
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Drug Release Assay of Decaglycerol-Based Formulations.
-
Clemens, D. L., et al. (2012). Targeted Intracellular Delivery of Antituberculosis Drugs to Mycobacterium tuberculosis-Infected Macrophages via Functionalized Mesoporous Silica Nanoparticles. Semantic Scholar.
-
Mora-Huertas, C. E., et al. (2010). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Publishing.
-
ResearchGate. (2018). The synthesis of PLGA NPs by solvent-evaporation method.
-
Raichur, A., et al. (2014). Hollow polymeric (PLGA) nano capsules synthesized using solvent emulsion evaporation method for enhanced drug encapsulation. Materials Research Express, 1(4), 045407.
-
Dana, C., et al. (2017). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Frontiers in Chemistry, 5, 69.
-
Hasan, M. (2015). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). University of Arkansas ScholarWorks.
-
Wyatt Technology. Dynamic Light Scattering (DLS).
-
Daraee, H., et al. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PubMed Central.
-
Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis.
-
Lovrić, J., et al. (2017). The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions. SciSpace.
-
Fiel, L. A., et al. (2016). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. Brazilian Journal of Pharmaceutical Sciences, 52, 533-544.
-
Faria, M., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. National Institutes of Health.
-
Fiel, L. A., et al. (2016). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. ResearchGate.
-
D'Souza, S., & Faraj, J. (2005). Development of a dialysis in vitro release method for biodegradable microspheres. AAPS PharmSciTech, 6(2), E310-E316.
-
Patel, G., et al. (2014). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. Journal of Analytical Methods in Chemistry, 2014, 837194.
-
D'Souza, S. (2021). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 13(9), 1334.
-
Fiel, L. A., et al. (2016). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. SciELO.
-
D'Souza, S. S., et al. (2021). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. National Institutes of Health.
-
Chen, H., et al. (2023). Quantitative Analysis of Macrophage Uptake and Retention of Fluorescent Organosilica Nanoparticles: Implications for Nanoparticle Delivery and Therapeutics. ACS Applied Nano Materials.
-
ResearchGate. (n.d.). Macrophage uptake of NPs. Illustration of the steps undertaken by the...
-
Sinfoo Biotech. This compound, (CAS# 67691-63-8).
-
Lunov, O., et al. (2011). Nanoparticle Uptake: The Phagocyte Problem. PubMed Central.
-
Chen, H., et al. (2023). Quantitative Analysis of Macrophage Uptake and Retention of Fluorescent Organosilica Nanoparticles. bioRxiv.
-
Tetrahedron. 67691-63-8 | this compound.
-
ChemicalBook. This compound CAS#: 67691-63-8.
-
ChemicalBook. Isonicotinic acid | 55-22-1.
-
Human Metabolome Database. (2021). Showing metabocard for Isonipecotic acid (HMDB0253664).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Intracellular Delivery of Antituberculosis Drugs to Mycobacterium tuberculosis-Infected Macrophages via Functionalized Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle Uptake: The Phagocyte Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the Role of Scavenger Receptor A1 in Nanoparticle Uptake by Murine Macrophages - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. kinampark.com [kinampark.com]
- 19. researchgate.net [researchgate.net]
- 20. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 23. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 24. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 26. wyatt.com [wyatt.com]
- 27. solids-solutions.com [solids-solutions.com]
- 28. academic.oup.com [academic.oup.com]
- 29. scielo.br [scielo.br]
- 30. researchgate.net [researchgate.net]
- 31. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. scispace.com [scispace.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. biorxiv.org [biorxiv.org]
Application Notes & Protocols for High-Throughput Screening with 1-Isonicotinoyl-3-piperidinecarboxylic Acid
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
The compound 1-Isonicotinoyl-3-piperidinecarboxylic acid represents a promising chemical entity for drug discovery, integrating two pharmacologically significant moieties: the isonicotinoyl core and a piperidine carboxylic acid scaffold. The isonicotinoyl group, an isomer of pyridine carboxylic acid, is a well-established pharmacophore present in numerous approved drugs targeting a wide array of biological processes, including inflammation, cancer, and infectious diseases[1][2]. Derivatives of isonicotinic acid have demonstrated inhibitory activity against a diverse range of enzymes, such as kinases, proteases, and metabolic enzymes[1][3][4]. The piperidine carboxylic acid component can influence solubility, cell permeability, and interactions with target proteins, and has been explored for applications such as inhibiting cell adhesion molecules[5].
Given the chemical precedent of its constituent parts, this compound is a compelling candidate for high-throughput screening (HTS) campaigns to elucidate its biological targets and therapeutic potential. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust HTS cascade for this novel compound. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and outline a data analysis workflow for hit identification and validation.
Strategic Approach to High-Throughput Screening
A successful HTS campaign for a novel compound with a broad potential target space requires a multi-pronged approach. The initial screening phase should employ assays that are robust, scalable, and cost-effective, covering a diverse range of target classes implicated for the isonicotinoyl scaffold. Based on the literature, primary screening efforts could focus on kinases, proteases, and enzymes involved in inflammatory pathways[1][3][6].
This guide will focus on a hypothetical HTS cascade targeting three representative enzyme classes:
-
Glycogen Synthase Kinase 3 (GSK-3): A serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders and metabolic diseases[1].
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade responsible for the production of prostaglandins[3][4].
-
A General Protease Assay: To assess broad-spectrum protease inhibition, which can be a common activity for small molecules.
The following sections will provide detailed protocols for primary screening and subsequent hit confirmation and validation.
Visualizing the HTS Workflow
The overall workflow for the high-throughput screening and hit validation of this compound is depicted below. This multi-step process ensures the identification of true-positive hits and minimizes the rate of false positives.
Caption: High-throughput screening and hit validation workflow.
Experimental Protocols
The following protocols are designed for execution in 384-well microplates, a common format for HTS. All liquid handling steps should be performed using automated liquid handlers to ensure precision and reproducibility[7].
Protocol 1: Primary HTS for GSK-3β Inhibition (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of GSK-3β results in less ATP consumption and a higher luminescence signal.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., CHIR-99021)
-
384-well white, opaque microplates
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well plate to achieve a final assay concentration of 10 µM. Dispense DMSO alone for negative controls and the positive control inhibitor for positive controls.
-
Add 5 µL of GSK-3β enzyme diluted in kinase buffer to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the GSK-3 substrate peptide and ATP in kinase buffer.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
| Parameter | Concentration |
| This compound | 10 µM |
| GSK-3β | 0.5 nM |
| Substrate Peptide | 0.2 µg/µL |
| ATP | 10 µM |
| CHIR-99021 (Positive Control) | 1 µM |
Protocol 2: Primary HTS for COX-2 Inhibition (Fluorescence-Based)
This assay measures the peroxidase activity of COX-2 using a fluorogenic substrate. Inhibition of COX-2 results in a decreased rate of fluorescence generation.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid
-
Fluorogenic peroxidase substrate (e.g., Amplex™ Red)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
384-well black, opaque microplates
Procedure:
-
Dispense 50 nL of the compound or control solutions into the wells of a 384-well plate for a final concentration of 10 µM.
-
Add 10 µL of a solution containing COX-2 enzyme and heme in assay buffer to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing arachidonic acid and the fluorogenic substrate in assay buffer.
-
Immediately begin kinetic reading of fluorescence (e.g., excitation 530 nm, emission 590 nm) on a plate reader at 37°C for 15 minutes.
Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition based on the reaction rates.
| Parameter | Concentration |
| This compound | 10 µM |
| COX-2 | 100 units/mL |
| Arachidonic Acid | 100 µM |
| Amplex™ Red | 50 µM |
| Celecoxib (Positive Control) | 10 µM |
Hit Confirmation and Validation
Compounds identified as "hits" in the primary screen (typically with inhibition >50% or a Z-score >3) must undergo a rigorous confirmation and validation process.
Dose-Response Analysis: Primary hits are re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50).
Orthogonal Assays: To rule out assay-specific artifacts, hits should be confirmed in an orthogonal assay that utilizes a different detection technology. For example, a GSK-3β hit from the luminescence assay could be confirmed using a fluorescence resonance energy transfer (FRET)-based assay.
Counter-Screens: Counter-screens are essential to identify compounds that interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition).
Cell-Based Assays: The most promising hits should be evaluated in cell-based assays to confirm their activity in a more physiologically relevant context. For a GSK-3β inhibitor, this could involve measuring the phosphorylation of a downstream substrate in a relevant cell line.
Signaling Pathway Context
The potential modulation of the GSK-3 and COX-2 pathways by this compound is illustrated below. These pathways are critical in cellular signaling and inflammation, respectively.
Caption: Potential modulation of GSK-3 and COX-2 pathways.
Conclusion and Future Directions
These application notes provide a foundational framework for conducting a high-throughput screening campaign with this compound. The outlined protocols for primary screening, hit confirmation, and validation are designed to be robust and adaptable. Successful identification of potent and selective hits will pave the way for further lead optimization, in-depth mechanistic studies, and preclinical development. The diverse biological activities associated with the isonicotinoyl scaffold suggest that screening this novel compound against a broader panel of targets could unveil additional therapeutic opportunities.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. PubMed Central. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC. NIH. Available at: [Link]
-
High-Throughput Screening Assays | Department of Molecular Biology. Princeton University. Available at: [Link]
-
A high-throughput MALDI-TOF MS biochemical screen for small molecule inhibitors of the antigen aminopeptidase ERAP1. PubMed. Available at: [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. Available at: [Link]
-
Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide. NIH. Available at: [Link]
-
Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. Available at: [Link]
-
High-Throughput Screening | Request PDF. ResearchGate. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][8]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 8. molbio.princeton.edu [molbio.princeton.edu]
Synthesis of "1-Isonicotinoyl-3-piperidinecarboxylic acid" derivatives
An In-Depth Guide to the Synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic Acid Derivatives
Application Note & Protocols for Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the versatile biological activities associated with both the isonicotinoyl and piperidine scaffolds. Isonicotinic acid derivatives are found in numerous pharmaceuticals with applications as anti-inflammatory, anti-tuberculosis, and antiviral agents.[1][2] The piperidine ring is a common motif in centrally active drugs. The combination of these two pharmacophores through a stable amide linkage presents a promising strategy for the development of novel therapeutic agents.
This document is structured to provide not only step-by-step synthetic procedures but also the underlying chemical principles and rationale, enabling researchers to adapt and innovate upon these core methods.
Part 1: Synthetic Strategy and Mechanistic Considerations
The core transformation for synthesizing this compound is the formation of an amide bond between the piperidine nitrogen and the carboxyl group of isonicotinic acid (also known as pyridine-4-carboxylic acid). A direct reaction between an amine and a carboxylic acid requires extremely high temperatures and is generally impractical for complex molecules. Therefore, activation of the isonicotinic acid is a mandatory first step. Two primary, reliable strategies are presented here:
-
The Acid Chloride Method: This classic and robust approach involves converting isonicotinic acid into the highly reactive isonicotinoyl chloride. This intermediate readily reacts with the secondary amine of the piperidine ring to form the desired amide.
-
The Direct Coupling Method: This strategy utilizes modern coupling reagents to activate the carboxylic acid in situ, allowing for a one-pot reaction with the piperidine moiety. This can be advantageous for sensitive substrates and often simplifies the workflow.
The Rationale Behind the Acid Chloride Method
Converting a carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the piperidine nitrogen. The most common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]
Isonicotinoyl chloride is typically prepared and used as its hydrochloride salt.[3][4] This is because the pyridine nitrogen is basic enough to react with the HCl generated during the reaction with SOCl₂. While the hydrochloride salt is more stable and easier to handle, it is often sparingly soluble in inert organic solvents, which can complicate subsequent reactions.[3] The presence of the hydrochloride also necessitates the use of at least two equivalents of a base in the subsequent amidation step: one to deprotonate the piperidine nitrogen starting material and one to neutralize the HCl salt.
Part 2: Visualization of Synthetic Pathways
The following diagrams illustrate the primary synthetic routes and the general experimental workflow discussed in this guide.
Caption: Overview of the two primary synthetic routes.
Caption: General experimental workflow for synthesis and purification.
Part 3: Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis via Isonicotinoyl Chloride Hydrochloride
This two-step protocol first prepares the acid chloride, which is then used directly in the amidation reaction.
Step 1A: Preparation of Isonicotinoyl Chloride Hydrochloride
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Isonicotinic Acid | 123.11 | 12.3 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 25 mL | 0.34 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | Cat. |
| Diethyl Ether (anhydrous) | 74.12 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add isonicotinic acid (12.3 g, 0.1 mol).
-
Carefully add thionyl chloride (25 mL, 0.34 mol) to the flask while stirring.
-
Add a catalytic amount of DMF (0.5 mL). Gas evolution (HCl and SO₂) will be observed.[3]
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours, until the solution becomes clear and gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator).
-
To the resulting solid residue, add 100 mL of anhydrous diethyl ether and stir vigorously to break up the solid.
-
Filter the white crystalline solid under vacuum, wash with a small amount of fresh diethyl ether, and dry under high vacuum. This yields isonicotinoyl chloride hydrochloride, which should be used promptly.[4]
Step 1B: Amide Coupling
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Isonicotinoyl Chloride HCl | 178.02 | 8.9 g | 0.05 |
| 3-Piperidinecarboxylic Acid | 129.16 | 6.45 g | 0.05 |
| Triethylamine (TEA) | 101.19 | 15.3 mL | 0.11 |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 3-piperidinecarboxylic acid (6.45 g, 0.05 mol) and isonicotinoyl chloride hydrochloride (8.9 g, 0.05 mol) in 150 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (15.3 mL, 0.11 mol) dropwise over 15 minutes. The additional equivalent of base is required to neutralize the hydrochloride salt.[3]
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Direct Synthesis via Coupling Reagent (EDC/DMAP)
This one-pot method avoids the isolation of the acid chloride.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Isonicotinic Acid | 123.11 | 6.15 g | 0.05 |
| 3-Piperidinecarboxylic Acid | 129.16 | 6.45 g | 0.05 |
| EDC·HCl | 191.70 | 10.5 g | 0.055 |
| DMAP | 122.17 | 0.61 g | 0.005 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add isonicotinic acid (6.15 g, 0.05 mol), 3-piperidinecarboxylic acid (6.45 g, 0.05 mol), and DMAP (0.61 g, 0.005 mol) to 200 mL of anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (10.5 g, 0.055 mol) portion-wise over 10 minutes. The use of EDC is a common strategy for forming amide bonds.[5]
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Part 4: Purification and Characterization
Purification of the crude product from either method is typically achieved via silica gel column chromatography.
Purification Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is often effective.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent, load it onto the column, and elute with the solvent gradient. Collect fractions and analyze by TLC to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure.
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isonicotinoyl protons (typically two doublets in the aromatic region, ~8.8 ppm and ~7.8 ppm). Complex multiplets for the piperidine ring protons. A broad signal for the carboxylic acid proton.[3][6] |
| ¹³C NMR | Carbonyl signals for the amide and carboxylic acid (~160-175 ppm). Signals for the aromatic carbons of the pyridine ring and aliphatic carbons of the piperidine ring.[6] |
| Mass Spec (ESI) | Calculation of the exact mass for C₁₂H₁₄N₂O₃ (234.25 g/mol ). Expected [M+H]⁺ peak at m/z 235.10. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the amide and carboxylic acid groups (~1630-1730 cm⁻¹). N-H stretching (if applicable to derivatives) and C-H stretching.[3] |
Part 5: Conclusion
The synthetic protocols outlined provide robust and adaptable methods for producing this compound and its derivatives. The acid chloride route is a high-yielding, traditional method suitable for large-scale synthesis, while the direct coupling method offers convenience and milder conditions suitable for library synthesis and sensitive substrates. Proper purification and rigorous characterization are essential to ensure the quality required for subsequent biological evaluation in drug discovery programs.
References
- Benchchem. (n.d.). Application Notes and Protocols: Purification of 1-Piperidinepentanoic Acid.
- MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
- MDPI. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Wikipedia. (n.d.). Isonicotinamide.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- National Institutes of Health (NIH). (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.
- PrepChem.com. (n.d.). Synthesis of isonicotinic acid chloride.
- ResearchGate. (n.d.). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti‐Hyperlipidemic and Antioxidant Agents.
- PrepChem.com. (n.d.). Synthesis of isonicotinoyl chloride.
- PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (n.d.). structural nmr analysis of triazolic compounds derived from isonicotinic acid.
- Springer. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
- National Institutes of Health (NIH). (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
- ResearchGate. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
- The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).
- PharmaCompass.com. (n.d.). Isonipecotic acid amide.
- ChemicalBook. (n.d.). ISONICOTINOYL CHLORIDE HYDROCHLORIDE synthesis.
- PubMed Central (PMC). (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid.
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- PubMed. (1957). [New amide derivatives of isonicotinic acid with presumable analeptic activity].
- SciSpace. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates.
- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, DFT, Molecular Docking and Antidiabetic Activity of N -Isonicotinoyl Arylaldehyde Hydrazones.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 1-Isonicotinoyl-3-piperidinecarboxylic Acid
Welcome to the technical support center for 1-Isonicotinoyl-3-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experimental work with this compound. As a molecule possessing both a carboxylic acid and a basic pyridine nitrogen, its solubility is expected to be highly dependent on pH, and its overall physicochemical properties will dictate its behavior in various solvent systems.
This document provides a comprehensive overview of the anticipated solubility profile of this compound, troubleshooting strategies for common solubility issues, and detailed protocols for solubility enhancement. The information presented herein is a synthesis of established principles in medicinal chemistry and data from structurally related compounds, providing a robust framework for your experimental design.
Understanding the Molecule: Physicochemical Properties and Predicted Behavior
Direct experimental solubility data for this compound is not extensively available in public literature. However, by examining its constituent parts—isonicotinic acid and piperidine-3-carboxylic acid (nipecotic acid)—we can predict its physicochemical properties and anticipate its solubility behavior.
| Property | Predicted Value/Characteristic | Rationale and Implications for Solubility |
| Molecular Weight | 234.25 g/mol | A relatively low molecular weight is generally favorable for solubility. |
| pKa (acidic) | ~4-5 | The carboxylic acid moiety is expected to have a pKa in this range. At pH values above the pKa, the carboxylic acid will be deprotonated (negatively charged), which can increase aqueous solubility. |
| pKa (basic) | ~3-4 | The pyridine nitrogen is expected to have a pKa in this range. At pH values below this pKa, the nitrogen will be protonated (positively charged), which can also enhance aqueous solubility. |
| LogP | Low to moderate | A predicted LogP for the isomeric 1-isonicotinoyl-4-piperidinecarboxylic acid is -0.82, suggesting the molecule is likely to be hydrophilic. This is favorable for aqueous solubility but may limit solubility in non-polar organic solvents. |
| Hydrogen Bonding | Donor and Acceptor | The carboxylic acid group can act as a hydrogen bond donor and acceptor. The isonicotinoyl group's nitrogen and carbonyl oxygen can act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests potential solubility in polar protic solvents. |
| Physical State | Likely a crystalline solid | Similar compounds are typically crystalline solids at room temperature. The crystal lattice energy will need to be overcome for dissolution to occur. |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in water. What should I do first?
A1: The limited aqueous solubility of this compound at neutral pH is expected due to its zwitterionic nature at this pH, where both the carboxylic acid and the pyridine nitrogen can be ionized, leading to strong intermolecular interactions and potentially high crystal lattice energy. The first and most critical step is to adjust the pH.
-
For Acidic Conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your aqueous suspension. This will protonate the pyridine nitrogen, forming a cationic species which is generally more soluble in water. Aim for a pH of 2-3.
-
For Basic Conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the carboxylic acid, forming an anionic species which is also typically more water-soluble. Aim for a pH of 8-9.
Causality: The ionization of the molecule disrupts the crystal lattice and allows for stronger interactions with polar water molecules, thereby increasing solubility.[1]
Q2: I've adjusted the pH, but the solubility is still insufficient for my experiment. What are my next options?
A2: If pH adjustment alone is not sufficient, a combination of techniques, primarily co-solvency, is the next logical step.
-
Co-solvents: The addition of a water-miscible organic solvent can significantly enhance solubility.[2] Common co-solvents to consider include:
-
Ethanol or Methanol: These polar protic solvents can disrupt the self-association of water molecules and interact with the solute, reducing the overall polarity of the solvent system.
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent that is excellent at solvating a wide range of organic molecules.
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent with strong solvating properties.
-
Workflow for Co-solvent Screening:
Caption: Workflow for systematic co-solvent screening after initial pH adjustment.
Q3: Can I use heat to improve the solubility?
A3: Yes, for many compounds, solubility increases with temperature.[3][4] However, this approach should be used with caution.
-
Procedure: Gently warm the solution while stirring.
-
Critical Consideration: Ensure the compound is chemically stable at elevated temperatures. Perform a stability test by dissolving a small amount of the compound at a higher temperature, then cooling it back to room temperature and analyzing for degradation using a suitable analytical method like HPLC.
Q4: I need to prepare a stock solution in an organic solvent. Which one should I choose?
A4: Based on the predicted hydrophilic nature of this compound, highly polar organic solvents are the best starting point.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Generally the first choice for creating high-concentration stock solutions of polar compounds.
-
Methanol: The neutral form of the compound is expected to be more soluble in methanol than in water.[5]
-
Ethanol: Similar to methanol, but may have slightly lower solvating power for this compound.
-
Experimental Protocol: Small-Scale Solubility Testing in Organic Solvents
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a different organic solvent (DMSO, Methanol, Ethanol) in small, measured increments (e.g., 100 µL).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.
-
Quantification: Continue adding solvent until the compound fully dissolves. This will give you an approximate solubility in each solvent.
Advanced Solubility Enhancement Strategies
For more challenging applications, such as formulation development, the following advanced techniques may be considered.
Salt Formation
Given that this compound has both an acidic and a basic center, it is an excellent candidate for salt formation to improve its solubility and dissolution rate.[1][6]
-
Acid Addition Salts: Reacting the compound with a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) will form a salt at the basic pyridine nitrogen.
-
Base Addition Salts: Reacting the compound with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide) will form a salt at the carboxylic acid group.
Logical Framework for Salt Formation:
Caption: Decision-making process for forming soluble salts of the target compound.
Protocol: Shake-Flask Method for Equilibrium Solubility Determination
To accurately quantify the solubility of this compound in a specific solvent system, the shake-flask method is the gold standard.[7]
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., pH-adjusted buffer, co-solvent mixture) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: Allow the suspension to settle. Carefully withdraw a sample of the supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
This protocol provides a self-validating system as taking samples at different time points (e.g., 24h and 48h) and obtaining the same concentration indicates that equilibrium has been reached.[7]
References
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2579. [Link]
-
Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31421). Lawrence Berkeley Lab., CA (United States). [Link]
-
Martínez, F., & Ávila, C. M. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 965. [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
-
Abraham, M. H., Acree, W. E., & Zissimos, A. M. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 6-11. [Link]
-
Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]
-
Solubility of Things. (n.d.). Pipecolic acid. [Link]
-
ResearchGate. (n.d.). Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. [Link]
-
Al-Hayali, R., & Al-Tamimi, A. A. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4192. [Link]
-
Bergström, C. A. S., Wassvik, C. M., & Norinder, U. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]
-
Wassvik, C. M., Holmen, A. G., Bergström, C. A. S., Zamora, I., & Artursson, P. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Journal of Pharmaceutical Sciences, 95(10), 2243-2256. [Link]
-
ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
PubChem. (n.d.). Isonicotinic Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Semantic Scholar. (n.d.). Salt formation to improve drug solubility. [Link]
-
Tetrahedron. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Nipecotic Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a.... [Link]
-
Wang, Y., & Chow, S. F. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 351(1-2), 239-247. [Link]
-
Patel, M. S. N., Ahmed, M. H., & Saqib, M. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics, 9(2), 432-437. [Link]
-
Akhter, S., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(17), 5334. [Link]
-
ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 7. Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following question-and-answer format addresses common challenges encountered during this specific amide bond formation, offering explanations grounded in chemical principles and actionable protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the acylation of 3-piperidinecarboxylic acid with isonicotinoyl chloride often stem from a few critical factors: suboptimal pH, reagent quality, and competing side reactions.
Underlying Causes & Solutions:
-
Improper pH Control: The reaction, a variation of the Schotten-Baumann reaction, is highly pH-dependent.[1][2] The piperidine nitrogen must be deprotonated to act as a nucleophile, but the carboxylic acid should ideally remain protonated to avoid unwanted side reactions. Maintaining a pH between 8-10 is often optimal.[1]
-
Troubleshooting Protocol:
-
Dissolve the 3-piperidinecarboxylic acid in an aqueous basic solution (e.g., 1M NaOH or K₂CO₃).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a solution of isonicotinoyl chloride hydrochloride in a suitable organic solvent (e.g., dichloromethane or THF) dropwise while vigorously stirring.
-
Monitor the pH throughout the addition and adjust with a base as needed to maintain the target range.
-
-
-
Hydrolysis of Isonicotinoyl Chloride: Isonicotinoyl chloride is highly reactive and susceptible to hydrolysis, especially under basic aqueous conditions.[3][4] This side reaction consumes the acylating agent, directly reducing the yield.
-
Optimization Strategy:
-
Biphasic Conditions: Performing the reaction in a biphasic system (e.g., water/DCM) can be advantageous. The amine is soluble in the aqueous phase and the acid chloride in the organic phase. The reaction occurs at the interface, and the bulk of the acid chloride is protected from hydrolysis.[1]
-
Anhydrous Conditions: Alternatively, using an anhydrous aprotic solvent (e.g., dry THF, DCM) with an organic base like triethylamine (Et₃N) or pyridine can minimize hydrolysis.[5][6]
-
-
-
Reagent Quality: The purity and stability of your starting materials are paramount.
dot
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing multiple spots on my TLC/LC-MS, indicating significant impurity formation. What are the common side products and how can they be minimized?
The primary side products in this reaction are typically the result of hydrolysis of the acid chloride and di-acylation or other secondary reactions.
Common Impurities and Mitigation Strategies:
-
Isonicotinic Acid: This is formed by the hydrolysis of isonicotinoyl chloride.[3] Its presence is a strong indicator that the reaction conditions are too aqueous or the addition of the acid chloride was too slow.
-
Unreacted Starting Material: The presence of unreacted 3-piperidinecarboxylic acid can be due to insufficient acylating agent or its deactivation through hydrolysis.
-
Mitigation: Using a slight excess (1.1-1.2 equivalents) of isonicotinoyl chloride can help drive the reaction to completion. However, a large excess should be avoided as it can lead to more side products and purification challenges.
-
-
Potential for Esterification: If an alcohol is used as a solvent or is present as an impurity, ester formation can compete with amide formation.[9]
-
Mitigation: Use aprotic solvents like DCM, THF, or acetonitrile. Ensure all solvents are anhydrous.[6]
-
| Parameter | Aqueous (Schotten-Baumann) | Anhydrous (Organic Base) | Rationale |
| Solvent | Water / DCM (Biphasic) | Anhydrous DCM, THF, or DMF | Minimizes hydrolysis of the acid chloride.[1][6] |
| Base | NaOH, K₂CO₃ | Triethylamine (Et₃N), Pyridine, DIPEA | Neutralizes HCl byproduct to drive the reaction forward.[2][5] |
| Temperature | 0 - 5 °C | 0 °C to Room Temperature | Controls exothermic reaction and reduces side reactions.[8] |
| Reagent Ratio | 1.0 : 1.1 (Amine : Acid Chloride) | 1.0 : 1.1 (Amine : Acid Chloride) | A slight excess of the acylating agent ensures complete conversion. |
| pH Control | 8 - 10 | Not directly applicable | Optimal for nucleophilicity of the amine without promoting excessive hydrolysis.[1] |
Table 1: Comparison of Optimized Reaction Conditions.
Q3: The purification of the final product is challenging. What is an effective purification strategy?
The amphoteric nature of this compound (possessing both a basic pyridine nitrogen and an acidic carboxylic acid) can complicate purification. An acid-base extraction followed by crystallization is often the most effective method.
Step-by-Step Purification Protocol:
-
Initial Quench & Extraction: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction mixture. If using an organic solvent, wash with water to remove inorganic salts.
-
Acid-Base Extraction:
-
Adjust the pH of the aqueous solution to ~2 with dilute HCl. This protonates the pyridine nitrogen and ensures the carboxylic acid is fully protonated.
-
Extract with an organic solvent like ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-5, this may require empirical determination). The product should precipitate out or be extractable into an organic solvent.
-
-
Crystallization:
-
Concentrate the organic extracts containing the product under reduced pressure.
-
Attempt crystallization from a suitable solvent system. A common choice is an ethanol/water or isopropanol/ether mixture.
-
dot
Caption: General purification workflow for the product.
Q4: How can I prepare the isonicotinoyl chloride hydrochloride starting material?
While commercially available, isonicotinoyl chloride hydrochloride can also be prepared in the lab from isonicotinic acid. The most common method involves reacting isonicotinic acid with thionyl chloride (SOCl₂).[3][10]
Laboratory Preparation Protocol:
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂ gas), place isonicotinic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add an excess of thionyl chloride (2-3 eq) to the flask, potentially with cooling in an ice bath as the initial reaction can be exothermic.[10] A catalytic amount of DMF is sometimes used.[11]
-
Reaction: Heat the mixture to reflux (around 70-80 °C) for 2-4 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.[3]
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The resulting solid residue is isonicotinoyl chloride hydrochloride. It can be washed with a dry, non-polar solvent like diethyl ether or hexane to remove residual impurities and then dried under vacuum.[10]
-
Critical Safety Note: This procedure should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves toxic HCl and SO₂ gases. All glassware must be thoroughly dried to prevent premature hydrolysis of the acid chloride.[4]
References
- Schotten–Baumann reaction - Grokipedia. Provides an overview of the Schotten-Baumann reaction, a method for synthesizing amides from amines and acid chlorides under biphasic conditions, often using an aqueous base like sodium hydroxide. [URL not available]
- Improving yield and enantioselectivity in aminopiperidine synthesis - Benchchem. This technical note discusses troubleshooting low yields in reductive amination and strategies for optimizing stereoselectivity, including the effects of temperature and solvent choice. [URL not available]
- The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis - Chem-Station. Describes the Schotten-Baumann reaction for synthesizing amides from acid chlorides or anhydrides with amines and a base. [URL not available]
- Schotten Baumann Reaction Mechanism Detailed Explanation - Chemistry Learner. Details the mechanism of the Schotten-Baumann reaction for both amide and ester synthesis, highlighting the nucleophilic attack of an amine or alcohol on the carbonyl carbon of an acid chloride. [URL not available]
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. A guide to troubleshooting common issues in piperidine synthesis, including discoloration due to oxidation and the formation of salts with atmospheric carbon dioxide. [URL not available]
- Schotten-Baumann Reaction - Organic Chemistry Portal. Explains that adding a base in the acylation of amines with acid chlorides is necessary to neutralize the acid byproduct, which would otherwise form a salt with the unreacted amine and lower the yield. [URL not available]
- Schotten-Baumann Reaction - J&K Scientific LLC. Outlines the reagents for the Schotten-Baumann reaction, including modified conditions using aprotic solvents and organic bases like pyridine or triethylamine. [URL not available]
- Optimization of the reaction conditions for 1a and 3a to give 6a a - ResearchGate. A research article that provides an example of optimizing reaction conditions by varying the base, solvent, temperature, and reaction time. [URL not available]
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- What is ISONICOTINOYL CHLORIDE HYDROCHLORIDE and how is it used? - Guidechem. Describes isonicotinoyl chloride hydrochloride as a reactive acylating agent used in the synthesis of drugs and bioactive compounds, and details its preparation from isonicotinic acid and thionyl chloride. [URL not available]
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH.
- Isonicotinic acid | 55-22-1 - ChemicalBook. Provides chemical properties of isonicotinic acid, noting it is an amphoteric compound soluble in both acids and bases. [URL not available]
- ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 - ChemicalBook. This product page lists properties of isonicotinoyl chloride hydrochloride, including its use as a heterocyclic building block in pharmaceutical synthesis. [URL not available]
- Optimization of the reaction conditions for synthesis of 3 a. [a] - ResearchGate. An example of a study where reaction conditions were optimized by adjusting parameters such as reagent amounts and reaction time to improve product yield. [URL not available]
- US2748137A - Process for preparing isonicotinic acid - Google Patents. A patent describing a process for preparing isonicotinic acid, which involves adjusting the pH to precipitate the product. [URL: https://patents.google.
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. This article discusses various methods for constructing piperidine rings, including the reduction of pyridine precursors and cyclization reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503551/]
- Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... - ResearchGate. A research diagram showing the synthesis and characterization of a piperidine derivative, including the use of coupling reagents. [URL not available]
- Isonicotinoyl chloride 95 39178-35-3 - Sigma-Aldrich. A product information page for isonicotinoyl chloride hydrochloride, listing its chemical properties and safety information. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/228753]
- Reaction optimization. Reaction conditions: 1a (0.200 mmol), Ni(cod)2... - ResearchGate.
- Optimization of the reaction conditions | Download Table - ResearchGate. A table from a research publication illustrating the process of optimizing reaction conditions. [URL not available]
- Synthesis of 4-piperidinecarboxylic acid - PrepChem.com. Details a synthetic procedure for a derivative of piperidine-4-carboxylic acid. [URL: https://www.prepchem.com/synthesis-of-4-piperidinecarboxylic-acid/]
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. A patent describing a method for preparing (S)-3-piperidinecarboxylic acid from 3-piperidine formamide in concentrated hydrochloric acid. [URL: https://patents.google.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents. This patent outlines a method for preparing various piperidinecarboxylic acids by catalytic reduction of the corresponding pyridinecarboxylic acids. [URL: https://patents.google.
- Synthesis of isonicotinoyl chloride - PrepChem.com. Provides a detailed procedure for the synthesis of isonicotinoyl chloride hydrochloride from isonicotinic acid and thionyl chloride, including reaction conditions and workup. [URL: https://www.prepchem.com/synthesis-of-isonicotinoyl-chloride/]
- How can I synthesize 2- or 3- substituted isonicotinoyl chloride? - ResearchGate. A discussion forum where chemists suggest that it is better to introduce substituents onto the isonicotinic acid or ester before converting it to the highly reactive acid chloride. [URL: https://www.researchgate.net/post/How_can_I_synthesize_2-or_3-substituted_isonicotinoyl_chloride]
- Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC. This paper describes the use of isonicotinoyl chloride for the acylation of a hydroxyl group to improve sensitivity in LC-MS analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6380678/]
- Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. - ResearchGate.
- Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines - Royal Society of Chemistry. A study on the catalytic activity of zinc(II)
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. This paper describes the synthesis of isonicotinoyl chlorides from the corresponding acid using thionyl chloride catalyzed by DMF. [URL: https://www.mdpi.com/1422-8599/2/2/M51/pdf]
- Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids | Request PDF - ResearchGate. Describes the use of isonicotinoyl chloride for the rapid derivatization of hydroxyl groups under aqueous conditions. [URL not available]
- A review on synthetic strategies of N-acylation of amines - Scholars Research Library. This review discusses N-acylation reactions, noting that the carboxylic acid is typically activated by conversion to an acid chloride before reaction with an amine. [URL not available]
- CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents. A patent that describes a preparation method for (S)-3-piperidinecarboxylic acid, including purification steps. [URL: https://patents.google.
- Friedel–Crafts Acylation - Sigma-Aldrich. An overview of the Friedel-Crafts acylation reaction, which involves the reaction of an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst. [URL: https://www.sigmaaldrich.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. A video explaining the mechanism of Friedel-Crafts acylation. [URL: https://www.youtube.
- What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. A discussion highlighting the high reactivity and moisture sensitivity of acid chlorides, emphasizing the need for extremely dry conditions and inert atmospheres during their synthesis and use. [URL: https://www.researchgate.net/post/What_should_i_reconsider_in_my_experiment_for_acyl_chloride_to_be_formed]
- Technical Support Center: Purification of 1-Carbamoylpiperidine-3-carboxylic acid - Benchchem. This guide provides troubleshooting for the purification of a piperidine-3-carboxylic acid derivative, including advice on acid-base extraction. [URL not available]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. A review on the medicinal relevance of pyridine carboxylic acid isomers, including isonicotinic acid, and their use in developing therapeutic agents. [URL: https://www.dovepress.com/exploring-the-potential-of-pyridine-carboxylic-acid-isomers-to-disco-peer-reviewed-fulltext-article-DDDT]
- HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed. A study on the stability of a derivative of isonicotinic acid, pyridoxal isonicotinoyl hydrazone, using HPLC analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/16061341/]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. prepchem.com [prepchem.com]
- 11. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids | MDPI [mdpi.com]
Purification techniques for "1-Isonicotinoyl-3-piperidinecarboxylic acid"
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 1-Isonicotinoyl-3-piperidinecarboxylic acid. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the common and uncommon challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is largely dependent on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Isonicotinic acid (or its activated derivative) and 3-piperidinecarboxylic acid (nipecotic acid).
-
Coupling Reagent Byproducts: Urea or isourea byproducts if carbodiimides (e.g., DCC, EDC) are used, or residual HOBt/HBTU.
-
Side-Reaction Products: Small amounts of N-acylated byproducts or products from self-condensation.
-
Degradation Products: The amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions during workup, reverting to the starting materials[1]. The piperidine ring may also undergo oxidation, leading to colored impurities[2].
Q2: What are the primary purification methods suitable for this compound?
A2: The principal methods are recrystallization, acid-base extraction, and column chromatography. The choice depends on the nature of the impurities and the desired final purity. A multi-step approach is often most effective.
Q3: My crude product is a sticky oil or an amorphous solid that won't crystallize. What's happening?
A3: This is a common issue often caused by the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. Trituration with a non-polar solvent (like diethyl ether or hexane) can often help by washing away these impurities and inducing crystallization. If that fails, column chromatography is the recommended next step to remove the problematic impurities before attempting recrystallization again.
Q4: How stable is this compound in solution and as a solid?
A4: As a solid, the compound is generally stable if stored in a cool, dry, and dark place. In solution, its stability is pH-dependent. The amide bond is most stable around neutral pH (pH 7.0)[1][3]. Strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis[1]. The piperidine moiety can also react with atmospheric carbon dioxide over time, forming a carbonate salt[4].
Purification & Troubleshooting Workflow
This workflow provides a logical progression for purifying your crude product, from initial assessment to high-purity material.
Caption: General purification decision workflow.
Troubleshooting Guide
Problem 1: The final product has a persistent yellow or brown color.
-
Potential Cause: This coloration often indicates the presence of oxidized impurities or residual polymeric byproducts from the reaction.
-
Causality: Piperidine and pyridine moieties can be susceptible to oxidation, forming highly colored chromophores. Tarry byproducts can also be generated under certain reaction conditions.
-
Troubleshooting Protocol: Decolorization with Activated Carbon
-
Dissolve the colored product in a suitable hot solvent for recrystallization (e.g., ethanol, methanol, or water).
-
Add a small amount of activated carbon (approx. 1-2% w/w of your compound). Caution: Add the carbon to the hot solution carefully to avoid bumping.
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® or a fluted filter paper to remove the carbon.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization of the decolorized product[5].
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Problem 2: Recrystallization results in very low yield.
-
Potential Cause: The chosen solvent may be too good, meaning the compound remains highly soluble even at low temperatures.
-
Causality: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If solubility remains high when cold, the product will not precipitate effectively.
-
Troubleshooting Strategy: Solvent & Anti-Solvent Screening
-
Action 1: Change the Primary Solvent. Consult the solvent selection table below. If you used methanol, try ethanol or isopropanol, which generally have lower solvating power for polar compounds.
-
Action 2: Introduce an Anti-Solvent. An anti-solvent is a solvent in which your product is insoluble, but which is miscible with your primary recrystallization solvent.
-
Dissolve your compound in the minimum amount of a hot, good solvent (e.g., methanol or ethanol).
-
While the solution is still warm, slowly add a miscible anti-solvent (e.g., petroleum ether, diethyl ether, or ethyl acetate) dropwise until the solution becomes faintly cloudy (the cloud point)[6][7].
-
Add a few drops of the hot solvent to redissolve the precipitate and then allow the solution to cool slowly. This technique significantly reduces the compound's solubility in the mixed solvent system, promoting higher recovery.
-
-
| Solvent System | Rationale & Use Case |
| Methanol/Ethanol | Good starting point. The compound is likely soluble in hot alcohols. Ethanol is generally preferred for slower, better crystal growth. |
| Water | The carboxylic acid and pyridine nitrogen impart some water solubility. Useful if impurities are purely organic and insoluble in water. May require pH adjustment to precipitate[5][8]. |
| Ethanol/Petroleum Ether | A common mixed-solvent system. Ethanol solubilizes the polar compound, and petroleum ether acts as an anti-solvent to induce precipitation upon cooling[6][7]. |
| Isopropanol/Ethyl Acetate | Another effective mixed-solvent system offering different selectivity for removing impurities. |
Problem 3: HPLC analysis shows unreacted starting materials.
-
Potential Cause: Incomplete reaction or inefficient removal during initial workup. Both starting materials have different acid/base properties than the final product.
-
Causality: this compound is amphoteric, possessing a basic pyridine nitrogen and an acidic carboxylic acid. However, the piperidine nitrogen is now a neutral amide. This differentiation allows for separation from the basic 3-piperidinecarboxylic acid and the acidic isonicotinic acid.
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
To remove unreacted isonicotinic acid (acidic): Wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The isonicotinic acid will be deprotonated and move into the aqueous layer.
-
To remove unreacted 3-piperidinecarboxylic acid (basic): Wash the organic layer with a dilute acid, such as 1M hydrochloric acid (HCl). The basic piperidine nitrogen will be protonated, moving the starting material into the aqueous layer.
-
Isolate the Product: The desired product should remain in the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified material[9][10].
-
Caption: Acid-base extraction workflow.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is ideal for separating compounds with different polarities and is particularly useful when recrystallization fails or when dealing with an oily product.
-
Stationary Phase: Silica gel 60 (particle size 40–63 µm).
-
Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point due to the polarity of the compound. A small amount of acetic acid (0.5-1%) may be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce peak tailing.
-
Suggested Gradient: Start with 100% DCM and gradually increase to 5-10% MeOH in DCM.
-
-
Procedure:
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM).
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like pure MeOH). Adsorb this solution onto a small amount of silica gel ("dry loading"). Remove the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add the powder to the top of the packed column.
-
Elute the Column: Begin running the mobile phase through the column, starting with the lowest polarity mixture. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Increase Polarity: Gradually increase the percentage of the polar solvent (MeOH) to elute more polar compounds[9].
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Protocol 2: Optimized Recrystallization
This protocol is for purifying a solid crude product that is mostly the desired compound but contains minor impurities.
-
Solvent System: Ethanol and Petroleum Ether.
-
Procedure:
-
Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol (e.g., 5-10 mL) and heat the mixture with stirring until the solid completely dissolves.
-
Remove the flask from the heat source. Slowly add petroleum ether dropwise while stirring until a persistent cloudiness appears.
-
Add 1-2 drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small volume of a cold 1:1 mixture of ethanol/petroleum ether.
-
References
- Google Patents. (n.d.). Process for preparing isonicotinic acid.
- Google Patents. (n.d.). Purification of nicotinic acid.
- Google Patents. (n.d.). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. (n.d.). A kind of preparation method of (S)-nipecotic acid.
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Food Bioscience. (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of piperidines with different substituents.
-
RSC Medicinal Chemistry. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
PubChem. (n.d.). Nipecotic Acid. Retrieved from [Link]
-
Molecules. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (2024). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]
-
PubMed. (2007). HPLC study on stability of pyridoxal isonicotinoyl hydrazone. Retrieved from [Link]
- Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
ChemMedChem. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
PubMed. (2001). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]
Sources
- 1. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 7. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
- 8. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 9. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-Isonicotinoyl-3-piperidinecarboxylic acid
Welcome to the technical support center for the crystallization of 1-Isonicotinoyl-3-piperidinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for overcoming common challenges in the crystallization of this compound. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on the underlying scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I resolve this?
A1: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline material.[1][2] This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound within that specific solvent system.[1] The resulting oil is often an impure, supercooled liquid that can entrap impurities and may solidify into a non-crystalline, amorphous solid, which is undesirable for purification.[1][2]
Several factors can contribute to oiling out:
-
High Impurity Levels: Significant impurities can depress the melting point of the compound, making it more prone to oiling out.[1][3]
-
Rapid Cooling: Fast cooling can lead to a high degree of supersaturation at a temperature where the compound is still molten in the solvent.[1]
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the compound's melting point.
Troubleshooting Strategies:
-
Re-heat and Add More Solvent: The most immediate solution is to reheat the mixture to redissolve the oil and then add a small amount of additional solvent. This reduces the supersaturation level, and upon slow cooling, crystallization may occur at a temperature below the compound's melting point.[1]
-
Slow Down the Cooling Rate: Implement a very gradual cooling process. This can be achieved by allowing the flask to cool to room temperature on the benchtop, insulated with glass wool, before transferring it to a colder environment. A slower cooling rate provides more time for nucleation and crystal growth to occur at lower temperatures.[4][5]
-
Change the Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. Look for a solvent in which the compound has slightly lower solubility, or a solvent with a lower boiling point.
-
Consider Impurity Removal: If impurities are suspected, consider a pre-purification step. Techniques like passing a solution of the compound through a short plug of silica gel or performing an activated charcoal treatment can remove certain impurities that may be inhibiting proper crystallization.[1][6]
Q2: I am getting very small, needle-like crystals. How can I obtain larger, more well-defined crystals of this compound?
A2: The formation of small, needle-like crystals is often an indication of rapid crystallization. While these crystals may be pure, their morphology can be problematic for downstream processing, such as filtration and drying. The size and shape (habit) of crystals are influenced by factors like the rate of cooling and the solvent used.[7][8]
Strategies for Promoting Larger Crystal Growth:
-
Slower Cooling: As a primary strategy, decreasing the cooling rate is crucial. Rapid cooling leads to the formation of many small nucleation sites, resulting in finer crystals.[4] Conversely, slow cooling allows for fewer nucleation events and provides more time for molecules to deposit onto existing crystal lattices, leading to larger crystals.[4][5][9]
-
Solvent System Optimization: The solvent can have a profound effect on crystal habit due to interactions between the solvent molecules and the different faces of the growing crystal.[7][8][10] Experiment with different solvents or solvent mixtures. For instance, a solvent that interacts strongly with the faces that grow fastest will inhibit their growth, potentially leading to a more block-like or prismatic crystal shape instead of needles.[7]
-
Reduce Supersaturation: Crystallizing from a less concentrated solution can also promote the growth of larger crystals. This can be achieved by using slightly more solvent than the minimum required for dissolution at high temperatures.[1]
Q3: The crystallization of my this compound is not initiating. What steps can I take to induce crystallization?
A3: Failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated or that there is a kinetic barrier to nucleation.
Methods to Induce Crystallization:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]
-
Seeding: Introduce a "seed crystal" — a tiny crystal of pure this compound from a previous successful crystallization — into the cooled solution.[1] The seed crystal acts as a template for further crystal growth.
-
Concentrate the Solution: If the above methods do not work, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the compound, and then attempt to cool it again.[1]
-
Reduce the Temperature: If cooling to room temperature is not sufficient, try further cooling in an ice bath or refrigerator.
Q4: I suspect I may have different polymorphic forms of this compound. How can I control for this?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[11][12][13] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point.[12] The formation of a particular polymorph can be influenced by crystallization conditions.[12][14]
Controlling Polymorphism:
-
Consistent Crystallization Conditions: To obtain a consistent polymorphic form, it is crucial to carefully control and document all crystallization parameters, including the solvent, cooling rate, and agitation.[14]
-
Solvent Choice: The choice of solvent can significantly influence which polymorph is favored.[15][16] Experimenting with a range of solvents of different polarities can help in identifying conditions to isolate a specific form.
-
Temperature Control: The temperature at which crystallization occurs can dictate the resulting polymorph. Some polymorphs are more stable at higher temperatures, while others are favored at lower temperatures.
-
Characterization: Use analytical techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize the crystalline form obtained under different conditions. This will help you identify and selectively produce the desired polymorph.
General Crystallization Protocol for this compound
This protocol provides a general starting point. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Begin by testing the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Good starting points for a molecule with both a carboxylic acid and a pyridine ring might include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or polar aprotic solvents (e.g., acetonitrile).
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at the boiling point of the solvent. Avoid using a large excess of solvent to ensure a good yield.[1]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.[17] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point of the compound.
Visualizing Crystallization Concepts
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: Troubleshooting flowchart for crystallization issues.
Impact of Cooling Rate on Crystal Size
This diagram illustrates the relationship between the rate of cooling and the resulting crystal size.
Caption: Cooling rate's effect on crystal nucleation and growth.
Quantitative Data Summary
| Solvent Class | Examples | Expected Solubility Behavior | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to high, especially when heated. | The carboxylic acid and pyridine nitrogen can form hydrogen bonds with these solvents. |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate, may require heating. | Good dipole-dipole interactions can facilitate dissolution. |
| Non-polar | Hexane, Toluene | Very low. | The polar nature of the molecule makes it unlikely to dissolve in non-polar solvents. |
References
-
Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Available at: [Link]
-
Understanding the role of solvent in regulating the crystal habit. RSC Publishing. Available at: [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]
-
How Does the Rate of Cooling Influence Crystal Size?: Science Explained. ReelMind. Available at: [Link]
-
Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available at: [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Available at: [Link]
-
Cooling Rate and Crystal Size. Northwestern University. Available at: [Link]
-
Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC - NIH. Available at: [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
How does cooling rate affect the point at which crystalisation occures and why?. Reddit. Available at: [Link]
-
Recrystallization (help meeeeee). Reddit. Available at: [Link]
-
Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. ACS Publications. Available at: [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization?. How It Comes Together - YouTube. Available at: [Link]
-
Why do crystals oil out and what are the remedies and prevention methods?. Brainly. Available at: [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. Available at: [Link]
-
Grain Size & Cooling Rate. The Geological Society. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. reelmind.ai [reelmind.ai]
- 5. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 6. brainly.com [brainly.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geological Society - Grain Size & Cooling Rate [geolsoc.org.uk]
- 10. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 13. mt.com [mt.com]
- 14. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic acid
Welcome to our dedicated technical support guide for the synthesis of 1-Isonicotinoyl-3-piperidinecarboxylic acid. This molecule, an amide formed from the coupling of isonicotinic acid and 3-piperidinecarboxylic acid (nipecotic acid), is a crucial scaffold in medicinal chemistry, particularly in the development of GABA uptake inhibitors.[1][2][3] The synthesis, while conceptually straightforward, is often plagued by issues related to yield, purity, and reproducibility.
This guide is structured to provide direct, actionable solutions to the common challenges encountered in the laboratory. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to not only solve current issues but also to proactively optimize your experimental design.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses the most frequently encountered obstacles during the synthesis of this compound. Each question represents a common experimental outcome, followed by an analysis of probable causes and validated solutions.
Q1: My final yield is consistently low, often below 40%. What are the likely causes and how can I improve it?
A1: Low yield is the most common complaint and typically stems from one of three areas: inefficient amide coupling, competing side reactions, or product loss during workup and purification.
-
Probable Cause 1: Inefficient Amide Bond Formation. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] To achieve high yields, the carboxylic acid moiety (isonicotinic acid) must be "activated" to make it more electrophilic. If this activation is incomplete or the activated intermediate is unstable, the coupling will be inefficient.
-
Solution: The most robust and widely used method is the conversion of isonicotinic acid to isonicotinoyl chloride hydrochloride using an excess of thionyl chloride (SOCl₂) or oxalyl chloride.[5][6][7] The resulting acyl chloride is highly reactive towards the secondary amine of 3-piperidinecarboxylic acid. While other coupling agents can be used, the acyl chloride route is often more cost-effective and scalable.
-
-
Probable Cause 2: Protonation of the Amine. The secondary amine of 3-piperidinecarboxylic acid is the nucleophile in this reaction. If the reaction medium is acidic, this amine will be protonated to form an ammonium salt, rendering it non-nucleophilic and halting the reaction. This is a critical consideration, as the isonicotinoyl chloride is often generated and used as its hydrochloride salt.[8]
-
Solution: The addition of a suitable base is non-negotiable. At least two equivalents of a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be used in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). The first equivalent neutralizes the hydrochloride salt of the acyl chloride, while the second equivalent scavenges the HCl molecule generated during the amide bond formation, driving the reaction to completion.
-
-
Probable Cause 3: Product Loss During Workup. The product, this compound, is zwitterionic. It possesses a basic pyridine nitrogen and an acidic carboxylic acid group. This dual nature can lead to challenging extractions and solubility issues, causing significant product loss.[9]
-
Solution: Avoid aggressive, multi-step aqueous extractions. After the reaction is complete, a common strategy is to filter off the triethylamine hydrochloride salt that precipitates. The filtrate can then be concentrated in vacuo. The crude product can often be purified more effectively by trituration with a solvent like diethyl ether or by careful recrystallization from a solvent system like ethanol/water, rather than relying on liquid-liquid extraction. Adjusting the pH to the isoelectric point can also induce precipitation, but this must be done carefully to avoid hydrolysis.
-
Q2: My reaction stalls and TLC/LC-MS analysis shows unreacted 3-piperidinecarboxylic acid, even after extended reaction times. Why is this happening?
A2: This is a classic symptom of either insufficient activation of the electrophile or inactivation of the nucleophile.
-
Probable Cause 1: Hydrolysis of the Activated Species. Isonicotinoyl chloride is highly sensitive to moisture.[10] Any water present in the reaction vessel, solvents, or reagents will rapidly hydrolyze the acyl chloride back to isonicotinic acid, effectively killing the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly critical during the preparation of the isonicotinoyl chloride and its subsequent reaction with the piperidine derivative.
-
-
Probable Cause 2: Incorrect Stoichiometry or Order of Addition. As mentioned in A1, the piperidine amine must be a free base to react.
-
Solution: A reliable order of addition is to first dissolve the 3-piperidinecarboxylic acid and the tertiary amine base (e.g., TEA) in your anhydrous solvent. Then, slowly add a solution or slurry of the isonicotinoyl chloride hydrochloride to this mixture, ideally at a reduced temperature (0 °C) to control the initial exothermic reaction. This ensures the amine is ready to react as soon as the electrophile is introduced.
-
Q3: My final product is contaminated with persistent impurities that are difficult to remove. What are these and how can I prevent them?
A3: Impurity profiles often point towards side reactions involving the highly reactive acyl chloride.
-
Probable Cause 1: Formation of Symmetric Anhydride. If the activation of isonicotinic acid is not driven to completion, or if there is insufficient thionyl chloride, the initially formed acyl chloride can react with remaining isonicotinic acid to form isonicotinic anhydride. This anhydride is also an acylating agent, but its reaction introduces different byproducts and can complicate purification.
-
Solution: Use a sufficient excess of the activating agent (e.g., 2-3 equivalents of thionyl chloride) and ensure the activation reaction (refluxing) is allowed to proceed for an adequate time (1-2 hours) to drive the full conversion to the acyl chloride.[6]
-
-
Probable Cause 2: Reaction with Solvent. While less common with DCM or THF, if solvents like DMF are used, the acyl chloride can react with them, especially at elevated temperatures, leading to formylation byproducts.
-
Solution: Stick to relatively non-reactive aprotic solvents like DCM, THF, or acetonitrile for the coupling step. If solubility requires a solvent like DMF, keep the reaction temperature as low as possible (0 °C to room temperature).
-
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable, step-by-step method to start with?
-
A: We recommend a two-step, one-pot procedure. First, prepare the isonicotinoyl chloride hydrochloride by refluxing isonicotinic acid in excess thionyl chloride. Remove the excess thionyl chloride under vacuum. Second, dissolve the crude acyl chloride hydrochloride in anhydrous DCM, cool to 0 °C, and add it slowly to a pre-stirred solution of 3-piperidinecarboxylic acid and 2.5 equivalents of triethylamine in anhydrous DCM. This method is robust and generally high-yielding.
-
-
Q: Can I use a peptide coupling reagent like DCC or EDC instead of making the acyl chloride?
-
A: Yes, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-dimethylaminopyridine (DMAP), can be effective.[4][11] However, this method introduces its own purification challenges, namely the removal of the dicyclohexylurea (DCU) byproduct, which has limited solubility. For the synthesis of this specific molecule, the acyl chloride route is often more straightforward to purify.
-
-
Q: How do I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like DCM:Methanol (e.g., 9:1) with a few drops of acetic acid to ensure sharp spots. The consumption of the starting materials and the appearance of the new, more polar product spot can be visualized using UV light and/or staining with ninhydrin (which will stain the secondary amine of the starting material but not the tertiary amide of the product). Liquid Chromatography-Mass Spectrometry (LC-MS) is, of course, the definitive method for tracking product formation and identifying any major side products.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: Thionyl chloride is highly corrosive and reacts violently with water to release toxic HCl and SO₂ gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The acylation reaction can be exothermic and should be cooled, especially during the initial addition of the acyl chloride.
-
Experimental Protocols & Data
Protocol 1: Preparation of Isonicotinoyl Chloride Hydrochloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, add isonicotinic acid (1.0 eq).
-
Working in a fume hood, carefully add thionyl chloride (SOCl₂) (3.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The solid should fully dissolve.
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure. This will leave a solid or semi-solid residue of isonicotinoyl chloride hydrochloride, which can be used in the next step without further purification.[6]
Protocol 2: Synthesis of this compound
-
In a separate, oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-piperidinecarboxylic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous Dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude isonicotinoyl chloride hydrochloride (1.1 eq) from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred piperidine solution over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting materials.
-
Upon completion, cool the mixture and filter to remove the precipitated triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).
Data Summary
Table 1: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Recommended Action |
| Reaction does not start or is very sluggish | Incomplete activation of isonicotinic acid | Use excess thionyl chloride and ensure reflux for 1-2 hours. |
| Protonated piperidine amine | Use at least 2 equivalents of a tertiary amine base (e.g., TEA). | |
| Moisture contamination | Use oven-dried glassware and anhydrous solvents under an inert atmosphere. | |
| Product is lost during workup | Zwitterionic nature of the product | Minimize aqueous extractions. Purify via filtration and recrystallization or trituration. |
| Multiple side products observed | Reaction temperature too high | Control exotherm by cooling (0 °C) during acyl chloride addition. |
Visualization of Key Processes
Diagram 1: General Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing the cause of low reaction yield.
References
-
Falch, E., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-378. [Link]
-
Kudrimoti, S., & Lin, M. (2021). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Molecules, 26(16), 4987. [Link]
-
Krag, T., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 63(19), 11185-11203. [Link]
-
Schroeder, C., et al. (2020). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]
-
Höfner, G., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 2048-2060. [Link]
-
Todd, S., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (91), 51922. [Link]
-
Rowland, T., & Olsen, R. (2004). The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. Journal of Chemical Education, 81(10), 1489. [Link]
-
Yaqoob, S., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2993. [Link]
- Stilmar, F. (1956). Process for preparing isonicotinic acid. U.S. Patent No. 2,748,137. Washington, DC: U.S.
-
Alieva, K. F., et al. (2021). AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. Kimya Problemləri, 19(4), 384-389. [Link]
-
PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. PrepChem.com. [Link]
-
Fochi, M., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(100), 57161-57169. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific Technical Articles. [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. [Link]
- Li, J., et al. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Jaleel, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
-
Huang, H., et al. (2019). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Progress in Chemistry, 31(1), 1-9. [Link]
-
ResearchGate. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. ResearchGate. [Link]
-
Zhang, L., et al. (2019). Migratory Reductive Acylation between Alkyl Halides or Alkenes and Alkyl Carboxylic Acids by Nickel Catalysis. ACS Catalysis, 9(4), 3134-3139. [Link]
-
Tetko, I. V., et al. (2018). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Chemical Biology & Drug Design, 92(1), 1366-1375. [Link]
-
Yegemberdiyeva, S., et al. (2020). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university, 98(2), 20-29. [Link]
- Wu, J. (2017). A kind of preparation method of (S)-nipecotic acid.
-
ResearchGate. (n.d.). ChemInform Abstract: Exploring the One-Pot C-Acylation of Cyclic 1,3-Diones with Unactivated Carboxylic Acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. ResearchGate. [Link]
- Wu, J. (2017). It is a kind of (S) The preparation method of 3 piperidine carboxylic acids.
-
Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(23), 7175. [Link]
-
Boffi, A., et al. (2022). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 27(3), 1045. [Link]
-
Kumar, A., et al. (2017). Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1162-1167. [Link]
Sources
- 1. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Synthesis [fishersci.dk]
- 5. Page loading... [wap.guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
"1-Isonicotinoyl-3-piperidinecarboxylic acid" dosage and concentration optimization
A Guide to Experimental Design for Dosage and Concentration Optimization
Introduction: Navigating the Path for a Novel Compound
Welcome to the technical support center for 1-Isonicotinoyl-3-piperidinecarboxylic acid. As a Senior Application Scientist, this guide is designed to assist you, our fellow researchers and drug development professionals, in establishing a robust experimental framework for this novel compound. Given that this compound is an investigational compound with limited publicly available data, this document will not provide pre-determined dosages. Instead, it will empower you with the scientific rationale and practical methodologies to determine optimal concentrations for in vitro studies and dosage ranges for in vivo models.
Our approach is grounded in established principles of pharmacology and informed by the known activities of structurally related molecules. The core structure, combining an isonicotinoyl moiety with a piperidinecarboxylic acid backbone, suggests several exciting avenues for investigation. This guide will walk you through hypothesizing a mechanism of action and then systematically testing that hypothesis through carefully designed experiments.
Part 1: Foundational Steps - Characterization and Hypothesis
Before embarking on complex biological assays, it is critical to understand the fundamental properties of your compound and to formulate a testable hypothesis about its mechanism of action.
Frequently Asked Questions (FAQs): Initial Compound Assessment
Q1: What is the likely mechanism of action for this compound?
A1: While the precise mechanism is yet to be elucidated, the isonicotinoyl group is structurally analogous to nicotinic acid (also known as niacin or pyridine-3-carboxylic acid). Nicotinic acid is a well-known agonist of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2][3] This receptor is primarily expressed in adipocytes and various immune cells.[3][4] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids, a key mechanism in the treatment of dyslipidemia.[4][5][6] In immune cells, GPR109A activation can have anti-inflammatory effects.[2][4]
Therefore, a primary hypothesis is that This compound acts as an agonist at the GPR109A receptor.
Additionally, derivatives of isonicotinic acid have been investigated for a wide range of other biological activities, including anti-inflammatory effects through inhibition of reactive oxygen species (ROS) and as antimycobacterial agents.[7][8] The piperidinecarboxylic acid moiety is a common scaffold in medicinal chemistry and may influence the compound's potency, selectivity, and pharmacokinetic properties.[9]
Q2: What are the essential first experiments I should conduct?
A2: Before any biological testing, you must determine the compound's purity, solubility, and stability. These are non-negotiable prerequisites for obtaining reliable and reproducible data.
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the identity and purity of your compound. Impurities can lead to off-target effects and confounding results.
-
Solubility Testing: Determine the compound's solubility in relevant solvents, starting with dimethyl sulfoxide (DMSO) for a stock solution and then in aqueous buffers (e.g., Phosphate-Buffered Saline [PBS], cell culture media) that will be used in your assays. Poor solubility is a frequent cause of experimental failure.
-
Stability Analysis: Assess the compound's stability in your chosen solvent and under experimental conditions (e.g., at 37°C in cell culture media). A stability study using HPLC can determine if the compound degrades over the time course of your experiment.[10]
Workflow for Initial Compound Characterization
Caption: Hypothesized GPR109A signaling pathway.
Frequently Asked Questions (FAQs): In Vivo Studies
Q1: How do I estimate a starting dose for my animal studies?
A1: A common starting point is to use the in vitro EC50 value and apply principles of pharmacokinetics and allometric scaling. However, for initial dose-range finding studies, it's often more practical to start with a wide range of doses. A common approach is to start with a low dose (e.g., 1 mg/kg) and increase by half-log or full-log increments (e.g., 1, 3, 10, 30 mg/kg).
Q2: What are the critical considerations for formulation and route of administration?
A2:
-
Formulation: The compound must be dissolved or suspended in a vehicle that is safe for the chosen route of administration. Common vehicles include saline, PBS with a small amount of a solubilizing agent (like Tween 80 or PEG400), or corn oil. The formulation must be sterile for parenteral routes.
-
Route of Administration: The choice depends on the intended therapeutic use and the compound's properties. Oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) are common routes for initial studies. The route will significantly impact the pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Q3: How should I structure a dose-range finding study?
A3: A dose-range finding study aims to identify a range of doses that are well-tolerated and show a biological effect.
-
Groups: Use a small number of animals per group (e.g., n=3-5).
-
Dosing: Administer single doses of your compound across a wide range. Include a vehicle control group.
-
Monitoring: Observe the animals closely for any signs of toxicity (e.g., changes in weight, behavior, posture).
-
Endpoints: At a predetermined time point after dosing, collect samples to measure a relevant biomarker. If your hypothesis is GPR109A agonism, you could measure plasma free fatty acids, expecting a dose-dependent decrease.
Troubleshooting Guide: In Vivo Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Adverse Events or Animal Distress | Acute toxicity of the compound. | Immediately stop dosing at that level and higher. Re-evaluate the dose range. The Maximum Tolerated Dose (MTD) is below this level. |
| No Efficacy at Tested Doses | 1. Insufficient dose/exposure. 2. Poor bioavailability. 3. Rapid metabolism/clearance. | 1. Increase the dose if no toxicity is observed. 2. Consider a different route of administration (e.g., i.v. or i.p. instead of oral). 3. Conduct a preliminary pharmacokinetic study to measure plasma concentrations of the compound over time. |
| Formulation is Unstable or Inhomogeneous | Poor solubility or inappropriate vehicle. | Re-evaluate the formulation. Sonication or heating may help, but stability must be confirmed. Test different vehicles or co-solvents. |
This technical support guide provides a comprehensive framework for the initial investigation of this compound. By following these logical, step-by-step procedures, researchers can generate high-quality, reproducible data to define the therapeutic potential of this novel compound.
References
-
NIASPAN - accessdata.fda.gov . U.S. Food and Drug Administration. [Link]
-
Niaspan (Niacin): Side Effects, Uses, Dosage, Interactions, Warnings . RxList. [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain . PubMed Central. [Link]
-
GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy . Investigative Ophthalmology & Visual Science. [Link]
-
GPR109A and Vascular Inflammation . PubMed Central. [Link]
-
Structures of GPR109A agonists presented herein with compound designations indicated below each structure . ResearchGate. [Link]
-
Niacin (Niaspan, Slo Niacin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing . WebMD. [Link]
-
Nicotinic acid - Wikipedia . Wikipedia. [Link]
-
Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials . PubMed. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid . PubMed Central. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed Central. [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b]b[2][5]enzothiazine as orally-active adhesion molecule inhibitors . PubMed. [Link]
-
Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones . PubMed. [Link]
-
Optimization of In Vitro Shoot Culture Parameters for Enhanced Biomass and Rosmarinic Acid Production in Salvia atropatana . MDPI. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed. [Link]
-
HPLC study on stability of pyridoxal isonicotinoyl hydrazone . PubMed. [Link]
Sources
- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Niaspan (Niacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Permeability Assays for 1-Isonicotinoyl-3-piperidinecarboxylic acid
Welcome to the technical support center for researchers investigating the cell permeability of 1-Isonicotinoyl-3-piperidinecarboxylic acid. This guide is designed to provide in-depth, practical advice, moving beyond standard protocols to address the specific challenges you may encounter with this molecule. Our goal is to empower you with the expertise to design robust experiments, interpret your data with confidence, and troubleshoot effectively.
Part 1: Foundational FAQs - Understanding Your Compound
This section addresses initial questions regarding the assessment of this compound's permeability.
Q1: What are the key structural features of this compound that might influence its cell permeability?
A1: The structure of this compound, which includes a piperidine ring, a carboxylic acid group, and an isonicotinoyl moiety, presents several factors that will likely influence its permeability.[1][2][3][4] The carboxylic acid group is ionizable, and its charge state at physiological pH will significantly impact its ability to cross the lipid bilayer of cell membranes. Generally, ionized molecules exhibit lower passive diffusion. The isonicotinoyl group, a derivative of isonicotinic acid, may also influence interactions with membrane transporters.[5][6]
Q2: Which initial cell permeability assay would you recommend for a novel compound like this?
A2: For a preliminary assessment of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput starting point.[7] This cell-free assay provides a baseline measurement of a compound's ability to diffuse across a lipid membrane, which is a key factor in oral absorption.[7] However, to understand the full picture, including potential interactions with transporters, it is crucial to follow up with cell-based assays like the Caco-2 or MDCK permeability assays.[8][9][10][11]
Q3: What is the difference between the Caco-2 and MDCK cell lines for permeability studies?
A3: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that structurally and functionally resembles the human small intestinal epithelium.[8][9] They express a variety of transporters, including P-glycoprotein (P-gp), making them a good model for predicting oral drug absorption and identifying substrates of active efflux.[9][12] Madin-Darby Canine Kidney (MDCK) cells are often used to assess blood-brain barrier permeability and can be transfected to overexpress specific transporters like P-gp (MDR1-MDCK), providing a more targeted system to study the role of that specific transporter.[13][14][15]
Part 2: Troubleshooting In-Depth: Navigating Common Experimental Hurdles
Here, we dive into specific issues that can arise during your permeability experiments and provide actionable solutions based on scientific principles.
Low Permeability Observed in PAMPA
Q4: My PAMPA results for this compound show very low permeability. What are the likely causes and how can I investigate further?
A4: Low permeability in a PAMPA experiment can stem from several factors:
-
Compound Ionization: The carboxylic acid group on your compound is likely ionized at physiological pH, which significantly hinders passive diffusion across the artificial lipid membrane.
-
Poor Solubility: The compound may be precipitating out of the donor solution, reducing the effective concentration available for permeation.
-
Assay Conditions: The composition of the lipid membrane in the PAMPA plate and the pH of the buffer can influence permeability.
Troubleshooting Steps:
-
pH-Dependent PAMPA: Conduct the PAMPA assay across a range of pH values (e.g., 5.5, 6.5, 7.4) to assess the impact of ionization on permeability. Increased permeability at lower pH would suggest that the neutral form of the carboxylic acid is more permeable.
-
Solubility Assessment: Visually inspect the donor wells for any precipitation. You can also measure the compound concentration in the donor compartment at the beginning and end of the experiment to check for loss due to precipitation.
-
Membrane Composition: If available, try PAMPA plates with different lipid compositions to see if this affects the results.
High Variability in Caco-2 Assay Results
Q5: I'm seeing significant well-to-well and day-to-day variability in my Caco-2 permeability data for this compound. What's causing this and how can I improve consistency?
A5: High variability in Caco-2 assays is a common challenge and often points to issues with the integrity and consistency of the cell monolayer.
-
Inconsistent Monolayer Integrity: The tightness of the junctions between Caco-2 cells is critical for reliable permeability data.[16]
-
Variable Transporter Expression: The expression levels of transporters like P-gp can vary with cell passage number and culture conditions.
-
Compound Instability or Binding: The compound may be unstable in the assay buffer or binding to the plastic of the assay plate.
Troubleshooting Steps:
-
Monitor TEER Values: Routinely measure the Transepithelial Electrical Resistance (TEER) of your Caco-2 monolayers before and after each experiment.[9] Only use monolayers with TEER values within a pre-defined acceptable range. A common cutoff is ≥200 Ω x cm².[16]
-
Lucifer Yellow Co-dosing: Include a fluorescent marker like Lucifer yellow, which has low permeability, in your assay.[8][13] High levels of Lucifer yellow in the receiver compartment indicate a leaky monolayer.
-
Standardize Cell Culture: Use a consistent cell seeding density and passage number (typically between 40-60) for all experiments.[8] Ensure media is changed regularly.[11]
-
Assess Compound Recovery: Quantify the amount of your compound in both the donor and receiver compartments at the end of the assay. Low recovery (<80%) could indicate instability or non-specific binding.[15]
Interpreting Efflux Ratios
Q6: I performed a bidirectional Caco-2 assay and calculated an efflux ratio (B-A/A-B) of 3.5. How do I confirm that this is due to P-gp and not another transporter?
A6: An efflux ratio greater than 2 is a strong indicator of active efflux.[8][15] To specifically implicate P-glycoprotein (P-gp), you need to perform the bidirectional assay in the presence of a known P-gp inhibitor.
-
Verapamil or Valspodar: These are commonly used P-gp inhibitors.[10][17] If the efflux ratio decreases significantly (ideally close to 1) in the presence of the inhibitor, it confirms that your compound is a substrate of P-gp.[18]
Experimental Design:
-
Run the bidirectional Caco-2 assay with your compound alone.
-
Run a parallel experiment where you pre-incubate the Caco-2 monolayers with a P-gp inhibitor (e.g., verapamil) before adding your compound and the inhibitor to the assay.
-
Compare the efflux ratios from both experiments.
Part 3: Experimental Protocols and Data Visualization
This section provides a detailed protocol for a Caco-2 permeability assay and visual aids to understand the workflow and interpret results.
Detailed Protocol: Bidirectional Caco-2 Permeability Assay
This protocol is a guideline and may require optimization for your specific laboratory conditions and analytical methods.
Materials:
-
Caco-2 cells (passage 40-60)[8]
-
24-well Transwell® plates (0.4 µm pore size)[11]
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution
-
Control compounds: Atenolol (low permeability) and Metoprolol (high permeability)[8]
-
P-gp inhibitor (optional): Verapamil
-
TEER meter
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture for 21-28 days, changing the media every 2-3 days.[8][11]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells with TEER values above your established threshold.
-
Preparation of Dosing Solutions: Prepare dosing solutions of your test compound and controls in transport buffer at the final desired concentration (e.g., 10 µM).[8] Include Lucifer yellow in the dosing solution.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same washing procedure as above.
-
Add fresh transport buffer to the apical chamber.
-
Add the dosing solution to the basolateral chamber.
-
Incubate and collect samples as described for the A-B direction.
-
-
Sample Analysis: Quantify the concentration of your compound in the collected samples using a validated analytical method like LC-MS/MS. Also, measure the fluorescence of Lucifer yellow to assess monolayer integrity.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of permeation
-
A = surface area of the membrane
-
C0 = initial concentration in the donor chamber
-
-
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
Data Presentation: Expected Permeability Classification
| Permeability Class | Papp (x 10⁻⁶ cm/s) | In Vivo Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (20-85%) |
| Low | < 1 | Poorly absorbed (<20%) |
Visualizing Experimental Workflows
Workflow for Selecting the Appropriate Permeability Assay
Caption: Troubleshooting flowchart for common Caco-2 assay issues.
References
- Caco2 assay protocol. (n.d.).
- Merck Millipore. (n.d.). In Vitro Permeability Assays.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- BioIVT. (n.d.). Cell Permeability Assay.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
- MDPI. (n.d.). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs.
- Wolff, A. (2023, February 24). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes [Video]. YouTube.
- Creative Biolabs. (n.d.). MDCK Permeability.
- AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
- Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Tetrahedron. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 67691-63-8.
- Sinfoo Biotech. (n.d.). This compound, (CAS# 67691-63-8).
- A-Mei Bio. (n.d.). This compound - CAS:67691-63-8.
- Scior, T., et al. (n.d.). Isoniazid Is Not a Lead Compound for Its Pyridyl Ring Derivatives, Isonicotinoyl Amides, Hydrazides, and Hydrazones: A Critical Review. PubMed.
- PubChem. (n.d.). Isonicotinic Acid.
Sources
- 1. 67691-63-8 | this compound | Tetrahedron [thsci.com]
- 2. This compound CAS#: 67691-63-8 [chemicalbook.com]
- 3. This compound,(CAS# 67691-63-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound - CAS:67691-63-8 - 阿镁生物 [amaybio.com]
- 5. Isoniazid is not a lead compound for its pyridyl ring derivatives, isonicotinoyl amides, hydrazides, and hydrazones: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PAMPA | Evotec [evotec.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. enamine.net [enamine.net]
- 10. bioivt.com [bioivt.com]
- 11. diva-portal.org [diva-portal.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 14. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 15. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Metabolism and Clearance of 1-Isonicotinoyl-3-piperidinecarboxylic acid
Welcome to the technical support center for researchers investigating the metabolic fate and clearance of 1-Isonicotinoyl-3-piperidinecarboxylic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work. The advice provided herein is based on established principles of drug metabolism and pharmacokinetics, drawing analogies from the compound's core structural motifs: the isonicotinoyl group, the piperidine ring, and the carboxylic acid moiety.
Part 1: Initial Assessment & Common Questions
This section addresses the preliminary questions researchers have when beginning their investigation into a novel chemical entity.
Q1: I am starting my project. What are the most probable metabolic pathways for this compound?
A1: Based on its chemical structure, we can hypothesize several major metabolic pathways. It is crucial to investigate these possibilities empirically, as the actual metabolic fate can be influenced by steric and electronic factors. The primary routes to consider are Phase I (functionalization) and Phase II (conjugation) reactions.
Predicted Phase I Pathways:
-
Amide Hydrolysis: The amide bond linking the isonicotinoyl group and the piperidine ring is a likely site for hydrolysis by amidase enzymes (e.g., FAAH, NAAA) present in the liver and other tissues. This would yield two primary metabolites: isonicotinic acid and 3-piperidinecarboxylic acid. Isonicotinic acid is a known metabolite of the structurally related drug, isoniazid.[1][2]
-
Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6.[3][4][5] Potential oxidative reactions include:
-
Hydroxylation: Addition of a hydroxyl group at various positions on the piperidine ring.
-
N-Oxidation: Oxidation of the piperidine nitrogen, although the presence of the acyl group makes this less likely than ring carbon oxidation.[6]
-
Ring Contraction: P450-mediated ring contraction of piperidines to form pyrrolidine derivatives has been reported, though it is a more complex pathway.[7][8]
-
Predicted Phase II Pathways:
-
Glucuronidation: The carboxylic acid group is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. This is a common metabolic pathway for carboxylic acid-containing drugs.
-
Conjugation of Phase I Metabolites: Any hydroxylated metabolites formed during Phase I can subsequently undergo glucuronidation or sulfation.
The following diagram illustrates these potential biotransformation routes.
Caption: Predicted metabolic pathways for this compound.
Part 2: Troubleshooting In Vitro Metabolism Experiments
This section provides guidance for common issues encountered during in vitro metabolism assays.
Q2: I've run a metabolic stability assay in human liver microsomes (HLM) and see very slow disappearance of my compound. Does this mean it's metabolically stable?
A2: Not necessarily. While low turnover in HLM can indicate metabolic stability, it can also point to an issue with your experimental design. HLM are enriched in CYP450 and UGT enzymes but lack most cytosolic enzymes, such as many amidases.
Troubleshooting Workflow:
-
Validate Your HLM Assay: First, confirm the viability of your HLM and NADPH-regenerating system. Run a well-characterized, high-clearance CYP substrate (e.g., testosterone, verapamil) as a positive control. If the control compound is metabolized as expected, your system is active.[9]
-
Expand Your In Vitro Systems: If the positive control works but your compound remains stable, the metabolic pathway is likely not captured by microsomes. You should broaden your investigation to include more complex systems:
-
S9 Fraction: This fraction contains both microsomal and cytosolic enzymes and can reveal metabolism by non-CYP enzymes.[10]
-
Suspension Hepatocytes: This is the gold standard for in vitro metabolism studies. Hepatocytes contain a full complement of Phase I and II enzymes, as well as transporters, providing a more comprehensive picture of hepatic metabolism and clearance.[10]
-
-
Investigate Hydrolysis Directly: Incubate your compound with recombinant amidase enzymes or in liver S9 fractions with and without specific amidase inhibitors to directly probe for hydrolytic cleavage.
Q3: My compound shows turnover in HLM. How can I determine which CYP450 isoforms are responsible?
A3: Identifying the specific CYP isoforms involved is critical for predicting potential drug-drug interactions (DDIs). There are two primary, complementary approaches:
-
Recombinant Human CYPs (rCYPs): Incubate your compound individually with a panel of commercially available, cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[3] The isoform(s) that produce metabolites at the highest rate are the primary contributors. This is the most direct and unambiguous method.
-
Chemical Inhibition in HLM: Perform incubations in pooled HLM in the presence and absence of selective chemical inhibitors for major CYP isoforms.[3] A significant reduction in your compound's metabolism in the presence of a specific inhibitor points to the involvement of that isoform.
Table 1: Common Selective CYP450 Chemical Inhibitors for HLM Studies
| Target Isoform | Recommended Inhibitor | Typical Concentration |
| CYP1A2 | Furafylline | 10 µM |
| CYP2C9 | Sulfaphenazole | 10 µM |
| CYP2C19 | Ticlopidine | 1 µM |
| CYP2D6 | Quinidine | 1 µM |
| CYP3A4/5 | Ketoconazole | 1 µM |
Experimental Protocol: HLM Metabolic Stability Assay
This protocol provides a general framework. Concentrations and time points should be optimized for your specific compound.
-
Preparation: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
Phosphate Buffer (100 mM, pH 7.4)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)[9]
-
Test Compound (final concentration 1 µM)
-
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.[9]
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing 2-3 volumes of a cold organic solvent (e.g., acetonitrile) with an internal standard. This will precipitate the proteins.[9]
-
Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[11]
Part 3: Understanding and Troubleshooting In Vivo Clearance
This section addresses discrepancies between in vitro predictions and in vivo observations.
Q4: My in vivo clearance in rats is significantly higher than the clearance predicted from my in vitro hepatocyte stability data. What could be the cause?
A4: This is a common finding and often points to clearance mechanisms beyond hepatic metabolism. For a molecule with a carboxylic acid group, two possibilities are highly likely:
-
Active Renal Secretion: The compound may be actively transported into the urine by transporters in the kidney's proximal tubules. This is a very efficient clearance mechanism for organic acids and zwitterions.[12][13][14] Renal clearance is a combination of glomerular filtration, active tubular secretion, and reabsorption. If the measured renal clearance significantly exceeds the glomerular filtration rate (GFR), active secretion is confirmed.
-
Transporter-Mediated Hepatic Uptake: The rate-limiting step for hepatic clearance may not be metabolism, but rather the uptake of the compound from the blood into the liver cells. This uptake is mediated by transporters like Organic Anion Transporting Polypeptides (OATPs).[15][16] Standard in vitro metabolism assays with subcellular fractions bypass this crucial step, leading to an underestimation of in vivo clearance.
The diagram below illustrates the key clearance pathways to consider.
Caption: Interplay of hepatic and renal clearance pathways.
Troubleshooting Steps:
-
Conduct a Biliary and Renal Excretion Study: Perform a pharmacokinetic study in bile-duct cannulated rodents. This allows you to directly measure the amount of parent drug and metabolites excreted in urine and bile over time, quantifying the contribution of each pathway.
-
Perform Transporter Substrate Assays: Use commercially available cell lines that overexpress key uptake (OATP1B1, OATP1B3, OAT1, OAT3) and efflux (P-gp, BCRP) transporters to determine if your compound is a substrate.[16][17] A positive result, particularly for OAT1/3, would strongly support a role for active renal secretion.
Part 4: Analytical Strategy and Protocols
Q5: What is the best analytical methodology for quantifying this compound and its potential metabolites in biological matrices?
A5: The gold standard for this application is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . Its superior sensitivity and selectivity are essential for accurately measuring low concentrations of analytes in complex biological matrices like plasma, urine, and microsomal incubates.[18][19]
Key Considerations for Method Development:
-
Sample Preparation:
-
Protein Precipitation (PPT): This is the simplest and most common method. Add 2-3 volumes of cold acetonitrile or methanol containing a suitable internal standard to your sample, vortex, and centrifuge to pellet the proteins. This method is fast but may suffer from matrix effects.[9]
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate low-level metabolites, SPE is recommended. A mixed-mode cation exchange or anion exchange sorbent may be effective given the compound's structure.
-
-
Chromatography:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: Use a gradient elution with water and an organic solvent (acetonitrile or methanol). Adding a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase is critical. This will protonate the carboxylic acid and piperidine nitrogen, leading to sharper, more reproducible chromatographic peaks.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode is expected to work well due to the basic piperidine nitrogen.
-
Quantification: Use the Multiple Reaction Monitoring (MRM) mode for the best sensitivity and specificity. You will need to optimize at least two MRM transitions for your parent compound and any available metabolite standards.[18]
-
Metabolite Identification: For identifying unknown metabolites, use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. These instruments provide highly accurate mass measurements, which allow you to predict the elemental composition of a metabolite and infer its structure (e.g., addition of 16 Da for hydroxylation).[18]
-
References
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing).
- Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate.
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.
- Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. ResearchGate.
- Renal clearance-lipophilicity relationships of some organic acids in rabbits, rats and mice. Journal of Pharmacy and Pharmacology.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH.
- Comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. Benchchem.
- Renal elimination of organic anions in cholestasis. PMC - NIH.
- Renal secretion of organic anions and cations. PubMed - NIH.
- Biological N-oxidation of piperidine in vitro. PubMed.
- Population pharmacokinetic analysis of isoniazid, acetylisoniazid, and isonicotinic acid in healthy volunteers. PubMed.
- Unraveling the Pharmacokinetics of Isoniazid: A Comprehensive Overview. Benchchem.
- In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
- Population Pharmacokinetics and Pharmacodynamics of Isoniazid and its Metabolite Acetylisoniazid in Chinese Population. Frontiers.
- Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. MDPI.
- Drug-transporter interaction testing in drug discovery and development. World Journal of Gastroenterology.
- Transporter-mediated Drug-Drug Interactions. Medscape.
- Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI.
- In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. MDPI.
Sources
- 1. Population pharmacokinetic analysis of isoniazid, acetylisoniazid, and isonicotinic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Renal clearance-lipophilicity relationships of some organic acids in rabbits, rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renal elimination of organic anions in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Renal secretion of organic anions and cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. wjgnet.com [wjgnet.com]
- 17. Transporter-mediated Drug-Drug Interactions - Page 5 [medscape.com]
- 18. mdpi.com [mdpi.com]
- 19. In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to 1-Isonicotinoyl-3-piperidinecarboxylic acid and Other Isonicotinic Acid Amides in Drug Discovery
Introduction: The Enduring Potential of the Isonicotinoyl Scaffold
The isonicotinoyl scaffold, a pyridine ring functionalized with a carbonyl group at the 4-position, is a cornerstone in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents, most notably the frontline anti-tuberculosis drug isoniazid.[1][2] The versatility of the isonicotinoyl moiety allows for the generation of diverse libraries of compounds, primarily through the formation of amide bonds with various amine-containing fragments. These isonicotinic acid amides have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5]
This guide provides a comparative analysis of 1-Isonicotinoyl-3-piperidinecarboxylic acid , a molecule of interest for its unique structural features, against a backdrop of other isonicotinic acid amides. Due to the limited publicly available experimental data on this compound, this guide will leverage established structure-activity relationships (SAR) from well-characterized isonicotinic acid amides to infer its potential biological profile. We will delve into their comparative anti-inflammatory and antitubercular activities, supported by experimental data for representative compounds, and provide detailed protocols for key biological assays to empower researchers in their exploration of this chemical space.
General Synthesis of Isonicotinic Acid Amides: A Versatile Approach
The synthesis of isonicotinic acid amides is typically achieved through the coupling of isonicotinic acid, or its activated derivatives, with a suitable amine. A common and efficient method involves the activation of the carboxylic acid group of isonicotinic acid to facilitate nucleophilic attack by the amine.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of isonicotinic acid amides.
This synthetic flexibility allows for the incorporation of a wide array of amine-containing fragments, leading to diverse chemical structures and biological activities.
Comparative Analysis: this compound in Context
To understand the potential of this compound, we will compare its structural features with those of other isonicotinic acid amides that have been evaluated for anti-inflammatory and antitubercular activities.
Structural Features of this compound:
-
Isonicotinoyl Moiety: This core pharmacophore is known to be crucial for the biological activity of many of its derivatives.[6]
-
Piperidine Ring: The saturated heterocyclic ring introduces conformational rigidity and potential for specific interactions with biological targets.
-
Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and its presence can significantly influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.
Anti-inflammatory Activity: Targeting COX-2 and ROS Production
Many isonicotinic acid derivatives have been investigated for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase-2 (COX-2) or the suppression of reactive oxygen species (ROS) production.[3][7]
Below is a comparison of this compound with other isonicotinic acid derivatives for which anti-inflammatory data is available.
| Compound | Amide Moiety | Biological Target/Assay | Potency (IC50) | Reference |
| This compound | 3-Piperidinecarboxylic acid | Predicted COX-2/ROS inhibitor | Data not available | N/A |
| Isonicotinate of meta-aminophenol | meta-aminophenol | ROS Inhibition | 1.42 ± 0.1 µg/mL | [7] |
| Isonicotinate of para-aminophenol | para-aminophenol | ROS Inhibition | 8.6 ± 0.5 µg/mL | [7] |
| Ibuprofen (Standard Drug) | N/A | ROS Inhibition | 11.2 ± 1.9 µg/mL | [7] |
The potent anti-inflammatory activity of the isonicotinate of meta-aminophenol suggests that the nature of the amide substituent significantly influences activity.[7] The presence of the carboxylic acid group on the piperidine ring of this compound may allow for interactions with the active site of enzymes like COX-2, similar to how the carboxylate group of non-steroidal anti-inflammatory drugs (NSAIDs) interacts with the arginine residue in the COX active site.
Antitubercular Activity: A Legacy of Isoniazid
The discovery of isoniazid established the isonicotinoyl scaffold as a critical pharmacophore for antitubercular drug development.[8] The activity of isoniazid relies on its activation by the mycobacterial enzyme KatG to form a radical that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2]
The following table compares isoniazid with other isonicotinic acid amides.
| Compound | Amide Moiety | Target Organism | Potency (MIC) | Reference |
| This compound | 3-Piperidinecarboxylic acid | Mycobacterium tuberculosis | Data not available | N/A |
| Isoniazid (Isonicotinic acid hydrazide) | Hydrazine | Mycobacterium tuberculosis H37Rv | 0.03-0.12 mg/L | [9] |
| N'-(adamantan-1-yl)isonicotinohydrazide | Adamantyl hydrazine | Mycobacterium tuberculosis H37Rv | > 64 µg/mL | [8] |
| 2-methyl-INH | Hydrazine | Mycobacterium tuberculosis | Comparable to INH | [6] |
The data indicates that modifications to the hydrazide moiety of isoniazid can dramatically affect its antitubercular activity. The replacement of the hydrazide with the piperidinecarboxylic acid moiety in this compound would likely render it inactive through the same mechanism as isoniazid, as the hydrazide is crucial for its bioactivation.[2] However, this does not preclude the possibility of it acting through a different mechanism.
Experimental Protocols: A Guide for Researchers
To facilitate the investigation of this compound and other novel isonicotinic acid amides, detailed protocols for key biological assays are provided below.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for high-throughput screening of COX-2 inhibitors.[10]
Caption: Workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO, then dilute with assay buffer.
-
Reconstitute and dilute human recombinant COX-2 enzyme in assay buffer according to the supplier's instructions.
-
Prepare the arachidonic acid substrate and the fluorometric probe solutions.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add assay buffer, the diluted COX-2 enzyme, and the test compound dilutions. Include positive (known inhibitor) and negative (vehicle) controls.
-
Pre-incubate the plate to allow the test compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Add the fluorometric probe.
-
Incubate the plate at 37°C for a specified time.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[10]
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Protocol 2: In Vitro Reactive Oxygen Species (ROS) Inhibition Assay
This protocol describes a cell-based assay to measure the ability of a compound to inhibit ROS production in stimulated cells.[11]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., human neutrophils or a macrophage cell line like RAW 264.7) under standard conditions.
-
Seed the cells into a 96-well plate and allow them to adhere.
-
-
Compound Treatment and ROS Detection:
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Wash the cells and then load them with a ROS-sensitive fluorescent probe (e.g., H2DCFDA).
-
Stimulate ROS production using a suitable agent (e.g., phorbol 12-myristate 13-acetate - PMA).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm).[11]
-
Calculate the percentage of ROS inhibition for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis
This protocol is based on the broth microdilution method, a standard for determining the MIC of antimicrobial agents.[9][12]
Caption: Workflow for MIC determination against M. tuberculosis.
Step-by-Step Methodology:
-
Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC.
-
Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) equivalent to a 0.5 McFarland standard and dilute it to the final working concentration.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Seal the plate and incubate at 37°C for 7 to 14 days, or until growth is visible in the growth control well.[13]
-
-
Reading and Interpretation:
-
After the initial incubation, a growth indicator such as resazurin can be added to each well to facilitate the determination of viability.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.[12]
-
Conclusion and Future Directions
This compound presents an intriguing scaffold for further investigation. Based on the established structure-activity relationships of related isonicotinic acid amides, it is plausible that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2. Its prospects as a direct antitubercular agent in the mold of isoniazid are less certain due to the absence of the critical hydrazide moiety, though alternative mechanisms of action cannot be discounted.
The true therapeutic potential of this compound can only be elucidated through rigorous experimental evaluation. The protocols provided in this guide offer a clear roadmap for researchers to undertake such studies. By systematically assessing its activity in anti-inflammatory and antitubercular assays, and by exploring its effects on a broader range of biological targets, the scientific community can determine the place of this and other novel isonicotinic acid amides in the landscape of modern drug discovery. The continued exploration of this versatile chemical class holds significant promise for the development of new and effective therapeutic agents.
References
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
-
Schön, T., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1488-1492. [Link]
-
Wicht, K. J., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 26(11), 1488–1492. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1447–1501. [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activities of isonicotinamides and isonicotinates. [Link]
-
Palomino, J. C., & Martin, A. (2002). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, 49(5), 845–848. [Link]
-
Mamedov, I. G., et al. (2021). AMIDE REACTIONS OF IZONICOTINE ACID WITH SOME AROMATIC AMINES. CHEMICAL PROBLEMS, 19(4). [Link]
-
Lancaster, M. (2014). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
Sharma, P. C., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Drug Development and Research, 4(4), 260-265. [Link]
-
Meng, F., et al. (2021). N-(3-cyano-1H-indol-5-yl)isonicotinamide and N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors. Bioorganic chemistry, 115, 105181. [Link]
-
ResearchGate. (n.d.). Design rationale of isonicotinates. [Link]
-
DiVA portal. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]
-
OZ Biosciences. (n.d.). ROS Assay Kit Protocol. [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]
- Google Patents. (n.d.). WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.
-
Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules (Basel, Switzerland), 26(5), 1272. [Link]
-
Tetrahedron. (n.d.). 67691-63-8 | this compound. [Link]
-
ResearchGate. (n.d.). Binding score and the key interactions of highly potent isonicotinates... [Link]
-
Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug design, development and therapy, 18, 1447–1501. [Link]
-
Kim, M. J., et al. (2015). Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) by Gelidium elegans Using Alternative Drying and Extraction Conditions in 3T3-L1 and RAW 264.7 Cells. Preventive nutrition and food science, 20(1), 35–41. [Link]
-
JoVE. (2022). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. [Link]
-
Al-Dherasi, A. M., et al. (2021). ROS as a novel indicator to predict anticancer drug efficacy. springermedizin.de. [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Isonipecotic acid (HMDB0253664). [Link]
- Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. [Link]
-
Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1447–1501. [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of medicinal chemistry, 19(4), 483–492. [Link]
-
Ulanova, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6649. [Link]
-
Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & medicinal chemistry, 23(4), 789–797. [Link]
Sources
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to the Potential Enzyme Inhibitory Profile of 1-Isonicotinoyl-3-piperidinecarboxylic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing 1-Isonicotinoyl-3-piperidinecarboxylic acid for Targeted Enzyme Inhibition
In the landscape of modern drug discovery, the strategic design of small molecules with the potential for selective enzyme inhibition is a cornerstone of therapeutic advancement. The compound this compound presents a compelling scaffold for investigation, integrating two key pharmacophores: an isonicotinoyl moiety and a piperidine-3-carboxylic acid core. While direct experimental data on this specific molecule is not yet prevalent in the public domain, a robust comparative analysis can be undertaken by examining the well-documented inhibitory activities of structurally related compounds.
This guide provides an in-depth, technically-grounded comparison of this compound's potential enzyme inhibitory profile against known inhibitors of three distinct and therapeutically relevant enzymes: Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), human acetylcholinesterase (AChE), and dipeptidyl peptidase-4 (DPP-4). The selection of these enzymes is predicated on the structural components of our topic compound. The isonicotinoyl group is the cornerstone of the anti-tuberculosis drug isoniazid, which targets InhA. The piperidine ring is a privileged scaffold found in numerous CNS-active drugs, including AChE inhibitors, and the carboxylic acid functional group can facilitate key interactions within enzyme active sites.
This document is structured to provide not only a comparative analysis of inhibitory potencies but also to equip researchers with the foundational experimental protocols necessary to validate these hypotheses. By understanding the established landscape of inhibitors for these targets, we can strategically position this compound in the broader context of enzyme inhibition and drug development.
Comparative Analysis of Inhibitory Potency: A Triumvirate of Potential Targets
The therapeutic potential of an enzyme inhibitor is quantitatively defined by its potency, most commonly expressed as the half-maximal inhibitory concentration (IC50). To contextualize the prospective efficacy of this compound, we have compiled the IC50 values of well-established inhibitors for our three enzymes of interest.
Enoyl-Acyl Carrier Protein Reductase (InhA): A Target in Tuberculosis
InhA is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for anti-tuberculosis drugs.[1] The isonicotinoyl hydrazide, isoniazid, is a prodrug that, once activated, forms a covalent adduct with NAD+, potently inhibiting InhA.[2][3]
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| Isoniazid (activated INH-NAD adduct) | M. tuberculosis InhA | Not directly measured as IC50; potent inhibition | Isoniazid is a prodrug requiring activation by the catalase-peroxidase KatG.[2][3] |
| Triclosan | M. tuberculosis InhA | 0.21 - 0.22 µM | A direct inhibitor of InhA.[4] |
| Triclosan Derivative (Compound 25) | M. tuberculosis InhA | 21 nM | A highly potent derivative of triclosan.[5] |
| Triclosan Derivative (Compound 3) | M. tuberculosis InhA | 90 nM | Another potent triclosan analog.[6][7] |
Acetylcholinesterase (AChE): A Key Player in Neurotransmission
AChE inhibitors are a frontline treatment for the symptomatic relief of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine in the brain.[8][9]
| Inhibitor | Target Enzyme | IC50 Value | Source Organism/Notes |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM | In vitro study.[9] |
| Donepezil | Acetylcholinesterase (AChE) | 8.12 nM | Bovine AChE.[10] |
| Donepezil | Acetylcholinesterase (AChE) | 11.6 nM | Human AChE.[10] |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 - 4760 nM | Range across different studies and conditions.[11][12] |
| Galantamine | Acetylcholinesterase (AChE) | 0.35 µM | A selective and reversible inhibitor.[13] |
| Galantamine | Acetylcholinesterase (AChE) | 500 nM | [14] |
Dipeptidyl Peptidase-4 (DPP-4): A Target in Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemics that work by preventing the degradation of incretin hormones, such as GLP-1, thereby promoting insulin secretion in a glucose-dependent manner.[15]
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | 18 nM | A potent and selective inhibitor.[16] |
| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | 19 nM | [17][18] |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | 4.5 nM | In patients with Type 2 Diabetes.[19] |
| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | 26 nM | A selective and reversible inhibitor.[20] |
| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | 50 nM | [1][20] |
Foundational Experimental Protocols: A Guide to In Vitro Validation
To empirically determine the inhibitory activity of this compound against our proposed targets, standardized in vitro assays are essential. The following protocols provide a detailed, step-by-step methodology for assessing enzyme inhibition.
Protocol 1: In Vitro Assay for Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
This protocol is adapted from established methods for screening InhA inhibitors.[10][20]
Principle: The assay measures the decrease in NADH concentration, monitored by the change in absorbance at 340 nm, as it is consumed during the InhA-catalyzed reduction of a substrate.
Materials and Reagents:
-
Recombinant M. tuberculosis InhA
-
NADH
-
2-trans-dodecenoyl-CoA (substrate)
-
Triclosan (positive control)
-
This compound (test compound)
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound and positive control in DMSO. Create serial dilutions in the assay buffer to achieve a range of final concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADH, and the InhA enzyme.
-
Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. For the negative control (100% activity), add an equivalent volume of assay buffer containing the same percentage of DMSO.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA, to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor. The percentage of inhibition is determined relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Assay for Acetylcholinesterase (AChE) Inhibition (Ellman's Method)
This protocol is based on the widely used colorimetric method developed by Ellman.[2][8][14][21]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Donepezil (positive control)
-
This compound (test compound)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare solutions of ATCI, DTNB, and AChE in the phosphate buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compound and positive control in the phosphate buffer from a stock solution in DMSO.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the diluted test compound or control to the appropriate wells.
-
Enzyme Addition: Add the AChE solution to all wells except for the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes, or as an endpoint reading after a fixed incubation time.
-
Calculation of Inhibition: The rate of the reaction is proportional to the change in absorbance over time. Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: In Vitro Fluorometric Assay for Dipeptidyl Peptidase-4 (DPP-4) Inhibition
This protocol is a common method for assessing DPP-4 activity using a fluorogenic substrate.[4][7][22][23]
Principle: DPP-4 cleaves a specific substrate, such as Gly-Pro-aminomethylcoumarin (AMC), releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to the DPP-4 activity.
Materials and Reagents:
-
Human recombinant DPP-4
-
Gly-Pro-AMC (fluorogenic substrate)
-
Sitagliptin (positive control)
-
This compound (test compound)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
DMSO (for dissolving compounds)
-
Black, 96-well microplates
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Compound Preparation: Dissolve the test compound and positive control in DMSO and prepare serial dilutions in the assay buffer.
-
Enzyme Preparation: Dilute the DPP-4 enzyme to the desired concentration in the assay buffer.
-
Assay Reaction Setup: In a black 96-well plate, add the assay buffer, the diluted test compound or control, and the diluted DPP-4 enzyme solution to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for at least 30 minutes at 37°C, protected from light.
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanisms: Signaling and Biosynthetic Pathways
Understanding the broader biological context in which these enzymes operate is crucial for appreciating the potential downstream effects of their inhibition.
Mycolic Acid Biosynthesis Pathway and the Role of InhA
Mycolic acids are essential long-chain fatty acids that form the protective outer layer of the Mycobacterium tuberculosis cell wall.[24][25] The Fatty Acid Synthase-II (FAS-II) system is responsible for the elongation of these fatty acids, and InhA is a key reductase in this pathway.[1][3] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.[26]
Cholinergic Signaling at the Synapse and AChE's Function
In a cholinergic synapse, the arrival of an action potential triggers the release of acetylcholine (ACh) into the synaptic cleft.[5][9][16] ACh then binds to postsynaptic receptors, propagating the nerve signal. Acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[13] Inhibition of AChE leads to an accumulation of ACh in the synapse, enhancing cholinergic neurotransmission.[8][16]
The Incretin Pathway and DPP-4's Regulatory Role
Upon food intake, enteroendocrine L-cells in the gut release incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[19][27] GLP-1 binds to its receptor on pancreatic β-cells, stimulating glucose-dependent insulin secretion.[17] Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly inactivates GLP-1.[15] By inhibiting DPP-4, the half-life of active GLP-1 is prolonged, leading to enhanced insulin release and improved glycemic control.[23]
Conclusion: Charting a Course for Future Investigation
This guide has provided a comprehensive comparative framework for evaluating the potential enzyme inhibitory profile of this compound. By leveraging the known activities of its constituent pharmacophores, we have identified InhA, AChE, and DPP-4 as plausible and therapeutically significant targets. The provided quantitative data on established inhibitors serves as a benchmark for potency, while the detailed experimental protocols offer a clear path for empirical validation.
The logical next step for researchers is to synthesize this compound and subject it to the in vitro assays detailed herein. Such studies will elucidate its actual inhibitory activity and selectivity profile, thereby confirming or refuting the hypotheses put forth in this guide. The journey from a promising chemical scaffold to a validated therapeutic lead is paved with rigorous and systematic investigation, and it is our hope that this guide will serve as a valuable roadmap for those endeavors.
References
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central. Available at: [Link]
-
Glucagon-like peptide-1. Wikipedia. Available at: [Link]
-
Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis. (2005). NIH. Available at: [Link]
-
What Is Isoniazid, Mechanism of Action How It Works. (2023). YouTube. Available at: [Link]
-
Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. (1999). ACS Publications. Available at: [Link]
-
Cholinergic synapse: events and interactive diagram. (2022). GetBodySmart. Available at: [Link]
-
Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. (2014). PubMed. Available at: [Link]
-
Actions of GLP-1 and GIP in the pancreas. The diagram shows the actions of the incretins under fasting and postprandial glucose levels in (a) healthy individuals and (b) patients with type 2 diabetes mellitus (T2DM). ResearchGate. Available at: [Link]
-
KEGG Mycolic acid biosynthesis - Reference pathway. KEGG. Available at: [Link]
-
Glucagon-like peptide 1 (GLP-1). (2018). PubMed Central. Available at: [Link]
-
Cholinergic Synapses | Cambridge (CIE) A Level Biology Revision Notes 2023. (2023). Save My Exams. Available at: [Link]
-
Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. (2017). PubMed Central. Available at: [Link]
-
DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd.. Available at: [Link]
-
Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis. (2014). NIH. Available at: [Link]
-
[Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. (1998). PubMed. Available at: [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. Available at: [Link]
-
GLP-1R Signaling and Functional Molecules in Incretin Therapy. (2022). MDPI. Available at: [Link]
-
Schematic representation of the mycolic acid biosynthesis pathway. (2011). Figshare. Available at: [Link]
-
A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. (2007). NIH. Available at: [Link]
-
Biosynthetic Pathway of Mycolic acids. ResearchGate. Available at: [Link]
-
Mycolic acid. Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. getbodysmart.com [getbodysmart.com]
- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG PATHWAY: map04725 [genome.jp]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. KEGG PATHWAY: Cholinergic synapse - Homo sapiens (human) [kegg.jp]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. savemyexams.com [savemyexams.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 21. abcam.cn [abcam.cn]
- 22. lifetechindia.com [lifetechindia.com]
- 23. KEGG PATHWAY: Mycolic acid biosynthesis - Reference pathway [kegg.jp]
- 24. Mycolic acid - Wikipedia [en.wikipedia.org]
- 25. plos.figshare.com [plos.figshare.com]
- 26. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 27. mdpi.com [mdpi.com]
A Researcher's Guide to the In Vivo Validation of "1-Isonicotinoyl-3-piperidinecarboxylic acid" as a Novel Anti-Inflammatory Agent
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel compound, 1-Isonicotinoyl-3-piperidinecarboxylic acid. We will delve into the scientific rationale, comparative experimental design, detailed protocols, and data interpretation, positioning this molecule against established anti-inflammatory agents. Our approach is grounded in established preclinical models to generate robust and publishable data for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The global burden of chronic inflammatory diseases necessitates the development of novel therapeutics with improved efficacy and safety profiles. The chemical scaffold of "this compound" presents a promising starting point for a new class of anti-inflammatory drugs. This assertion is based on the well-documented bioactivity of its constituent moieties:
-
The Isonicotinoyl Group: Derivatives of isonicotinic acid and its hydrazides have demonstrated significant anti-inflammatory, analgesic, and antioxidant properties.[1][2] Some have even shown activity superior to conventional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical studies.[2] The isonicotinoyl motif is a key pharmacophore in several existing drugs.[2]
-
The Piperidine-3-carboxylic Acid (Nipecotic Acid) Core: Nipecotic acid and its derivatives are known to possess a range of biological activities.[3][4][5] Notably, certain derivatives have been shown to reduce inflammation in animal models, such as the carrageenan-induced paw edema model.[6][7]
The combination of these two moieties in "this compound" suggests a potential for synergistic or unique anti-inflammatory activity. The hypothetical mechanism could involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the suppression of inflammatory cytokine production.
Comparative Experimental Design: A Multi-faceted Approach
To rigorously evaluate the anti-inflammatory potential of "this compound" (hereinafter referred to as 'Test Compound'), a well-controlled in vivo study is paramount. We propose a comparative study using a classic model of acute inflammation and benchmarking against two gold-standard anti-inflammatory drugs with distinct mechanisms of action.
2.1. Selection of the Animal Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely accepted and highly reproducible acute inflammatory model for screening potential anti-inflammatory drugs.[8][9][10] The inflammatory response in this model is biphasic. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, mediated by the induction of COX-2.[11] This model is particularly useful for evaluating compounds that may interfere with these mediators.
2.2. Comparator Drugs: Benchmarking Against the Best
To understand the relative efficacy and potential mechanism of our Test Compound, we will use:
-
Celecoxib: A selective COX-2 inhibitor, representing a modern NSAID with a specific mechanism of action.[12][13][14] It primarily targets the prostaglandin synthesis pathway.[15][16]
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[17] Its mechanism involves the suppression of multiple inflammatory pathways, including the inhibition of pro-inflammatory cytokine gene expression and phospholipase A2.[18][19][20]
2.3. Experimental Groups
A minimum of five groups of animals (e.g., Wistar rats or Swiss albino mice, n=6-8 per group) will be used:
-
Vehicle Control: Animals receive the vehicle (e.g., 0.5% carboxymethyl cellulose) to serve as the baseline for the inflammatory response.
-
Test Compound (Low Dose): To assess dose-dependency.
-
Test Compound (High Dose): To determine maximal efficacy.
-
Celecoxib (Positive Control): At a standard effective dose (e.g., 10 mg/kg).
-
Dexamethasone (Positive Control): At a standard effective dose (e.g., 1 mg/kg).
Detailed Experimental Workflow and Protocols
The following workflow provides a step-by-step guide for conducting the in vivo validation.
Workflow Diagram: In Vivo Anti-inflammatory Validation
Caption: Experimental workflow for carrageenan-induced paw edema assay.
Protocol 1: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: House animals in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (12-18 hours) before the experiment, with continued access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each animal using a plethysmometer.
-
Drug Administration: Administer the vehicle, Test Compound (at two different doses), Celecoxib, or Dexamethasone orally (p.o.) via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[9][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[9]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV = Vₜ - V₀.
Protocol 2: Biochemical and Histopathological Analysis
-
Sample Collection: At the end of the experiment (6 hours post-carrageenan), euthanize the animals according to approved ethical guidelines. Collect blood samples via cardiac puncture for serum separation. Excise the inflamed paw tissue.
-
Cytokine Analysis: Measure the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) using commercially available ELISA kits.
-
COX-2 Expression: Homogenize a portion of the paw tissue and determine the expression levels of COX-2 protein by Western blotting or immunohistochemistry.
-
Histopathology: Fix the remaining paw tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the sections microscopically for signs of inflammation, such as edema, neutrophil infiltration, and tissue damage.
Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for interpreting the results.
Table 1: Comparative Effect on Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.05 | 0% |
| Test Compound | 10 | 0.55 ± 0.04* | 35.3% |
| Test Compound | 30 | 0.38 ± 0.03** | 55.3% |
| Celecoxib | 10 | 0.42 ± 0.04** | 50.6% |
| Dexamethasone | 1 | 0.30 ± 0.02** | 64.7% |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are hypothetical.
Table 2: Comparative Effect on Pro-Inflammatory Markers
| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Paw Tissue COX-2 (Relative Expression) |
|---|---|---|---|---|
| Vehicle Control | - | 350 ± 25 | 480 ± 30 | 1.00 |
| Test Compound | 30 | 180 ± 15** | 250 ± 20** | 0.45** |
| Celecoxib | 10 | 290 ± 20 | 380 ± 25* | 0.30** |
| Dexamethasone | 1 | 120 ± 10** | 150 ± 15** | 0.25** |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are hypothetical.
Mechanistic Insights and Discussion
The data gathered will allow for a comprehensive comparison and initial mechanistic elucidation.
-
Efficacy Comparison: The percentage inhibition of paw edema will provide a direct comparison of the Test Compound's potency against Celecoxib and Dexamethasone.
-
Mechanism of Action:
-
A significant reduction in paw edema, particularly in the later phase (3-6 hours), coupled with decreased COX-2 expression, would suggest a mechanism similar to NSAIDs like Celecoxib.
-
A broad suppression of both edema and multiple cytokines (TNF-α, IL-6) would indicate a wider-ranging anti-inflammatory profile, akin to Dexamethasone.
-
Signaling Pathway: Prostaglandin Synthesis and Inflammation
Caption: Potential targets in the inflammatory cascade for the test compound.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial in vivo validation of "this compound". Positive results from these studies would strongly support its further development. Future work could involve:
-
Chronic Inflammation Models: Testing the compound in models like adjuvant-induced arthritis to assess its efficacy in chronic inflammatory conditions.
-
Pharmacokinetic and Toxicological Studies: To determine the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and assess its safety.
-
In-depth Mechanistic Studies: Utilizing transcriptomics and proteomics to identify the precise molecular targets and pathways modulated by the compound.
By following this comprehensive validation framework, researchers can generate high-quality, comparative data to establish the therapeutic potential of "this compound" as a novel anti-inflammatory agent.
References
-
Ullah, H., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
-
Bang, J. S., et al. (2009). Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models. Arthritis Research & Therapy, 11(2), R49. [Link]
-
Patsalos, O., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants, 11(10), 2045. [Link]
-
Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5.4.1–5.4.7. [Link]
-
Patel, R., et al. (2022). Celecoxib. In: StatPearls. StatPearls Publishing. [Link]
-
News-Medical.Net (2018). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Hodgens, A., & Sharman, T. (2023). Dexamethasone. In: StatPearls. StatPearls Publishing. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). dexamethasone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Carvalho, et al. (2022). As cited in: Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. [Link]
-
ClinPGx (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Dr. Oracle (2025). What is the mechanism of action of dexamethasone? Dr. Oracle. [Link]
-
Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
ResearchGate (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Patsnap Synapse (2024). What is the mechanism of Celecoxib? Patsnap Synapse. [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). ResearchGate. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study [mdpi.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. inotiv.com [inotiv.com]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Celecoxib - Wikipedia [en.wikipedia.org]
- 15. ClinPGx [clinpgx.org]
- 16. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 17. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape: A Comparative Analysis of 1-Isonicotinoyl-3-piperidinecarboxylic Acid Derivatives and Established Standards
In the dynamic field of drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive analysis of emerging compounds structurally related to 1-Isonicotinoyl-3-piperidinecarboxylic acid, placing their potential within the context of current standard-of-care treatments. Our focus will be on the therapeutic areas where isonicotinoyl and piperidine moieties have shown relevance, particularly in the context of tuberculosis treatment, drawing comparisons with established first-line therapies.
Introduction: The Chemical Scaffolding of Therapeutic Potential
The molecule this compound combines two key pharmacophores: the isonicotinoyl group, famously present in the frontline anti-tuberculosis drug isoniazid, and a piperidinecarboxylic acid scaffold, a common feature in neuroactive and other therapeutic agents. While direct efficacy data for the specific molecule "this compound" is not prevalent in publicly accessible clinical studies, we can infer its potential mechanism and comparative efficacy by examining its core components and related analogs.
The isonicotinoyl hydrazide moiety of isoniazid is a pro-drug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This targeted mechanism provides potent bactericidal activity against Mycobacterium tuberculosis. The inclusion of a piperidinecarboxylic acid structure could potentially modify the compound's pharmacokinetic properties, such as solubility, cell permeability, and metabolic stability, or introduce new pharmacological activities.
Comparative Efficacy Analysis: Isoniazid Analogs vs. Standard Tuberculosis Regimens
The standard treatment for drug-susceptible tuberculosis is a multi-drug regimen to prevent the development of resistance. The most common regimen, as recommended by the World Health Organization (WHO), consists of a two-month intensive phase with isoniazid, rifampicin, pyrazinamide, and ethambutol, followed by a four-month continuation phase with isoniazid and rifampicin.
Mechanism of Action: A Comparative Overview
To understand the potential efficacy of a novel agent like a this compound derivative, it is crucial to compare its likely mechanism of action against those of the established drugs.
DOT Diagram: Mechanism of Action of Isoniazid
Caption: Activation of the prodrug Isoniazid and its inhibitory effect on mycolic acid synthesis.
Quantitative Comparison of Efficacy
The following table summarizes the bactericidal activity of standard first-line anti-tuberculosis drugs. Any novel this compound derivative would need to demonstrate comparable or superior activity, particularly against resistant strains.
| Drug | Mechanism of Action | Typical MIC90 against M. tuberculosis (μg/mL) | Key Advantages | Common Resistance Mechanisms |
| Isoniazid | Inhibits mycolic acid synthesis | 0.025 - 0.05 | High bactericidal activity, low cost | Mutations in katG and inhA genes |
| Rifampicin | Inhibits DNA-dependent RNA polymerase | 0.05 - 0.1 | Broad-spectrum bactericidal activity, key for shortening therapy | Mutations in the rpoB gene |
| Pyrazinamide | Disrupts membrane potential and energy production | 20 - 100 | Active against semi-dormant bacilli in acidic environments | Mutations in the pncA gene |
| Ethambutol | Inhibits arabinosyl transferase, disrupting cell wall synthesis | 0.5 - 2.0 | Bacteriostatic, prevents resistance to other drugs | Mutations in the embB gene |
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of a novel compound such as a this compound derivative, a standardized set of in vitro and in vivo experiments must be conducted.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against M. tuberculosis.
Methodology: Microplate Alamar Blue Assay (MABA)
-
Preparation of Drug Plates: Serially dilute the test compound in 7H9 broth in a 96-well microplate. Include isoniazid and rifampicin as positive controls and wells with no drug as negative controls.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv (or other relevant strains) to a final concentration of 5 x 10^4 CFU/mL.
-
Inoculation and Incubation: Add the bacterial suspension to each well of the drug plate. Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and incubate for an additional 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
DOT Diagram: MABA Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration using the MABA method.
Future Directions and Considerations
While direct comparative data on "this compound" is scarce, the chemical rationale suggests potential anti-tubercular activity. Future research should focus on:
-
Synthesis and In Vitro Screening: Synthesizing the compound and its analogs and performing comprehensive MIC testing against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.
-
Cytotoxicity and Safety Profiling: Assessing the in vitro cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: If in vitro results are promising, progressing to animal models of tuberculosis (e.g., mouse or guinea pig models) to evaluate in vivo efficacy and pharmacokinetics.
The development of new anti-tuberculosis drugs is a critical global health priority, especially with the rise of multidrug-resistant strains. Compounds like this compound, which build upon the known activity of the isonicotinoyl moiety, represent a rational starting point for such discovery efforts.
References
-
Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220-1227. [Link]
-
Vilchèze, C., & Jacobs, Jr, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. [Link]
-
Heifets, L. B., & Sanchez, T. (2000). MICs of streptomycin, isoniazid, rifampin, and ethambutol for Mycobacterium tuberculosis and their correlation with results of the BACTEC radiometric method. Journal of Clinical Microbiology, 38(4), 1498-1502. [Link]
State-of-the-Art Cross-Reactivity Profiling of 1-Isonicotinoyl-3-piperidinecarboxylic Acid: A Comparative Guide for Preclinical Safety Assessment
An In-Depth Technical Guide
This guide provides a comprehensive framework for evaluating the selectivity of the novel therapeutic candidate, 1-Isonicotinoyl-3-piperidinecarboxylic acid, henceforth designated IPA-3. In drug discovery, a thorough understanding of a compound's potential for off-target interactions is paramount. Early-stage, systematic cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of a robust preclinical safety strategy, enabling the early identification of potential adverse effects and providing a clearer path to clinical success.
The molecular architecture of IPA-3 incorporates two well-recognized pharmacophoric motifs: an isonicotinoyl group and a piperidine-3-carboxylic acid core. The isonicotinoyl moiety is present in numerous compounds exhibiting anti-inflammatory and antimicrobial activities[1][2]. The piperidine ring is a foundational scaffold in medicinal chemistry, integral to a vast number of pharmaceuticals targeting the central nervous system (CNS) and other biological systems[3][4][5]. This structural duality necessitates a carefully designed cross-reactivity panel to proactively investigate plausible off-target interactions suggested by its chemical lineage.
For the purpose of this guide, we will treat IPA-3 as a potent and selective inhibitor of a novel GABA transporter subtype, GAT-X, a hypothetical target implicated in controlling synaptic inhibition in key areas of the brain. The primary goal is to distinguish its on-target activity from potential interactions with related transporters, as well as targets associated with its structural motifs.
Section 1: Rationale for Cross-Reactivity Panel Selection
The design of an effective cross-reactivity study hinges on a logical, evidence-based selection of potential off-targets. Our approach is two-pronged: investigating targets structurally or functionally related to the primary target and probing for liabilities associated with the compound's core chemical scaffolds.
1.1. Targets Related to the Piperidine-3-Carboxylic Acid Core:
The piperidine-3-carboxylic acid backbone of IPA-3 is a structural analog of nipecotic acid, a well-known inhibitor of GABA transporters (GATs). Therefore, the most immediate and critical cross-reactivity assessment must be against the known major GAT subtypes to ensure selectivity for our hypothetical target, GAT-X.
-
GAT-1, GAT-2, and GAT-3: These are the primary transporters responsible for clearing GABA from the synaptic cleft. Unintended inhibition could lead to widespread disruption of CNS neurotransmission.
-
Muscarinic Receptors (e.g., M2): The piperidine scaffold is a common feature in many CNS-active drugs, including muscarinic receptor antagonists[6]. Testing against this receptor class is a prudent measure to exclude unintended anticholinergic effects.
1.2. Targets Related to the Isonicotinoyl Moiety:
The isonicotinoyl group, derived from isonicotinic acid, is a structural alert for several distinct biological activities. Literature highlights that derivatives can possess potent anti-inflammatory properties, which may be linked to the inhibition of cyclooxygenase (COX) enzymes[1]. Furthermore, as a pyridine derivative, this moiety can interact with drug-metabolizing enzymes.
-
Cyclooxygenase Enzymes (COX-1 & COX-2): Given that some isonicotinic acid derivatives have demonstrated anti-inflammatory activity, potentially through COX inhibition, it is crucial to assess IPA-3 against both the constitutive (COX-1) and inducible (COX-2) isoforms[1]. Unintended COX-1 inhibition is associated with gastrointestinal toxicity, while COX-2 inhibition can have cardiovascular implications.
-
Cytochrome P450 (CYP) Enzymes: Pyridine-containing compounds are known to interact with CYP enzymes. Profiling against key isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) is essential to predict potential drug-drug interactions and metabolic liabilities.
Section 2: Comparative In Vitro Cross-Reactivity Data
The following table summarizes hypothetical, yet plausible, quantitative data for IPA-3 against the selected panel. The data is presented as inhibitory concentration (IC₅₀) or binding affinity (Ki) values. For context, we include data for well-established reference compounds for each target class.
| Target Class | Specific Target | IPA-3 (IC₅₀/Ki, nM) | Reference Compound | Reference Compound (IC₅₀/Ki, nM) |
| Primary Target | GAT-X | 15 | - | - |
| GABA Transporters | GAT-1 | 1,250 | Tiagabine | 50 |
| GAT-2 | > 10,000 | β-Alanine | 5,000 | |
| GAT-3 | 3,500 | (S)-SNAP-5114 | 200 | |
| CNS Receptors | Muscarinic M2 | > 10,000 | Atropine | 1 |
| Inflammatory Enzymes | COX-1 | 8,500 | Ketoprofen | 250 |
| COX-2 | 980 | Celecoxib | 40 | |
| Metabolic Enzymes | CYP3A4 | > 20,000 | Ketoconazole | 50 |
| CYP2D6 | 6,200 | Quinidine | 30 |
Interpretation of Results: The data clearly demonstrates the high potency and selectivity of IPA-3 for its intended target, GAT-X. The selectivity margin is excellent (>80-fold) against the closest related target, GAT-1. Notably, there is a weak, sub-micromolar interaction with COX-2. While significantly less potent than the primary target activity, this finding warrants further investigation in cell-based assays to determine its physiological relevance. The lack of significant activity against other targets is a positive indicator of a clean safety profile.
Section 3: Experimental Protocol: Radioligand Binding Assay for GAT-1
To ensure the trustworthiness and reproducibility of the data, a detailed, self-validating protocol is essential. Below is the methodology for assessing the cross-reactivity of IPA-3 at the human GAT-1 transporter.
Objective: To determine the binding affinity (Ki) of IPA-3 for the human GABA Transporter-1 (GAT-1) via competitive displacement of a specific radioligand.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human GAT-1.
-
Radioligand: [³H]-Tiagabine (Specific Activity: ~80 Ci/mmol).
-
Non-specific determinant: Tiagabine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: IPA-3, serially diluted.
-
96-well microplates, glass fiber filter mats, scintillation cocktail, and a microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of IPA-3 in 100% DMSO. Perform a serial dilution in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Causality Check: Serial dilution ensures a full concentration-response curve is generated to accurately determine the IC₅₀.
-
-
Assay Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer.
-
Addition of Components:
-
Add 25 µL of the diluted IPA-3 or reference compound.
-
For "Total Binding" wells, add 25 µL of assay buffer.
-
For "Non-Specific Binding" (NSB) wells, add 25 µL of 10 µM Tiagabine.
-
Add 25 µL of [³H]-Tiagabine (final concentration ~1 nM).
-
Self-Validation: The inclusion of total and NSB wells is critical. Specific binding must be at least 50% of total binding for the assay to be considered valid.
-
-
Initiation of Reaction: Add 100 µL of the GAT-1 membrane preparation (containing ~20 µg of protein) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Causality Check: This incubation period is optimized to allow the binding reaction to reach equilibrium.
-
-
Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats, followed by three quick washes with ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Dry the filter mats, place them in scintillation vials with a scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the IPA-3 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Section 4: Visualizations of Workflow and Potential Interactions
Diagrams are essential for clarifying complex processes and relationships. The following visualizations were created using Graphviz (DOT language).
Caption: Workflow for GAT-1 Radioligand Binding Assay.
Caption: On-Target vs. Potential Off-Target Pathways for IPA-3.
References
-
Title: Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid Source: Molecules (Basel, Switzerland), 2021 URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences, 2023 URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences, 2023 URL: [Link]
-
Title: Pharmacological properties of natural piperidine derivatives. Source: ResearchGate, 2023 URL: [Link]
-
Title: Synthesis and Biological Activities of Some New (Nα-Dinicotinoyl)-bis-l-Leucyl Linear and Macrocyclic Peptides Source: Molecules (Basel, Switzerland), 2015 URL: [Link]
-
Title: Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][7]benzothiazine as orally-active adhesion molecule inhibitors Source: Bioorganic & Medicinal Chemistry Letters, 2005 URL: [Link]
-
Title: Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides Source: Bioorganic & Medicinal Chemistry, 2015 URL: [Link]
-
Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia MDPI, 2023 URL: [Link]
-
Title: Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists Source: International Journal of Nanomedicine, 2020 URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Journal of Medicinal Chemistry, 2023 URL: [Link]
-
Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles Source: Molecules (Basel, Switzerland), 2023 URL: [Link]
-
Title: Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters, 2000 URL: [Link]
-
Title: [N 1-nicotinoyl and isonicotinoylpyrazoles] Source: Il Farmaco; edizione scientifica, 1975 URL: [Link]
Sources
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Structure-Activity Relationship (SAR) Guide: 1-Isonicotinoyl-3-piperidinecarboxylic Acid and its Analogs
A Senior Application Scientist's Perspective on a Versatile Scaffold
Welcome to a comprehensive examination of the structure-activity relationships (SAR) surrounding the 1-isonicotinoyl-3-piperidinecarboxylic acid scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between the chemical architecture of this molecular framework and its biological activity. While direct and extensive SAR studies on this specific molecule are not broadly published, by drawing parallels from closely related isonicotinic acid derivatives and substituted piperidine carboxylic acids, we can construct a robust and predictive SAR model. This guide will delve into the critical structural motifs, supported by experimental data from analogous compounds, to provide a technically sound foundation for future drug discovery efforts.
The isonicotinoyl moiety, a cornerstone of various therapeutics, including the anti-tuberculosis drug isoniazid, offers a rich chemical space for modification.[1][2][3] Similarly, the piperidine-3-carboxylic acid core is a recognized pharmacophore, notably in the context of GABA transporter inhibitors.[4] The amalgamation of these two pharmacophores presents a compelling scaffold for targeting a range of biological pathways. This guide will systematically dissect the SAR of this hybrid molecule, focusing on three primary regions: the isonicotinoyl (pyridine) ring, the piperidine core, and the amide linkage.
I. The Isonicotinoyl Moiety: A Key Determinant of Activity
The isonicotinoyl group, or pyridine-4-carbonyl, is a critical component influencing the biological activity of this class of compounds. The position of the nitrogen atom in the pyridine ring is paramount; isomers with the nitrogen at other positions are often inactive.[3] The reactivity of this pyridine nitrogen is believed to be essential for the biological activity of many isonicotinic acid derivatives.[5]
Substitutions on the Pyridine Ring
Structure-activity relationship studies on various isonicotinic acid derivatives have demonstrated that substitutions on the pyridine ring can significantly modulate biological activity, including antitubercular, anticancer, and anti-inflammatory effects.[1][5][6]
-
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the pyridine ring, thereby affecting its interaction with biological targets. For instance, in a series of 2-substituted isonicotinic acid hydrazides, both electronic and steric effects of the substituents were found to correlate with their antibacterial activity against Mycobacterium tuberculosis.[5]
-
Steric Hindrance: Bulky substituents on the pyridine ring, particularly near the nitrogen atom or the carbonyl group, can introduce steric hindrance that may be detrimental to activity.[3]
II. The Piperidine-3-carboxylic Acid Core: Modulator of Selectivity and Pharmacokinetics
The piperidine-3-carboxylic acid scaffold provides a three-dimensional structure that can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.
Stereochemistry at the 3-Position
The stereochemistry of the carboxylic acid group at the 3-position of the piperidine ring is expected to be a critical determinant of biological activity. In many biologically active piperidine derivatives, a specific stereoisomer is often significantly more potent than its enantiomer. For instance, (S)-nipecotic acid is a known GABA uptake inhibitor, highlighting the importance of stereochemistry in this class of compounds.
N-Substitutions on the Piperidine Ring
Modifications at the nitrogen atom of the piperidine ring offer a versatile handle for tuning the molecule's properties. In a study of N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants, various substitutions on the nitrogen atom led to compounds with significant in vivo activity.[4] The nature of the N-substituent can influence:
-
Lipophilicity: Affecting the molecule's ability to cross cell membranes and the blood-brain barrier.
-
Target Engagement: The substituent can directly interact with the target protein, potentially forming additional binding interactions.
-
Metabolic Stability: Modifying the site of metabolic attack can improve the compound's half-life.
III. The Amide Linkage: A Structural Anchor
The amide bond connecting the isonicotinoyl moiety and the piperidine ring serves as a rigidifying element. While not typically a primary site for extensive modification, its planarity and hydrogen bonding capabilities are crucial for maintaining the overall conformation of the molecule and for potential interactions with the biological target.
Comparative Data Summary
To illustrate the impact of structural modifications, the following table summarizes the biological activities of various isonicotinic acid and piperidine-3-carboxylic acid derivatives from the literature. This data, while not directly from this compound analogs, provides valuable insights into the expected SAR trends.
| Compound Class | Modification | Biological Activity | Key Findings | Reference |
| Isonicotinic Acid Hydrazides | Substitution on the pyridine ring | Antitubercular (MIC) | Reactivity of the pyridine nitrogen is essential. Steric and electronic effects of substituents are critical. | [5] |
| Isonicotinoyl Hydrazones | Varied aromatic aldehydes | Anticancer (IC50) | Hydroxyl group on the benzene ring, especially at the ortho position, enhances activity. | [1] |
| Isonicotinates | Different alcohol attachments | Anti-inflammatory (ROS inhibition) | Isonicotinate of meta-aminophenol showed potent activity, suggesting the importance of the linker. | [6] |
| N-substituted piperidine-3-carboxylic acids | Varied N-substituents | Anticonvulsant | Lipophilic and aromatic N-substituents can enhance BBB permeability and in vivo efficacy. | [4] |
Experimental Protocols
To facilitate further research in this area, we provide a general, step-by-step methodology for the synthesis and biological evaluation of novel this compound analogs.
General Synthesis of this compound Analogs
This protocol outlines a standard amide coupling reaction.
-
Starting Materials: Isonicotinic acid and the desired piperidine-3-carboxylic acid ester derivative.
-
Activation of Carboxylic Acid: Dissolve isonicotinic acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add the piperidine-3-carboxylic acid ester derivative to the reaction mixture. Continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Ester Hydrolysis (if necessary): If the final product requires a free carboxylic acid, hydrolyze the ester using a suitable base (e.g., lithium hydroxide in a THF/water mixture). Acidify the reaction mixture to precipitate the final product.
In Vitro Biological Evaluation: A General Guideline
The choice of assay will depend on the therapeutic target of interest. Below is a general workflow for an enzyme inhibition assay.
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the test compounds at various concentrations.
-
Initiation of Reaction: Add the enzyme's substrate to initiate the reaction.
-
Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance, or luminescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key SAR principles discussed in this guide.
Caption: Key SAR points for the this compound scaffold.
Sources
- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GABA Reuptake Inhibitors: Well-Characterized Nipecotic Acid Derivatives vs. the Hypothetical Profile of 1-Isonicotinoyl-3-piperidinecarboxylic acid
A Senior Application Scientist's Field Guide for Neuropharmacology Researchers
In the intricate landscape of neuroscience, modulating the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), offers a powerful strategy for treating a spectrum of neurological and psychiatric disorders, from epilepsy to anxiety. The synaptic concentration of GABA is meticulously controlled by a family of GABA transporters (GATs), making them a prime target for therapeutic intervention.
This guide provides a detailed comparison between two classes of GAT modulators. On one hand, we have the extensively studied derivatives of nipecotic acid , the foundational scaffold for potent GABA reuptake inhibitors. On the other, we explore the theoretical profile of 1-Isonicotinoyl-3-piperidinecarboxylic acid , a compound for which public domain pharmacological data in neuroscience is absent, but whose structure invites a fascinating comparison based on established structure-activity relationships. We will delve into the proven efficacy of established compounds and extrapolate the potential—and challenges—that a molecule like this compound might present.
The Central Role of GABA Transporters (GATs)
To understand the action of these compounds, we must first appreciate their target. GABAergic signaling is terminated by the rapid reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] This process is mediated by four distinct transporter subtypes: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter-1 (BGT-1).[1][3][4]
-
GAT-1: The most abundant and well-studied transporter, primarily located on presynaptic neurons.[2][3][4] It is the main target for the anticonvulsant effects of most GABA reuptake inhibitors.
-
GAT-2 & GAT-3: Often considered "glial" transporters, they play a significant role in GABA homeostasis.[3][4]
-
BGT-1: Transports both GABA and the osmolyte betaine and its role in the brain is less clearly defined.[3][4]
Inhibiting these transporters, particularly GAT-1, increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism is the foundation for the therapeutic effects observed with nipecotic acid derivatives.
Caption: Mechanism of GAT-1 Inhibition at a GABAergic Synapse.
Nipecotic Acid Derivatives: The Established Gold Standard
Nipecotic acid itself is a potent GABA uptake inhibitor but is limited by its poor ability to cross the blood-brain barrier (BBB) due to its hydrophilic, zwitterionic nature.[5] This critical flaw spurred the development of lipophilic derivatives designed to achieve therapeutic concentrations in the central nervous system.[1][5]
Key Compounds and Their Characteristics
Two of the most well-characterized derivatives are Tiagabine and SKF-89976A. Both are built upon the 3-piperidinecarboxylic acid (nipecotic acid) scaffold but feature large, lipophilic moieties attached to the piperidine nitrogen. This structural modification is the key to their success, enhancing BBB penetration and conferring high selectivity for GAT-1.[1][6]
-
Tiagabine ((R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid): An FDA-approved anticonvulsant.[6] It is a potent and highly selective GAT-1 inhibitor.[1][7] Its efficacy in treating epilepsy, particularly partial seizures, is well-documented.[7][8]
-
SKF-89976A (N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid): A widely used research tool that, like Tiagabine, exhibits high selectivity for GAT-1.[1] It has been instrumental in elucidating the role of GAT-1 in various physiological and pathological processes.
Comparative Experimental Data
The potency and selectivity of these compounds have been quantified across numerous studies. They are highly effective at inhibiting GABA uptake via GAT-1, with significantly less activity at other GAT subtypes.
| Compound | Target | Potency (IC₅₀ or Kᵢ) | Selectivity Profile | Key Application(s) |
| Tiagabine | GAT-1 | ~725 nM (Kᵢ)[9] | Highly selective for GAT-1 over GAT-2, GAT-3, BGT-1[1] | Anticonvulsant (Epilepsy)[7][8], Insomnia Treatment[6] |
| SKF-89976A | GAT-1 | ~7.3 µM (Kᵢ)[9] | Highly selective for GAT-1[1] | Preclinical Research Tool[8] |
| NNC-711 | GAT-1 | ~1.07 µM (Kᵢ)[9] | Highly selective for GAT-1[1] | Preclinical Research Tool[8] |
| Nipecotic Acid | GAT-1 | ~14 µM (Kᵢ)[9] | Non-selective GAT inhibitor[2] | Lead compound, limited in vivo use |
Note: Potency values can vary between experimental systems. The data presented serves as a comparative reference.
The anticonvulsant potency of these inhibitors often correlates with their in vitro GAT-1 uptake efficacy.[8] Studies in kindled rat models, a robust model for temporal lobe epilepsy, show that Tiagabine potently suppresses seizures.[8] Furthermore, in vivo microdialysis experiments confirm that these compounds increase extracellular GABA levels in the brain, validating their mechanism of action.[7]
This compound: A Structural and Theoretical Analysis
In stark contrast to the wealth of data for the derivatives above, there is no readily available pharmacological data for This compound in the context of neuroscience. However, we can deconstruct its name to infer its structure:
-
3-piperidinecarboxylic acid: This is the nipecotic acid core.
-
1-Isonicotinoyl: An isonicotinoyl group (from isonicotinic acid, or pyridine-4-carboxylic acid) is attached to the nitrogen at position 1 of the piperidine ring.
This structure is fundamentally different from GAT-1 selective inhibitors like Tiagabine. Instead of a large, flexible, lipophilic chain, it features a smaller, rigid, and more polar aromatic group (the pyridine ring).
Predicted Pharmacological Profile: An Educated Hypothesis
Based on well-established structure-activity relationships (SAR) for GAT inhibitors, we can predict how this structural difference might influence its activity.
-
Blood-Brain Barrier (BBB) Permeability: The primary challenge for nipecotic acid is its hydrophilicity.[5] While the isonicotinoyl group is less polar than a free amine, it is significantly more polar and less lipophilic than the diarylbutenyl chains of Tiagabine or SKF-89976A. This suggests that This compound would likely exhibit poor BBB penetration , severely limiting its efficacy as a CNS therapeutic if administered systemically.
-
GAT-1 Affinity and Selectivity: The high affinity of compounds like Tiagabine for GAT-1 is driven by the interaction of their large lipophilic moieties with a specific binding pocket on the transporter.[9] The smaller, more polar isonicotinoyl group is unlikely to engage this pocket in the same manner. Therefore, it is predicted that This compound would have significantly lower affinity and potency for GAT-1 compared to Tiagabine. It may display a non-selective profile, similar to the parent nipecotic acid.
-
Alternative Biological Targets: The isonicotinoyl moiety is a common scaffold in medicinal chemistry, but often for targets outside the CNS. Isonicotinic acid derivatives have been investigated for anti-inflammatory and antimycobacterial activities.[10][11] It is plausible that any biological activity of this compound would lie in these areas rather than in GABAergic modulation.
Experimental Protocols for GAT Inhibitor Characterization
To move this compound from a hypothetical compound to a characterized one, a series of standard, self-validating experiments would be required.
Protocol 1: In Vitro GABA Uptake Assay
This assay is the first step to determine if a compound interacts with GATs and to quantify its potency (IC₅₀).
Objective: To measure the inhibition of [³H]GABA uptake into cells expressing specific GAT subtypes or into native brain tissue preparations (synaptosomes).
Methodology:
-
Preparation: Culture HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3. Alternatively, prepare synaptosomes from rat brain cortex.
-
Pre-incubation: Aliquot cells/synaptosomes into a 96-well plate. Add increasing concentrations of the test compound (e.g., 1 nM to 100 µM) and a vehicle control. Incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer and lysing them.
-
Quantification: Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Include a known inhibitor (e.g., Tiagabine for GAT-1) as a positive control.
Caption: Workflow for an In Vitro [³H]GABA Uptake Assay.
Conclusion and Future Outlook
The comparison between established nipecotic acid derivatives and this compound is a tale of two worlds. Nipecotic acid derivatives like Tiagabine are triumphs of medicinal chemistry, representing a well-understood class of drugs with proven clinical utility. Their design principle—adding large, lipophilic groups to the nipecotic acid scaffold to ensure BBB penetration and GAT-1 selectivity—is a validated strategy for developing CNS-active compounds.
Conversely, This compound remains a theoretical entity in neuropharmacology. While its nipecotic acid core suggests a potential interaction with GABA transporters, its isonicotinoyl moiety predicts a vastly different, and likely less favorable, pharmacological profile for CNS applications. We hypothesize it would suffer from poor brain penetration and low affinity for GAT-1, rendering it ineffective as a GABA reuptake inhibitor in vivo.
For researchers in drug development, this comparison serves as a critical lesson in structure-activity relationships. While exploring novel chemical space is essential for discovery, foundational principles of pharmacokinetics and pharmacodynamics must guide the design of new molecular entities. Future work should focus on validating the predicted profile of this compound through the experimental protocols outlined. Such studies, even if they yield negative results for GAT inhibition, are crucial for comprehensively mapping the chemical space around this important pharmacological target.
References
-
Rekka, E. A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]
-
Rekka, E. A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PMC. [Link]
-
Borden, L. A., et al. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European Journal of Pharmacology: Molecular Pharmacology Section, 269(2), 219–224. [Link]
-
Sills, G. J., & Brodie, M. J. (1999). Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study. Seizure, 8(8), 445-449. [Link]
-
Beart, P. M., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Journal of Neurochemistry, 33(2), 437-444. [Link]
-
Singh, P., & Kaur, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 238, 114467. [Link]
-
White, H. S., et al. (2008). Selective GABA transporter inhibitors tiagabine and EF1502 exhibit mechanistic differences in their ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA(A) receptor agonist gaboxadol. Epilepsy Research, 80(2-3), 136-146. [Link]
-
Löscher, W., et al. (1998). Antiepileptic Effects of Tiagabine, a Selective GABA Uptake Inhibitor, in the Rat Kindling Model of Temporal Lobe Epilepsy. Epilepsia, 39(8), 803-813. [Link]
-
Wikipedia. Tiagabine. [Link]
-
Jurik, A., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience, 16, 1146529. [Link]
-
Taylor & Francis Online. GABA reuptake inhibitors – Knowledge and References. [Link]
-
Jurik, A., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers. [Link]
-
Kumar, S., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110735. [Link]
-
Nielsen, E. B., et al. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 32(Suppl 3), S1-S10. [Link]
-
Ali, F. E., et al. (1994). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 37(15), 2334-2342. [Link]
-
Gilani, S. J., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(11), 2999. [Link]
-
van der Veldt, A. A. M., et al. (2021). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. ACS Chemical Neuroscience, 12(1), 128-139. [Link]
-
Richardson, D. R., et al. (2016). Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide. Journal of Pharmacology and Experimental Therapeutics, 357(3), 567-578. [Link]
-
Al-Zoubi, R. M., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Nielsen, C. U., et al. (2008). Transport of amino acids and GABA analogues via the human proton-coupled amino acid transporter, hPAT1: characterization of conditions for affinity and transport experiments in Caco-2 cells. European Journal of Pharmaceutical Sciences, 35(1-2), 86-95. [Link]
-
Nagasaka, H., et al. (2001). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][12][13]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1731-1734. [Link]
Sources
- 1. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Transporters [sigmaaldrich.com]
- 3. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiagabine - Wikipedia [en.wikipedia.org]
- 7. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Dual-Target Agent, 1-Isonicotinoyl-3-piperidinecarboxylic Acid, and Established Nicotinic Acid Derivatives
Abstract
The landscape of therapeutic development is continually evolving, with a growing emphasis on multi-target agents that can address complex disease pathologies. This guide provides a comparative analysis of a novel investigational compound, 1-Isonicotinoyl-3-piperidinecarboxylic acid, against the well-established class of nicotinic acid (niacin) derivatives. While direct experimental data on this compound is emerging, its unique structure—a conjugate of isonicotinic acid and nipecotic acid (3-piperidinecarboxylic acid)—suggests a dual-action potential. This analysis will, therefore, be grounded in the known pharmacological profiles of its constituent moieties and draw comparisons with the lipid-modifying and pleiotropic effects of nicotinic acid and its derivatives. We will explore potential therapeutic applications, delve into the underlying mechanisms of action, and provide standardized experimental protocols for the evaluation of such compounds.
Introduction: The Rationale for a Dual-Target Approach
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the multifactorial nature of many chronic diseases. Conditions such as metabolic syndrome, neurodegenerative disorders, and certain cancers involve complex, interconnected pathways that may be more effectively modulated by agents with multiple mechanisms of action.
1.1. Nicotinic Acid and Its Derivatives: A Clinical Mainstay
Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily used for the management of dyslipidemia.[1] Its derivatives have been developed to improve its tolerability and pharmacokinetic profile. The primary mechanism of action for its lipid-lowering effects involves the inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[2][3][4] This leads to a reduction in the secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles.[2][3] Additionally, niacin is known to increase high-density lipoprotein (HDL) levels by decreasing the catabolism of its primary apolipoprotein, ApoA-I.[1][2]
Beyond its lipid-modifying properties, nicotinic acid exerts its effects through the G-protein coupled receptor 109A (GPR109A), which is expressed in adipocytes and various immune cells.[2][5] Activation of GPR109A has been linked to anti-inflammatory and immunomodulatory effects, suggesting a broader therapeutic potential.[6][7][8]
1.2. This compound: A Novel Chemical Entity
This compound is a synthetic molecule that covalently links two distinct pharmacophores:
-
Isonicotinic Acid: An isomer of nicotinic acid, its derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11][12][13][14][15][16]
-
Nipecotic Acid (3-piperidinecarboxylic acid): A well-characterized inhibitor of γ-aminobutyric acid (GABA) reuptake.[17][18][19][20][21] By blocking GABA transporters (GATs), nipecotic acid and its derivatives increase the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[22][23][24][25]
The conjugation of these two moieties suggests a compound with the potential for both peripheral metabolic regulation and central nervous system modulation.
Comparative Mechanistic Profiles
The therapeutic actions of these compounds are dictated by their distinct molecular targets and signaling pathways.
2.1. Nicotinic Acid Derivatives: Targeting GPR109A and Lipid Metabolism
The primary mechanism of nicotinic acid's lipid-lowering effects is the inhibition of DGAT2 in hepatocytes, leading to decreased VLDL and LDL production.[2][3][26] Its interaction with GPR109A in adipocytes reduces the mobilization of free fatty acids, further decreasing the substrate available for hepatic triglyceride synthesis.[3] The activation of GPR109A in immune cells is also thought to contribute to its anti-inflammatory effects.[6][7]
Caption: Signaling pathway of Nicotinic Acid.
2.2. This compound: A Postulated Dual-Action Mechanism
Based on its structure, this compound is hypothesized to have two primary modes of action:
-
GABA Reuptake Inhibition: The nipecotic acid moiety is expected to inhibit GABA transporters (primarily GAT-1), leading to increased GABAergic tone in the CNS.[22][23][24][25] This could have therapeutic implications for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.
-
Modulation of Nicotinic Acid-Related Pathways: The isonicotinoyl group, as an isomer of the nicotinoyl group, may interact with targets of nicotinic acid, such as GPR109A, or enzymes involved in lipid metabolism. However, the affinity and functional consequence of this interaction would require experimental validation. It is important to note that isonicotinic acid itself has been shown to be an inactive analog in some studies of GPR109A activation.[27]
Caption: Hypothesized dual-action mechanism.
Comparative Performance and Physicochemical Properties
A direct comparison of performance requires experimental data for this compound, which is not yet widely available in the public domain. However, we can extrapolate potential characteristics and compare them to known data for nicotinic acid.
| Property | Nicotinic Acid | This compound (Predicted) |
| Primary Target(s) | GPR109A, DGAT2 | GAT-1, Potential interaction with GPR109A/DGAT2 |
| Primary Therapeutic Area | Dyslipidemia | Neurology (e.g., Epilepsy, Anxiety), potentially Metabolic Disorders |
| Blood-Brain Barrier Permeability | Limited | Potentially enhanced due to the nipecotic acid moiety |
| Key Metabolites | Nicotinuric acid, N-methylnicotinamide, Pyridone derivatives[28][29] | To be determined; likely hydrolysis to isonicotinic acid and nipecotic acid |
| Known Side Effects | Flushing, gastrointestinal distress, potential for liver toxicity at high doses[26] | To be determined; may include CNS effects (dizziness, somnolence) and potential for effects related to the isonicotinoyl moiety |
Experimental Protocols for Comparative Evaluation
To rigorously compare these compounds, a series of standardized in vitro and in vivo assays are required.
4.1. In Vitro Assays
4.1.1. Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional activity at GPR109A.
-
Protocol: GPR109A Radioligand Binding Assay
-
Cell Culture: Use a stable cell line expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [³H]-Nicotinic Acid) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).
-
-
Protocol: GPR109A Functional Assay (cAMP Inhibition)
-
Cell Culture: Plate GPR109A-expressing cells.
-
Stimulation: Treat cells with forskolin (to stimulate adenylyl cyclase) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Determine the EC₅₀ value (concentration of test compound that produces 50% of the maximal inhibitory effect).
-
4.1.2. GABA Transporter Inhibition Assay
-
Objective: To measure the potency of inhibition of GABA reuptake.
-
Protocol: [³H]-GABA Uptake Assay [30]
-
Cell Culture/Synaptosome Preparation: Use a cell line expressing GAT-1 (e.g., HEK293-GAT1) or primary neuronal cultures/synaptosomes.
-
Pre-incubation: Pre-incubate cells/synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Add [³H]-GABA to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period, terminate the reaction by rapid washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the incorporated radioactivity by liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value for GABA uptake inhibition.
-
4.2. In Vivo Assays
4.2.1. Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer the test compound via oral gavage and intravenous injection in separate cohorts.
-
Sample Collection: Collect serial blood samples at predetermined time points.
-
Sample Analysis: Analyze plasma concentrations of the parent compound and its major metabolites using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
4.2.2. Pharmacodynamic Models
-
Objective: To evaluate the in vivo efficacy in relevant disease models.
-
Protocol: High-Fat Diet-Induced Dyslipidemia Model [31][32][33][34][35]
-
Animal Model: Use atherosclerosis-prone mice (e.g., LDLR-/- or ApoE-/- mice).[34]
-
Induction: Feed animals a high-fat, high-cholesterol diet for several weeks to induce dyslipidemia.
-
Treatment: Administer the test compound or vehicle daily for a specified period.
-
Endpoint Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
-
Protocol: Audiogenic Seizure Model in Mice [19]
-
Animal Model: Use a seizure-susceptible mouse strain (e.g., DBA/2).
-
Treatment: Administer the test compound or vehicle.
-
Seizure Induction: After a predetermined time, expose the mice to a high-intensity acoustic stimulus.
-
Endpoint Analysis: Score the severity of the resulting seizures (e.g., wild running, clonic seizures, tonic seizures).
-
Caption: Workflow for comparative compound evaluation.
Conclusion and Future Directions
The comparison between this compound and traditional nicotinic acid derivatives highlights a strategic shift in drug design towards multi-target agents. While nicotinic acid and its analogs have a well-defined role in managing dyslipidemia through established metabolic pathways, the novel compound presents a tantalizing hypothesis of dual CNS and peripheral activity.
The true potential of this compound can only be elucidated through rigorous experimental validation following the protocols outlined in this guide. Key research questions to address include:
-
Does the isonicotinoyl moiety retain any activity at GPR109A or other targets of nicotinic acid?
-
What is the blood-brain barrier permeability of the compound, and does it achieve therapeutically relevant concentrations in the CNS?
-
What is the safety and tolerability profile, particularly concerning the potential for combined CNS and peripheral side effects?
Answering these questions will be crucial in determining whether this novel chemical entity can offer a significant therapeutic advantage over existing treatments and carve a new niche in the management of complex diseases.
References
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]
-
Yetukuri, L., et al. (2016). Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia. Journal of lipid research, 57(6), 1073–1085. [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. [Link]
-
Mallya, P., & Lewis, S. A. (2023). Selecting an Appropriate Animal Model for Dyslipidemia. Manipal Research Portal. [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. [Link]
-
Dr.Oracle. (2025). What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. Dr.Oracle. [Link]
-
Toth, P. P. (2014). Niacin: The Third or Fourth Option. National Lipid Association Online. [Link]
-
Al-Ghazawi, A., et al. (2023). Niacin. StatPearls. [Link]
-
Kashyap, M. L., et al. (2003). Niacin and cholesterol: role in cardiovascular disease (review). Current opinion in cardiology, 18(4), 307–314. [Link]
-
Mallya, P., & Lewis, S. A. (2023). Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar. [Link]
-
Falck, J. R., et al. (1994). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Drug design and discovery, 11(3), 185–201. [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
-
Taylor & Francis. (n.d.). GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
-
Oniga, S., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Archiv der Pharmazie, 348(2), 126–135. [Link]
-
Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Charles River. [Link]
-
Tsolaki, M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7027. [Link]
-
Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(9), 907–926. [Link]
-
Grokipedia. (n.d.). GABA reuptake inhibitor. Grokipedia. [Link]
-
De Sarro, G., et al. (1999). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of medicinal chemistry, 42(22), 4540–4546. [Link]
-
Sget, C. L., et al. (1996). Dyslipidemia and diabetes: animal models. Diabetes & metabolism, 22(2), 91–99. [Link]
-
Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of medicinal chemistry, 19(4), 483–492. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]
-
Wikipedia. (n.d.). GABA reuptake inhibitor. Wikipedia. [Link]
-
Drugs.com. (n.d.). List of Nicotinic acid derivatives. Drugs.com. [Link]
-
Abdel-Aziz, A. A. M., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 94, 103417. [Link]
-
Tsolaki, M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7027. [Link]
-
Wikipedia. (n.d.). Tiagabine. Wikipedia. [Link]
-
Sriram, D., et al. (2012). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal chemistry research, 21(7), 1303–1319. [Link]
-
Lei, X., et al. (2015). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 35(8), 1661-1674. [Link]
-
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug metabolism reviews, 9(1), 99–106. [Link]
-
Gilani, S. J., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 23(10), 2686. [Link]
-
Sriram, D., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]
-
Neuvonen, P. J., et al. (1988). The bioavailability of sustained release nicotinic acid formulations. British journal of clinical pharmacology, 25(1), 81–85. [Link]
-
Menon, R. M., et al. (2007). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. Journal of clinical pharmacology, 47(5), 649–656. [Link]
-
Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of nutritional science and vitaminology, 60(2), 86–93. [Link]
-
Carland, J. E., et al. (2022). Structural basis of GABA reuptake inhibition. Nature structural & molecular biology, 29(6), 593–600. [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative ophthalmology & visual science, 53(4), 2208–2217. [Link]
-
El-Mas, M. M., et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of pharmacology and experimental therapeutics, 358(1), 156–165. [Link]
-
Tetrahedron. (n.d.). This compound. Tetrahedron. [Link]
-
Martin, P. M., et al. (2021). Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. bioRxiv. [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate. [Link]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Harris, A. D., et al. (2020). A comprehensive guide to MEGA-PRESS for GABA measurement. NeuroImage, 221, 117185. [Link]
-
Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Cardiovascular therapeutics, 30(6), 313–318. [Link]
-
JoVE Visualize. (n.d.). Structural basis of GABA reuptake inhibition. JoVE. [Link]
-
Twist Bioscience. (n.d.). Structural basis of GABA reuptake inhibition. Twist Bioscience. [Link]
Sources
- 1. Niacin and cholesterol: role in cardiovascular disease (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment | bioRxiv [biorxiv.org]
- 8. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. grokipedia.com [grokipedia.com]
- 25. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 26. lipid.org [lipid.org]
- 27. Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researcher.manipal.edu [researcher.manipal.edu]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. criver.com [criver.com]
- 35. Dyslipidemia and diabetes: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Validation Guide for Novel CNS-Active Compounds: The Case of 1-Isonicotinoyl-3-piperidinecarboxylic acid
This guide provides a comprehensive framework for the in vivo validation of "1-Isonicotinoyl-3-piperidinecarboxylic acid" (referred to herein as Compound-X), a novel chemical entity with hypothesized therapeutic potential in neurological disorders. As extensive public data on this specific molecule is limited, we will proceed with a scientifically grounded, hypothetical mechanism of action. Drawing from its structural relationship to nipecotic acid (a known GABA reuptake inhibitor) and isonicotinic acid, we postulate that Compound-X acts as a selective inhibitor of a specific GABA transporter (GAT) subtype.
This guide is designed for researchers and drug development professionals. It will detail a comparative in vivo strategy to rigorously assess the anxiolytic potential of Compound-X against established benchmarks, grounding our approach in validated experimental models and protocols.
The Scientific Premise: Targeting GABAergic Tone
GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in conditions such as anxiety and epilepsy. GABA transporters (GATs) are crucial for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Inhibiting these transporters increases synaptic GABA concentration, thereby enhancing inhibitory signaling.
Our hypothesis is that Compound-X is a selective inhibitor of a specific GAT subtype, leading to an increase in synaptic GABA levels. This proposed mechanism suggests potential therapeutic efficacy as an anxiolytic agent. This guide will outline the necessary in vivo studies to test this hypothesis, comparing Compound-X to Diazepam, a well-characterized benzodiazepine that enhances GABA receptor function, and Tiagabine, a known GAT inhibitor.
Caption: Hypothesized mechanism of Compound-X inhibiting GABA reuptake.
The In Vivo Validation Workflow: A Phased Approach
A rigorous in vivo validation plan is essential to bridge the gap from a promising molecule to a potential therapeutic candidate. Our workflow is designed to first establish the safety and pharmacokinetic profile of Compound-X before proceeding to efficacy testing. This ensures that the efficacy studies are conducted at well-tolerated and pharmacologically active doses.
Caption: Phased workflow for the in vivo validation of Compound-X.
Experimental Protocols & Comparative Data
A. Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X, informing dose selection and frequency.
-
Protocol:
-
Acclimate male C57BL/6 mice (n=3 per time point) for at least one week.
-
Administer a single dose of Compound-X (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.
-
Collect blood samples at specified time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and analyze the concentration of Compound-X using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and half-life (t½).
-
B. Maximum Tolerated Dose (MTD)
-
Objective: To identify the highest dose of Compound-X that does not cause significant overt signs of toxicity.
-
Protocol:
-
Use groups of mice (n=5 per group) and administer escalating doses of Compound-X (e.g., 10, 30, 100, 300 mg/kg).
-
Observe animals closely for the first 4 hours and then daily for 7 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of convulsions or sedation.
-
The MTD is defined as the highest dose at which no significant adverse effects are observed.
-
| Parameter | Compound-X (Hypothetical Data) | Diazepam (Reference) | Tiagabine (Reference) |
| Route of Admin. | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Cmax (ng/mL) | 1250 | Varies | Varies |
| Tmax (min) | 30 | 15-30 | 30-60 |
| Half-life (t½, hours) | 2.5 | 1-3 | 2-5 |
| MTD (mg/kg) | 150 | 20 | 30 |
| Table 1: Comparative Pharmacokinetic and Safety Profile. |
Based on the PK and MTD data, we will select three doses of Compound-X (e.g., 10, 30, and 100 mg/kg) for efficacy testing.
A. Elevated Plus Maze (EPM)
-
Objective: To assess the anxiolytic effects of Compound-X. This test is based on the natural aversion of rodents to open and elevated spaces.
-
Protocol:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Administer Compound-X, Diazepam (1 mg/kg), Tiagabine (10 mg/kg), or vehicle to different groups of mice (n=10-12 per group).
-
After a 30-minute pre-treatment period, place each mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open arms using an automated tracking system.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
B. Open Field Test (OFT)
-
Objective: To evaluate general locomotor activity and anxiety-like behavior. Anxiolytic compounds are expected to increase exploration of the center of the open field.
-
Protocol:
-
The apparatus is a square arena with walls to prevent escape.
-
Administer the test compounds or vehicle as described for the EPM.
-
After the pre-treatment period, place each mouse in the center of the arena.
-
Record locomotor activity (total distance traveled) and time spent in the center versus the periphery of the arena for 10 minutes using a video-tracking system.
-
A significant increase in time spent in the center, without a major change in total distance traveled (which would indicate hyperactivity), suggests an anxiolytic effect.
-
| Treatment Group (Dose) | EPM: % Time in Open Arms | OFT: Time in Center (seconds) | OFT: Total Distance (meters) |
| Vehicle | 15 ± 2.1 | 35 ± 4.5 | 25 ± 3.0 |
| Compound-X (10 mg/kg) | 22 ± 3.5 | 50 ± 5.1 | 24 ± 2.8 |
| Compound-X (30 mg/kg) | 35 ± 4.2 | 75 ± 6.8 | 26 ± 3.1 |
| Compound-X (100 mg/kg) | 38 ± 5.0 | 82 ± 7.2 | 23 ± 2.5 |
| Diazepam (1 mg/kg) | 40 ± 4.8 | 85 ± 8.0 | 20 ± 2.2 |
| Tiagabine (10 mg/kg) | 32 ± 3.9 | 68 ± 6.1 | 22 ± 2.6 |
| Table 2: Hypothetical Comparative Efficacy Data. Values are mean ± SEM. *p < 0.05 vs. Vehicle. |
Interpretation and Next Steps
The hypothetical data presented in Table 2 suggests that Compound-X exhibits a dose-dependent anxiolytic-like effect in both the Elevated Plus Maze and the Open Field Test. Its efficacy at 30 and 100 mg/kg appears comparable to the positive control, Diazepam, and potentially superior to Tiagabine in these models. Crucially, these anxiolytic effects are observed without significant alterations in total locomotor activity, indicating that the behavioral changes are not due to sedation or hyperactivity.
Based on this promising, albeit hypothetical, in vivo profile, the following next steps would be warranted:
-
Target Engagement Studies: Conduct ex vivo brain tissue analysis or in vivo microdialysis to confirm that Compound-X administration leads to increased synaptic GABA levels, thereby validating the proposed mechanism of action.
-
Broader Efficacy Testing: Evaluate Compound-X in other models of anxiety (e.g., marble-burying test) or related CNS disorders (e.g., seizure models like the pentylenetetrazol-induced seizure test).
-
Chronic Dosing and Toxicology: Initiate longer-term toxicology studies to assess the safety profile of Compound-X upon repeated administration.
This structured, comparative in vivo validation approach provides a robust pathway for assessing the therapeutic potential of novel compounds like "this compound." By integrating pharmacokinetic, safety, and efficacy data, researchers can make informed decisions about the continued development of promising new chemical entities.
References
-
Title: GABA Transporters: A Brief History and Update Source: Frontiers in Cellular Neuroscience URL: [Link]
-
Title: Elevated plus maze for mice Source: Journal of Visualized Experiments URL: [Link]
-
Title: The open field test: a critical review Source: Neuroscience & Biobehavioral Reviews URL: [Link]
-
Title: GABA and glutamate in the human brain Source: Neuroscientist URL: [Link]
-
Title: The elevated plus-maze: a review of a behavioral test for anxiety and anxiolysis Source: Journal of Psychopharmacology URL: [Link]
Technical Guide: Benchmarking INV-P134, a Novel GAT-1 Inhibitor, Against the Commercial Drug Tiagabine
Abstract
The modulation of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), represents a cornerstone of therapy for epilepsy and other neurological disorders. The GABA transporter 1 (GAT-1) is critical for terminating GABAergic neurotransmission by clearing GABA from the synaptic cleft. Inhibition of GAT-1 enhances GABAergic tone and is a clinically validated mechanism for seizure control. This guide provides a comprehensive head-to-head benchmark of a novel chemical entity, 1-Isonicotinoyl-3-piperidinecarboxylic acid (herein designated INV-P134 ), against the established GAT-1 inhibitor and commercial antiepileptic drug, Tiagabine . We present a logical, multi-tiered evaluation framework, progressing from in vitro target engagement and selectivity to in vivo efficacy models, underpinned by a comparative analysis of their ADME/Tox profiles. The experimental data, though illustrative, are based on established preclinical methodologies to provide researchers with a robust template for evaluating next-generation GAT-1 inhibitors.
Introduction: The Rationale for a Next-Generation GAT-1 Inhibitor
GABAergic signaling is fundamental to maintaining the balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in numerous CNS disorders, most notably epilepsy. The presynaptic GAT-1 transporter plays a pivotal role by regulating the concentration and duration of GABA in the synapse, making it a prime therapeutic target.
Tiagabine, a derivative of nipecotic acid, was the first selective GAT-1 inhibitor approved for the adjunctive treatment of partial seizures. Its mechanism involves blocking GABA reuptake, thereby prolonging the action of synaptic GABA and enhancing inhibitory neurotransmission. While effective, Tiagabine's therapeutic window can be narrow, with side effects including dizziness, somnolence, and cognitive difficulties. Furthermore, its use is primarily limited to adjunctive therapy, highlighting the need for novel agents with potentially improved efficacy, selectivity, or pharmacokinetic properties.
INV-P134 is a novel compound featuring a 3-piperidinecarboxylic acid core, suggesting an affinity for the GAT family, and an isonicotinoyl moiety. The isonicotinoyl group is a well-recognized scaffold in medicinal chemistry, known to influence solubility, metabolic stability, and target engagement. This unique combination prompts a systematic investigation into whether INV-P134 can offer a superior pharmacological profile compared to the current standard of care, Tiagabine.
This guide outlines the critical experiments required to build a comprehensive data package for INV-P134, establishing its potential as a new therapeutic candidate.
Comparative Pharmacodynamics
The foundational step in benchmarking is to quantify and compare the interaction of each compound with its intended biological target and related off-targets.
In Vitro Target Engagement & Selectivity
The primary objective is to determine the potency of INV-P134 at the human GAT-1 transporter and assess its selectivity against other major GABA transporter subtypes (GAT-2, GAT-3, and BGT-1). High selectivity for GAT-1 over other subtypes is a desirable attribute to minimize potential off-target effects.
Methodology:
-
[³H]GABA Uptake Assay: This functional assay measures the inhibition of GABA transport into cells engineered to express specific human GABA transporter subtypes.
-
Radioligand Binding Assay: This assay determines the binding affinity (Ki) of the compounds to the GAT-1 transporter, typically using a known radiolabeled GAT-1 ligand.
Illustrative Data:
| Parameter | INV-P134 | Tiagabine | Justification |
| GAT-1 IC₅₀ (nM) | 45 | 80 | Lower IC₅₀ suggests higher potency in inhibiting GABA uptake. |
| GAT-1 Ki (nM) | 35 | 65 | Lower Ki indicates stronger binding affinity to the target. |
| Selectivity (Fold vs GAT-2) | >1500x | >1000x | High selectivity is crucial to avoid off-target effects. |
| Selectivity (Fold vs GAT-3) | >1500x | >1000x | Demonstrates specificity for the primary neuronal transporter. |
| Selectivity (Fold vs BGT-1) | >2000x | >1000x | Confirms selectivity against glial and other GABA transporters. |
Interpretation: The hypothetical data above position INV-P134 as a more potent and equally, if not more, selective GAT-1 inhibitor than Tiagabine. This provides a strong rationale for proceeding to more complex biological systems.
GABAergic Synapse Signaling Pathway
To visualize the mechanism of action, the following diagram illustrates the role of GAT-1 in a GABAergic synapse and the effect of an inhibitor like INV-P134.
Caption: Action of INV-P134 at the GABAergic synapse.
Comparative Pharmacokinetics & ADME Profile
A potent molecule is only useful if it can reach its target in sufficient concentrations and persist for an adequate duration. A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity assays is essential.
Methodology:
-
Permeability: Caco-2 cell monolayer assay to predict intestinal absorption.
-
Metabolic Stability: Incubation with human liver microsomes (HLM) to predict hepatic clearance.
-
Plasma Protein Binding (PPB): Equilibrium dialysis to determine the fraction of drug bound to plasma proteins.
-
CYP450 Inhibition: Assay panel against major cytochrome P450 isoforms (e.g., CYP3A4, 2D6) to assess the potential for drug-drug interactions. Tiagabine is primarily metabolized by CYP3A4, making this a critical comparison.
Illustrative Data:
| Parameter | INV-P134 | Tiagabine | Justification |
| Caco-2 Permeability (Papp, A→B) | High | High | Indicates good potential for oral absorption. |
| HLM Stability (% remaining @ 60min) | 75% | 40% | Higher stability suggests lower intrinsic clearance and potentially longer half-life. |
| Plasma Protein Binding (%) | 92% | 96% | High binding is typical for CNS drugs; lower binding may increase free fraction. |
| CYP3A4 Inhibition (IC₅₀, µM) | > 50 | ~25 | A higher IC₅₀ indicates a lower risk of inhibiting CYP3A4, reducing drug-drug interaction potential. |
| Blood-Brain Barrier (BBB) Penetration | Good | Good | Essential for CNS-acting drugs. |
Interpretation: INV-P134 shows a promising ADME profile, particularly its improved metabolic stability and lower potential for CYP3A4 inhibition compared to Tiagabine. This could translate to a more favorable dosing regimen and a better safety profile in a clinical setting.
In Vivo Efficacy Models
The definitive preclinical test is whether in vitro potency translates to in vivo efficacy in relevant animal models of epilepsy.
Methodology:
-
Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: A model for generalized myoclonic seizures.
-
Amygdala Kindling Model: A chronic model of focal (partial) seizures, which is highly predictive of clinical efficacy for drugs like Tiagabine.
Illustrative Data:
| Model | Parameter | INV-P134 | Tiagabine | Justification |
| MES (Mouse) | ED₅₀ (mg/kg, p.o.) | 10 | 20 | Lower ED₅₀ indicates greater in vivo potency in this acute seizure model. |
| scPTZ (Mouse) | ED₅₀ (mg/kg, p.o.) | 8 | 15 | Demonstrates broad-spectrum anticonvulsant activity. |
| Kindled Rat | ED₅₀ (mg/kg, p.o.) | 5 | 10 | Strong efficacy in a model of focal epilepsy is critical for this drug class. |
Interpretation: The in vivo data corroborate the in vitro findings, suggesting INV-P134 is a more potent anticonvulsant than Tiagabine across multiple validated models. Its strong performance in the kindling model is particularly encouraging for its potential in treating focal epilepsy.
Preclinical Development Workflow
The evaluation of a novel CNS drug candidate follows a structured path from initial concept to in vivo validation.
Caption: Tiered workflow for benchmarking a novel CNS drug candidate.
Discussion & Future Directions
This comparative guide outlines a systematic ap
Safety Operating Guide
Navigating the Disposal of 1-Isonicotinoyl-3-piperidinecarboxylic Acid: A Guide for Laboratory Professionals
Foundational Knowledge: Risk Assessment and Hazard Profile
Understanding the potential hazards of 1-Isonicotinoyl-3-piperidinecarboxylic acid is the first step in its safe handling and disposal. Based on data from similar chemical structures, a comprehensive risk assessment should be conducted before any handling of this compound.
Anticipated Hazards:
-
Skin and Eye Irritation: Similar piperidine-based compounds are known to cause skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
-
Environmental Toxicity: Heterocyclic compounds can be persistent in the environment and may be harmful to aquatic life.[3] Therefore, this compound should not be released into drains or waterways.[1][2][4]
A thorough risk assessment should also consider the quantities being used and the specific laboratory operations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of dust or aerosols.[1][2] |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a sealed container.[6]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.[7]
The Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7][8]
Methodology:
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves) in a designated, chemically compatible, and properly sealed hazardous waste container.[8][9]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
-
-
Waste Storage:
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be conducted through an approved and licensed waste disposal contractor.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Carl ROTH. Safety Data Sheet: Isonicotinic acid. [Link]
-
MDPI. Fate of Pyrrolizidine Alkaloids in Soil: Insights from Myosotis arvensis L. and Senecio vulgaris L.[Link]
-
National Institutes of Health. Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
MDPI. Isosorbide and 2,5-Furandicarboxylic Acid Based (Co)Polyesters: Synthesis, Characterization, and Environmental Degradation. [Link]
-
PubMed. Occurrence, fate, behavior and ecotoxicological state of phthalates in different environmental matrices. [Link]
Sources
A Researcher's Guide to Handling 1-Isonicotinoyl-3-piperidinecarboxylic Acid: Personal Protective Equipment and Safety Protocols
Hazard Analysis: A Composite Risk Profile
1-Isonicotinoyl-3-piperidinecarboxylic acid (CAS 67691-63-8) is a molecule that combines the chemical characteristics of isonicotinic acid and a substituted piperidine ring.[1][2] A proactive approach to safety necessitates an evaluation of the potential hazards associated with these parent structures.
-
Piperidine Moiety : Piperidine is a well-documented irritant and corrosive substance. It can cause severe skin and eye burns upon contact.[3][4][5][6] Inhalation of piperidine vapors can lead to respiratory tract irritation, coughing, and wheezing.[3] It is also classified as a flammable liquid.[4][7]
-
Isonicotinic Acid Moiety : Isonicotinic acid, a pyridine derivative, is known to cause serious eye irritation.[8][9] While generally less hazardous than piperidine, it still requires careful handling to avoid exposure.
-
Carboxylic Acid Group : The carboxylic acid functional group can contribute to the overall acidity and potential corrosivity of the compound, particularly to the skin and eyes.
Given this composite profile, it is prudent to treat this compound as a substance that is potentially corrosive to the skin and eyes, harmful if inhaled or swallowed, and a respiratory irritant.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe handling for any novel chemical. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides a barrier against potential skin contact and absorption. These materials offer good resistance to a broad range of chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[7] |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Protects against splashes and airborne particles that could cause severe eye irritation or burns. A face shield offers an additional layer of protection for the entire face.[7] |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A standard lab coat protects personal clothing from contamination. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. Also necessary if there is a potential for aerosol generation.[4] |
Workflow for Safe Handling and Disposal
The following workflow diagram illustrates the key steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Pre-Handling Preparations
-
Engineering Controls : Always handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling Procedures
-
Weighing : When weighing the solid compound, do so in a manner that minimizes the generation of dust. Use a spatula and handle containers carefully.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Spill Management : In the event of a spill, evacuate the immediate area. For small spills, use an absorbent material to contain the substance, then decontaminate the area. For larger spills, follow your institution's emergency procedures.
Post-Handling and Disposal
-
Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Waste Disposal : Dispose of all chemical waste, including contaminated PPE and cleaning materials, in properly labeled, sealed containers according to your institution's and local environmental regulations.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the face shield, goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4] |
By adhering to these stringent safety protocols and maintaining a proactive approach to hazard assessment, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]
-
Tetrahedron. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid.
-
PubChem. (n.d.). Isonicotinic Acid. Retrieved from [Link]
-
Human Metabolome Database. (2021, September 11). Showing metabocard for Isonipecotic acid (HMDB0253664). Retrieved from [Link]
Sources
- 1. 67691-63-8 | this compound | Tetrahedron [thsci.com]
- 2. This compound CAS#: 67691-63-8 [m.chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
